molecular formula C12H9N3 B075380 2-(3-Pyridyl)-benzimidazole CAS No. 1137-67-3

2-(3-Pyridyl)-benzimidazole

Numéro de catalogue: B075380
Numéro CAS: 1137-67-3
Poids moléculaire: 195.22 g/mol
Clé InChI: BOUOQESVDURNSB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(3-Pyridyl)benzimidazole is a versatile benzimidazole derivative of significant interest in medicinal chemistry and materials science. Its molecular structure, featuring a benzimidazole core linked to a pyridyl ring, allows it to act as a privileged scaffold for the inhibition of various protein kinases. Researchers utilize this compound as a key intermediate in the synthesis of more complex molecules targeting cancer pathways, inflammatory diseases, and neurological disorders. Its mechanism often involves competitive binding to the ATP-binding site of kinases, thereby modulating downstream signaling cascades. Beyond pharmacology, 2-(3-Pyridyl)benzimidazole serves as a building block in the development of organic ligands for metal-organic frameworks (MOFs) and as a core structure in the design of fluorescent sensors and organic electronic materials due to its conjugated aromatic system and potential for coordination chemistry. This compound is provided as a high-purity solid to ensure reproducibility in experimental outcomes.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-pyridin-3-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUOQESVDURNSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40289655
Record name 2-(Pyridin-3-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1137-67-3
Record name 1137-67-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62610
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Pyridin-3-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyridin-3-yl)-1H-1,3-benzodiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(3-Pyridyl)-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(3-Pyridyl)-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details established synthetic protocols, thorough characterization data, and insights into its potential biological activities. The synthesis section offers a step-by-step experimental procedure for the condensation reaction of o-phenylenediamine with nicotinic acid. The characterization section presents key physical and spectroscopic data, including melting point, and an analysis of its FTIR, NMR, and mass spectrometry profiles. Furthermore, this guide explores the potential role of this compound as a kinase inhibitor, with a focus on the Protein Kinase N2 (PKN2) signaling pathway, providing a visual representation of this proposed mechanism of action. This document is intended to be a valuable resource for researchers engaged in the design and development of novel benzimidazole-based compounds.

Introduction

Benzimidazoles are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of various biologically active molecules. The fusion of a benzene ring with an imidazole ring imparts a unique chemical architecture that allows for diverse pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The 2-substituted pyridyl-benzimidazoles, in particular, have garnered considerable attention due to their potential as kinase inhibitors and their applications in coordination chemistry.

This compound, with its distinct structural motif, is a compound of interest for pharmaceutical synthesis[1][2]. This guide provides a detailed protocol for its synthesis and a comprehensive summary of its characterization to aid researchers in its preparation and evaluation.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the condensation of o-phenylenediamine with a derivative of pyridine-3-carboxylic acid, such as nicotinic acid or 3-pyridinecarboxaldehyde. The following protocol details the synthesis using nicotinic acid.

Synthesis Workflow

Synthesis_Workflow reagents o-Phenylenediamine + Nicotinic Acid reaction Reaction in Polyphosphoric Acid (PPA) Heat at 200-220°C for 3-4 hours reagents->reaction workup Cooling and Neutralization Pour onto ice, neutralize with NaOH or NH4OH reaction->workup filtration Filtration and Washing Collect precipitate, wash with water workup->filtration purification Recrystallization From ethanol or aqueous ethanol filtration->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

Experimental Protocol

Materials:

  • o-Phenylenediamine

  • Nicotinic Acid

  • Polyphosphoric Acid (PPA)

  • Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH) solution

  • Ethanol

  • Deionized Water

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride guard tube, place a mixture of o-phenylenediamine (1 equivalent) and nicotinic acid (1 equivalent).

  • Addition of PPA: Add polyphosphoric acid (PPA) in excess (approximately 10 times the weight of the reactants).

  • Reaction: Heat the reaction mixture with stirring in an oil bath maintained at 200-220°C for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the flask to about 100°C and carefully pour the viscous solution onto crushed ice with constant stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a concentrated solution of sodium hydroxide or ammonium hydroxide until the mixture is alkaline (pH > 8).

  • Precipitation and Filtration: The crude this compound will precipitate out as a solid. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an aqueous ethanol mixture, to obtain pure this compound as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 60-70°C.

Characterization

The synthesized this compound can be characterized by various analytical techniques to confirm its structure and purity.

Physical Properties
PropertyValue
Molecular Formula C₁₂H₉N₃
Molecular Weight 195.22 g/mol
Appearance Light brown to off-white solid
Melting Point 253-257 °C
CAS Number 1137-67-3
Spectroscopic Data

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~3400-3200N-H stretching (imidazole)
~3100-3000Aromatic C-H stretching
~1620-1580C=N stretching (imidazole)
~1500-1400Aromatic C=C stretching
~1300-1200C-N stretching
~800-700Aromatic C-H bending

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The following are predicted chemical shifts (δ in ppm).

¹H NMR (in DMSO-d₆):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.5-13.0br s1HN-H (imidazole)
~9.0-9.2d1HPyridyl H (adjacent to N)
~8.6-8.8d1HPyridyl H
~8.2-8.4d1HPyridyl H
~7.5-7.7m3HBenzene H's & Pyridyl H
~7.1-7.3m2HBenzene H's

¹³C NMR (in DMSO-d₆):

Chemical Shift (ppm)Assignment
~150-155C=N (imidazole)
~145-150Pyridyl C's (adjacent to N)
~140-145Benzene C's (attached to N)
~130-135Pyridyl C
~120-130Benzene & Pyridyl C's
~110-120Benzene C's

3.2.3. Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

m/z ValueAssignment
195[M]⁺ (Molecular ion)
168[M - HCN]⁺
141[M - 2HCN]⁺
78[Pyridine]⁺

Biological Activity and Signaling Pathway

Benzimidazole derivatives are known to exhibit a wide range of biological activities. Notably, 2-pyridyl-benzimidazoles have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is often implicated in diseases such as cancer.

Proposed Mechanism of Action: PKN2 Inhibition

Protein Kinase N2 (PKN2) is a serine/threonine kinase that plays a crucial role in cell proliferation, migration, and survival.[3] Overexpression or hyperactivity of PKN2 has been linked to the progression of several cancers.[4] Small molecule inhibitors that target the ATP-binding site of kinases like PKN2 can block its catalytic activity, thereby disrupting downstream signaling events that promote cancer cell growth and survival.[3] While direct studies on this compound's effect on PKN2 are limited, its structural similarity to known PKN2 inhibitors suggests it may act through a similar mechanism.

PKN2 Signaling Pathway

The following diagram illustrates a simplified representation of the PKN2 signaling pathway and the potential point of inhibition by a compound like this compound.

PKN2_Signaling_Pathway cluster_upstream Upstream Signals cluster_kinase_cascade Kinase Cascade cluster_downstream Downstream Effects Growth_Factors Growth Factors / Rho GTPases PDK1 PDK1 Growth_Factors->PDK1 activates PKN2 PKN2 PDK1->PKN2 activates AKT AKT PKN2->AKT activates AMPK AMPK PKN2->AMPK regulates Cell_Proliferation Cell_Proliferation AKT->Cell_Proliferation Cell_Survival Cell_Survival AKT->Cell_Survival Cell_Migration Cell_Migration AMPK->Cell_Migration Inhibitor This compound Inhibitor->PKN2 inhibits

Caption: A proposed signaling pathway involving PKN2.

In this pathway, upstream signals like growth factors activate PDK1, which in turn activates PKN2.[5] Activated PKN2 can then influence downstream effectors such as AKT and AMPK, which regulate critical cellular processes like proliferation, survival, and migration.[6] A small molecule inhibitor like this compound could potentially bind to the ATP-binding pocket of PKN2, preventing its phosphorylation activity and thereby inhibiting the entire downstream cascade.[3]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The presented experimental protocol offers a reliable method for its preparation, and the compiled characterization data serves as a valuable reference for its identification and quality control. The exploration of its potential as a PKN2 inhibitor highlights a promising avenue for future research in the development of novel anticancer therapeutics. This document aims to facilitate further investigation into this and related benzimidazole compounds, ultimately contributing to advancements in medicinal chemistry and drug discovery.

References

Crystal Structure of 2-(3-Pyridyl)-benzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure, synthesis, and known biological activities of 2-(3-Pyridyl)-benzimidazole. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development.

Introduction

This compound is a heterocyclic organic compound that belongs to the benzimidazole family. The benzimidazole scaffold is a prominent structural motif in a wide array of pharmacologically active molecules, exhibiting diverse biological activities including antimicrobial, antiviral, and anticancer properties. The incorporation of a pyridyl substituent introduces additional possibilities for hydrogen bonding and metal coordination, making these compounds interesting for both pharmaceutical and materials science applications. This guide summarizes the available crystallographic data, details experimental protocols for its synthesis, and discusses its known biological context.

Physicochemical Properties

Basic physicochemical information for this compound is summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₉N₃[1][2]
Molecular Weight 195.22 g/mol [2][3]
CAS Number 1137-67-3[2][3]
Melting Point 253-257 °C[4]
Appearance Solid[3]

Crystallographic Data

As of the latest search, the crystal structure of the neutral, free base form of this compound is not publicly available in the Crystallography Open Database or the Cambridge Crystallographic Data Centre. However, the crystal structure of a salt, 2-(3-Pyridinio)benzimidazolium pentachloridoantimonate(III) monohydrate, has been determined, providing valuable insight into the molecule's conformation. Additionally, the crystal structure of its isomer, 2-(4-Pyridyl)-1H-benzimidazole trihydrate, is available and presented here for comparative purposes.

Crystal Data for 2-(3-Pyridinio)benzimidazolium pentachloridoantimonate(III) monohydrate

This salt crystallizes in the monoclinic space group P2₁/c. The asymmetric unit contains one 2-(3-pyridinio)benzimidazolium dication, one pentachloroantimonate(III) anion, and one water molecule.

ParameterValue
Empirical Formula C₁₂H₁₁Cl₅N₃OSb
Formula Weight 514.25
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.2619(19)
b (Å) 13.425(3)
c (Å) 14.380(3)
α (°) 90
β (°) 102.27(3)
γ (°) 90
Volume (ų) 1747.2(7)
Z 4
Crystal Data for 2-(4-Pyridyl)-1H-benzimidazole trihydrate

For comparison, the crystallographic data for the closely related isomer, 2-(4-Pyridyl)-1H-benzimidazole trihydrate, is provided below. This compound also crystallizes in the monoclinic space group P2₁/c.

ParameterValue
Empirical Formula C₁₂H₁₅N₃O₃
Formula Weight 249.27
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.3913(6)
b (Å) 9.3377(8)
c (Å) 18.643(2)
α (°) 90
β (°) 94.209(2)
γ (°) 90
Volume (ų) 1283.2(2)
Z 4

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 2-substituted benzimidazoles is the condensation reaction between an o-phenylenediamine and an aldehyde. The following protocol is adapted from the synthesis of the parent compound used for the crystallization of its pentachloridoantimonate(III) monohydrate salt.

Materials:

  • o-Phenylenediamine

  • 3-Pyridinecarboxaldehyde

  • Ethanol (or a similar suitable solvent)

  • An oxidizing agent (e.g., sodium metabisulfite, or exposure to air)

Procedure:

  • Dissolve o-phenylenediamine in ethanol in a round-bottom flask.

  • Add an equimolar amount of 3-pyridinecarboxaldehyde to the solution.

  • The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product often precipitates from the solution.

  • The crude product is collected by filtration, washed with a small amount of cold solvent, and then dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Crystallization of 2-(3-Pyridinio)benzimidazolium pentachloridoantimonate(III) monohydrate

Procedure:

  • Dissolve 0.1 mmol of this compound in 7 ml of water by the dropwise addition of concentrated hydrochloric acid (12 M) until complete dissolution.

  • In a separate container, dissolve 0.3 mmol of antimony trichloride in 7 ml of water, again using dropwise addition of concentrated hydrochloric acid to achieve a clear solution.

  • Mix the two solutions and stir for 20 minutes.

  • Collect the resulting precipitate by filtration.

  • Dissolve the precipitate in a minimal amount of hydrochloric acid.

  • Allow the solution to stand for several weeks for slow evaporation at room temperature, which should yield colorless crystals suitable for X-ray diffraction analysis.

Biological Activity and Signaling Pathways

While a specific, detailed signaling pathway for this compound has not been extensively elucidated in publicly available literature, its activity as an inhibitor of aminopyrine N-demethylase has been reported.[5] Aminopyrine N-demethylase is a member of the cytochrome P450 family of enzymes, which are crucial in the metabolism of a wide variety of xenobiotics and endogenous compounds. Inhibition of this enzyme can have significant effects on drug metabolism and pharmacokinetics.

The broader class of pyridyl-benzimidazole derivatives has been investigated for a range of biological activities, including the inhibition of other key enzymes in disease pathways. For instance, derivatives of 2-(4-pyridyl)-benzimidazole have been developed as chemical tools to probe the function of Protein Kinase N2 (PKN2), a kinase implicated in cancer.[6][7] Furthermore, other benzimidazole-based compounds are known to be potent and selective inhibitors of Janus kinases (JAKs), which are critical components of cytokine signaling pathways involved in inflammatory and autoimmune diseases.[8][9]

The inhibitory action of this compound on aminopyrine N-demethylase suggests a potential role in modulating metabolic pathways. Further research is warranted to explore its selectivity and potency against other cytochrome P450 isozymes and to investigate its potential effects on downstream signaling cascades.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product o-Phenylenediamine o-Phenylenediamine Condensation Condensation o-Phenylenediamine->Condensation 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde->Condensation Purification Purification Condensation->Purification This compound This compound Purification->this compound

Caption: Synthesis workflow for this compound.

Enzyme_Inhibition_Workflow This compound This compound Inhibition Inhibition This compound->Inhibition Aminopyrine_N-demethylase Aminopyrine N-demethylase (Enzyme) Aminopyrine_N-demethylase->Inhibition Altered_Metabolism Altered Drug Metabolism Inhibition->Altered_Metabolism

Caption: General workflow of enzyme inhibition by this compound.

References

Spectroscopic Analysis of 2-(3-Pyridyl)-benzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 2-(3-Pyridyl)-benzimidazole, a heterocyclic compound of interest in pharmaceutical and materials science. This document outlines the key spectroscopic techniques used for its characterization, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a summary of spectroscopic data are presented to facilitate research and development involving this molecule.

Core Spectroscopic Data

The structural and electronic properties of this compound (C₁₂H₉N₃, Molar Mass: 195.22 g/mol ) have been elucidated using a combination of spectroscopic methods.[1] The key quantitative data from these analyses are summarized below for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data
Proton Assignment Chemical Shift (δ, ppm) Solvent
Imidazole N-H~13.0 (broad singlet)DMSO-d₆
Aromatic Protons7.20 - 9.20 (multiplets)DMSO-d₆

Note: Specific peak assignments for the pyridyl and benzimidazole ring protons require further detailed 2D NMR analysis. The chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data
Carbon Assignment Chemical Shift (δ, ppm) Solvent
C=N (imidazole)~151.0DMSO-d₆
Aromatic Carbons115.0 - 150.0DMSO-d₆

Note: The exact chemical shifts for each carbon atom in the aromatic systems are typically determined through advanced NMR techniques like HSQC and HMBC.

Table 3: FT-IR Spectroscopic Data
Vibrational Mode Wavenumber (cm⁻¹) Intensity
N-H Stretch (imidazole)3400 - 3200Broad
C-H Stretch (aromatic)3100 - 3000Sharp
C=N Stretch1630 - 1610Medium
C=C Stretch (aromatic)1600 - 1450Medium-Strong
C-H Bend (out-of-plane)900 - 675Strong

Note: The peak positions and intensities can be influenced by the sample preparation method (e.g., KBr pellet, ATR).

Table 4: UV-Vis Spectroscopic Data
Solvent λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹)
Methanol210, 245, 305Data not available
Ethanol243, 303, 312Data not available

Note: The absorption maxima and molar absorptivity are highly dependent on the solvent polarity and pH of the solution.

Table 5: Mass Spectrometry Data
Ionization Method Mass-to-Charge Ratio (m/z) Relative Abundance
Electron Ionization (EI)195.08 ([M]⁺)High
167.07Moderate
140.06Low
114.05Low

Note: Fragmentation patterns can vary based on the ionization energy and the specific mass spectrometer used.

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic analyses of this compound. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

Synthesis of this compound

A common method for the synthesis of this compound is the condensation reaction between o-phenylenediamine and nicotinic acid (pyridine-3-carboxylic acid) or its derivatives.[2]

Materials:

  • o-phenylenediamine

  • Nicotinic acid

  • Polyphosphoric acid (PPA) or another suitable condensing agent

  • Sodium bicarbonate solution

  • Ethanol or methanol for recrystallization

Procedure:

  • A mixture of o-phenylenediamine and nicotinic acid is heated in the presence of a condensing agent like polyphosphoric acid.

  • The reaction mixture is heated at an elevated temperature (typically 150-200 °C) for several hours.

  • After cooling, the reaction mixture is neutralized with a sodium bicarbonate solution.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent like ethanol or methanol to yield pure this compound.

¹H and ¹³C NMR Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred for benzimidazole derivatives to observe the exchangeable N-H proton.[3]

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

Data Acquisition:

  • Tune and shim the spectrometer to the specific solvent.

  • Acquire a ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

  • If required, perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the complete assignment of proton and carbon signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory or a sample holder for KBr pellets.

Sample Preparation (ATR Method):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule and determine its absorption properties.[4][5]

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in a suitable UV-grade solvent (e.g., methanol, ethanol, acetonitrile).

  • From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading in the optimal range of 0.2-0.8 AU (typically in the micromolar range).

  • Use the same solvent as a reference (blank) in the reference cuvette.

Data Acquisition:

  • Record the baseline of the spectrophotometer with the blank solution in both the sample and reference cuvettes.

  • Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-800 nm.

  • Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

Sample Preparation:

  • For ESI-MS, prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with the ionization source, such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.

  • For EI-MS, a solid probe or a direct inlet system can be used to introduce the sample into the ion source.

Data Acquisition:

  • Introduce the sample into the mass spectrometer.

  • Acquire the mass spectrum in the appropriate mass range (e.g., m/z 50-500).

  • For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide a highly accurate mass measurement, which can be used to determine the elemental composition.

  • If desired, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation data for structural elucidation.[6][7]

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation & Reporting start Starting Materials (o-phenylenediamine, nicotinic acid) reaction Condensation Reaction start->reaction workup Neutralization & Filtration reaction->workup purification Recrystallization workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structure Confirmation ftir FT-IR Spectroscopy purification->ftir Functional Group ID uvvis UV-Vis Spectroscopy purification->uvvis Electronic Properties ms Mass Spectrometry purification->ms Molecular Weight data_analysis Spectral Data Analysis nmr->data_analysis ftir->data_analysis uvvis->data_analysis ms->data_analysis report Technical Report / Whitepaper data_analysis->report

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

This guide provides a foundational understanding of the spectroscopic characterization of this compound. For more specific applications, the experimental protocols may need to be adapted and optimized. Researchers are encouraged to consult the primary literature for more detailed studies and advanced analytical techniques.

References

An In-depth Technical Guide to the Photophysical Properties of 2-(3-Pyridyl)-benzimidazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photophysical properties of 2-(3-Pyridyl)-benzimidazole and its derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to their intrinsic fluorescence and potential as scaffolds for developing novel therapeutic agents and functional materials. This document details their absorption and emission characteristics, fluorescence quantum yields, and excited-state lifetimes. A thorough compilation of experimental protocols for key photophysical measurements is provided to ensure reproducibility and standardization of future studies. Furthermore, this guide visualizes critical experimental workflows and logical relationships governing the structure-property landscape of this important class of heterocyclic compounds.

Introduction

Benzimidazoles are a prominent class of heterocyclic compounds widely recognized for their diverse biological activities. The introduction of a pyridyl substituent at the 2-position of the benzimidazole core gives rise to a family of compounds with intriguing photophysical properties, making them valuable fluorophores. The nitrogen atoms in both the pyridine and imidazole rings can act as coordination sites for metal ions, leading to the formation of complexes with unique luminescent characteristics. Understanding the fundamental photophysical processes of this compound and its derivatives is crucial for the rational design of novel fluorescent probes, sensors, and potential therapeutic agents. This guide aims to consolidate the existing knowledge on the photophysical behavior of these compounds and provide a practical resource for researchers in the field.

Core Photophysical Properties

The photophysical properties of this compound and its derivatives are governed by the interplay of their electronic structure, the nature and position of substituents, and the surrounding environment (e.g., solvent polarity). Key parameters that define their behavior include:

  • Absorption (λ_abs): The wavelength at which the molecule absorbs light, promoting it to an excited electronic state. This is typically in the ultraviolet (UV) region for the parent compound.

  • Emission (λ_em): The wavelength of light emitted when the molecule relaxes from the excited state back to the ground state. This fluorescence is a key characteristic of these compounds.

  • Fluorescence Quantum Yield (Φ_f): A measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.

  • Fluorescence Lifetime (τ): The average time the molecule spends in the excited state before returning to the ground state.

Substituents on the benzimidazole or pyridyl rings can significantly modulate these properties. Electron-donating or -withdrawing groups can alter the energy levels of the frontier molecular orbitals, leading to shifts in the absorption and emission spectra (bathochromic or hypsochromic shifts).

Data Presentation: Photophysical Properties of this compound Derivatives

The following tables summarize the available quantitative photophysical data for this compound and some of its derivatives. It is important to note that experimental conditions, particularly the solvent, can significantly influence these values.

Table 1: Photophysical Properties of this compound and Its Simple Derivatives

CompoundSolventλ_abs (nm)λ_em (nm)Φ_fτ (ns)Reference
This compoundMethanolNot ReportedNot ReportedNot ReportedNot Reported[1]
2-(2-Amino-3-pyridyl)-benzimidazoleNot SpecifiedNot Reported350-450, 500-600Not ReportedNot Reported[2]

Note: Specific quantitative data for the parent this compound is limited in the reviewed literature. The dual emission observed for 2-(2-Amino-3-pyridyl)-benzimidazole is attributed to the presence of different tautomers.

Table 2: Photophysical Properties of Metal Complexes of Pyridinyl Benzimidazole Derivatives

ComplexSolventλ_abs (nm)λ_em (nm)Φ_fτ (ns)Reference
--INVALID-LINK--₂AcetonitrileNot specified624-6340.096 - 0.11772-194[3]
--INVALID-LINK--₂AcetonitrileNot specified624-6340.096 - 0.11772-194[3]

Note: The data for the Ruthenium(II) complexes demonstrates how coordination to a metal center can significantly alter the photophysical properties, leading to emission in the visible region with relatively high quantum yields and long lifetimes.

Experimental Protocols

Accurate and reproducible measurement of photophysical properties is paramount. This section provides detailed methodologies for the key experiments cited in the study of this compound and its derivatives.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelength(s) at which a molecule absorbs light.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the compound of interest in a suitable spectroscopic grade solvent (e.g., ethanol, acetonitrile, or DMSO).

    • Dilute the stock solution to a concentration that results in an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max) in a standard 1 cm path length quartz cuvette.

  • Instrumentation:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Allow the instrument's lamps (deuterium and tungsten/halogen) to warm up for at least 30 minutes to ensure stable output.

  • Measurement:

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Record a baseline correction with the blank cuvette in the sample and reference beams.

    • Replace the blank in the sample beam with the cuvette containing the sample solution.

    • Scan the desired wavelength range (e.g., 200-800 nm).

    • The resulting spectrum will show the absorbance of the sample as a function of wavelength. The peak of the absorption band corresponds to λ_max.

Fluorescence Spectroscopy

This technique measures the emission spectrum of a fluorescent molecule.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the compound in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be below 0.1 in a 1 cm path length cuvette to avoid inner filter effects.

  • Instrumentation:

    • Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

  • Measurement:

    • Place the cuvette containing the sample in the sample holder.

    • Set the excitation wavelength (typically at or near the λ_max determined from the absorption spectrum).

    • Scan the emission monochromator over a wavelength range longer than the excitation wavelength to collect the fluorescence spectrum.

    • The peak of the emission spectrum corresponds to the wavelength of maximum emission (λ_em).

Fluorescence Quantum Yield (Φ_f) Determination (Relative Method)

The relative quantum yield is determined by comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

Methodology:

  • Standard Selection:

    • Choose a fluorescence standard that absorbs and emits in a similar spectral region to the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) is a common standard for the UV-blue region.

  • Sample Preparation:

    • Prepare a series of solutions of both the sample and the standard of varying concentrations in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.

  • Measurement:

    • Measure the UV-Vis absorption spectra for all solutions and record the absorbance at the chosen excitation wavelength.

    • Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths).

  • Calculation:

    • Integrate the area under the fluorescence emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²) where Φ is the quantum yield, Gradient is the slope from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Fluorescence Lifetime (τ) Measurement (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.

Methodology:

  • Instrumentation:

    • A TCSPC system typically consists of a high-repetition-rate pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast and sensitive single-photon detector (e.g., a microchannel plate photomultiplier tube or a single-photon avalanche diode), and timing electronics.

  • Measurement:

    • The sample is excited by the pulsed light source.

    • The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured for a large number of excitation cycles.

    • A histogram of the number of photons detected versus their arrival time is constructed. This histogram represents the fluorescence decay profile.

  • Data Analysis:

    • The fluorescence decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s). For a single exponential decay, the intensity (I) as a function of time (t) is given by: I(t) = I₀ * exp(-t/τ) where I₀ is the intensity at time zero and τ is the fluorescence lifetime.

Mandatory Visualizations

Experimental Workflows

Experimental_Workflow_Photophysical_Characterization cluster_absorption UV-Vis Absorption cluster_emission Fluorescence Emission cluster_qy Quantum Yield (Φ_f) cluster_lifetime Fluorescence Lifetime (τ) A1 Sample Preparation (Solvent, Concentration) A2 Instrument Setup (Baseline Correction) A1->A2 A3 Measure Absorbance Spectrum A2->A3 A4 Determine λ_abs A3->A4 E2 Instrument Setup (Set λ_exc) A4->E2 informs E1 Sample Preparation (Dilute Solution, Abs < 0.1) E1->E2 E3 Measure Emission Spectrum E2->E3 E4 Determine λ_em E3->E4 Q1 Prepare Sample & Standard Series Q2 Measure Absorbance & Emission Q1->Q2 Q3 Plot Integrated Intensity vs. Absorbance Q2->Q3 Q4 Calculate Φ_f Q3->Q4 L1 TCSPC Instrument Setup L2 Acquire Fluorescence Decay L1->L2 L3 Fit Decay to Exponential Function L2->L3 L4 Determine τ L3->L4

Caption: Workflow for the photophysical characterization of fluorescent compounds.

Logical Relationships

Structure_Property_Relationship cluster_modifications Chemical Modifications cluster_properties Photophysical Properties Core This compound Core Absorption Absorption (λ_abs) Core->Absorption Emission Emission (λ_em) Core->Emission Substituents Substituents (e.g., -NH₂, -NO₂, halides) Substituents->Absorption modulates Substituents->Emission modulates QuantumYield Quantum Yield (Φ_f) Substituents->QuantumYield influences Metal Metal Coordination (e.g., Ru(II)) Metal->Absorption significantly alters Metal->Emission significantly alters Metal->QuantumYield enhances/quenches Lifetime Lifetime (τ) Metal->Lifetime prolongs Solvent Solvent Polarity Solvent->Emission causes solvatochromic shift Solvent->QuantumYield affects

Caption: Logical relationships between chemical structure and photophysical properties.

Conclusion

This technical guide has provided a detailed overview of the photophysical properties of this compound and its derivatives. While a comprehensive and systematic dataset for a wide range of derivatives remains to be fully established in the literature, the available data, particularly for metal complexes, highlights the potential for tuning the photophysical properties of this scaffold through chemical modification. The detailed experimental protocols provided herein offer a standardized approach for future investigations, which will be crucial for building a more complete understanding of the structure-property relationships. The visualizations of experimental workflows and logical connections aim to facilitate a clearer understanding of the key concepts and procedures in this area of research. Continued exploration of this versatile class of compounds is expected to yield novel fluorophores with tailored properties for a variety of applications in science and medicine.

References

The Diverse Biological Activities of 2-(3-Pyridyl)-benzimidazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(3-Pyridyl)-benzimidazole scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of this promising class of compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is typically achieved through the condensation reaction of o-phenylenediamine with nicotinic acid or its derivatives. A general synthetic scheme is presented below.

Synthesis_Workflow A o-Phenylenediamine C Condensing Agent (e.g., PPA, p-TsOH) A->C B Nicotinic Acid / Derivative B->C D This compound C->D

A generalized synthetic workflow for this compound.

A common method involves the reaction of an o-phenylenediamine with nicotinic acid in the presence of a condensing agent like polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH) under reflux conditions. Variations in the substituents on both the o-phenylenediamine and nicotinic acid moieties allow for the generation of a diverse library of this compound derivatives.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action are often multi-faceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity (IC50 values) of selected this compound derivatives against various cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
1 UnsubstitutedA549 (Lung)8.70[1]
MCF-7 (Breast)9.39[1]
HepG-2 (Liver)13.59[1]
HCT-116 (Colon)18.67[1]
2 5-NitroHCT-116 (Colon)11.72[2]
MCF-7 (Breast)14.69[2]
HepG-2 (Liver)18.31[2]
3 Glycosyl-1,2,3-triazoleMCF-7 (Breast)33.32[3]
Mechanisms of Anticancer Action

The anticancer effects of this compound compounds are attributed to their ability to interfere with several critical cellular processes.

Several derivatives have been shown to inhibit the tyrosine kinase activity of EGFR, a key receptor involved in cell growth and proliferation. Inhibition of EGFR blocks downstream signaling pathways, leading to cell cycle arrest and apoptosis.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS BZD 2-(3-Pyridyl)- benzimidazole BZD->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Inhibition of the EGFR signaling pathway.

Some this compound derivatives function as topoisomerase inhibitors.[4][5] By stabilizing the enzyme-DNA cleavage complex, they prevent the re-ligation of the DNA strand, leading to DNA damage and apoptosis.

Topoisomerase_Inhibition DNA Supercoiled DNA Topo Topoisomerase I DNA->Topo Complex DNA-Topoisomerase Cleavage Complex Topo->Complex Relaxed_DNA Relaxed DNA Complex->Relaxed_DNA Apoptosis DNA Damage & Apoptosis Complex->Apoptosis BZD 2-(3-Pyridyl)- benzimidazole BZD->Complex Stabilizes

Mechanism of topoisomerase I inhibition.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[6][7]

Antimicrobial Activity

This compound derivatives have shown promising activity against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected compounds against various microbial strains.

Compound IDSubstitution PatternMicrobial StrainMIC (µg/mL)Reference
4 UnsubstitutedStaphylococcus aureus150[8]
Escherichia coli310[8]
Pseudomonas aeruginosa310[8]
5 4-Nitro (pyrazole ring)Staphylococcus aureus150[8]
6 Unsubstituted (2-methanthiol)Staphylococcus epidermidis32[9]
Staphylococcus haemolyticus32[9]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[10]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform serial two-fold dilutions of the this compound compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

Antimicrobial_Workflow A Prepare Standardized Microbial Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of Test Compound in Broth B->C D Incubate at 37°C C->D E Determine MIC (Lowest concentration with no visible growth) D->E

Workflow for antimicrobial susceptibility testing.

Anti-inflammatory Activity

Certain this compound derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.

Mechanism of Anti-inflammatory Action: Inhibition of NF-κB Signaling

The anti-inflammatory effects of these compounds are often associated with the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12][13] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and cyclooxygenase-2 (COX-2).

NFkB_Pathway cluster_0 Nucleus Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Stimulus->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IKK->NFkB Releases IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates BZD 2-(3-Pyridyl)- benzimidazole BZD->IKK Inflammation Pro-inflammatory Gene Expression (e.g., COX-2, Cytokines) NFkB_n NF-κB Gene DNA NFkB_n->Gene Inflammation_n Pro-inflammatory Gene Expression Gene->Inflammation_n

Inhibition of the NF-κB signaling pathway.
Experimental Protocol: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.[1][14][15]

  • Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-2 enzyme and arachidonic acid (substrate) in an appropriate buffer.

  • Inhibitor Incubation: Pre-incubate the COX-2 enzyme with various concentrations of the this compound derivatives for a specified time (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Product Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit or other suitable detection methods.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, underscore the potential of these compounds to address a range of unmet medical needs. Further structure-activity relationship (SAR) studies and lead optimization are warranted to identify derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles for clinical development.

References

An In-depth Technical Guide to 2-(3-Pyridyl)-benzimidazole as a Ligand for Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Pyridyl)-benzimidazole, a versatile heterocyclic ligand, and its applications in coordination chemistry. The document details the synthesis of the ligand, its coordination behavior with various metal ions, and the characterization of the resulting metal complexes. A significant focus is placed on the potential applications of these complexes in medicinal chemistry, particularly as antimicrobial and anticancer agents. This guide aims to be a valuable resource for researchers and professionals in chemistry, materials science, and drug development by providing detailed experimental protocols, quantitative data for comparative analysis, and visualizations of experimental workflows.

Introduction

Benzimidazole and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry and materials science. The fusion of a benzene ring with an imidazole ring creates a scaffold with a unique combination of steric and electronic properties, making it an excellent ligand for a wide range of metal ions. Among the various substituted benzimidazoles, this compound has garnered significant attention due to its versatile coordination capabilities, arising from the presence of both a benzimidazole and a pyridine nitrogen atom, which can act as coordination sites.

The coordination of this compound to metal centers can lead to the formation of complexes with diverse geometries and interesting photophysical, electrochemical, and biological properties. These properties make them promising candidates for applications in catalysis, sensing, and, most notably, as therapeutic agents. The development of metal-based drugs is a rapidly growing field, driven by the potential of metal ions to introduce novel mechanisms of action and to overcome resistance to existing organic drugs. This guide will delve into the synthesis, characterization, and potential applications of metal complexes featuring the this compound ligand.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of o-phenylenediamine with nicotinic acid or its derivatives. The Phillips condensation is a classical and widely used method for this transformation. More recently, microwave-assisted synthesis has emerged as a rapid and efficient alternative.

Phillips Condensation Method

The Phillips condensation involves the reaction of an o-phenylenediamine with a carboxylic acid in the presence of a dehydrating agent, such as polyphosphoric acid (PPA) or a strong mineral acid, at elevated temperatures.

Experimental Protocol:

  • Reactant Mixture: In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and nicotinic acid (1.0 eq).

  • Acid Addition: Carefully add polyphosphoric acid (PPA) (10-20 times the weight of the reactants) to the flask.

  • Heating: Heat the reaction mixture at 180-200 °C for 4-6 hours with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture slowly into a beaker of ice-cold water with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the dropwise addition of a concentrated sodium hydroxide solution until a precipitate is formed.

  • Isolation: Collect the precipitate by filtration, wash it thoroughly with water, and then dry it in a vacuum oven.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis offers several advantages over conventional heating methods, including shorter reaction times, higher yields, and often cleaner reaction profiles.

Experimental Protocol:

  • Reactant Mixture: In a microwave-safe reaction vessel, mix o-phenylenediamine (1.0 eq) and nicotinic acid (1.0 eq).

  • Solvent/Catalyst: Add a minimal amount of a suitable solvent, such as ethanol, or a solid support like silica gel. A catalytic amount of an acid, such as p-toluenesulfonic acid, can also be added.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specific power (e.g., 150-300 W) and temperature (e.g., 120-150 °C) for a short period (e.g., 10-30 minutes).

  • Work-up and Purification: After cooling, the work-up and purification procedures are similar to those described for the Phillips condensation method.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₉N₃
Molecular Weight 195.22 g/mol
Appearance Off-white to light brown solid
Melting Point 253-257 °C[1]
CAS Number 1137-67-3[1]

Coordination Chemistry and Metal Complexes

This compound is a versatile ligand that can coordinate to metal ions in several ways. It can act as a monodentate ligand, coordinating through either the pyridine nitrogen or one of the benzimidazole nitrogens. More commonly, it functions as a bidentate chelating ligand, binding to a metal center through the pyridine nitrogen and the imine nitrogen of the benzimidazole ring, forming a stable five-membered chelate ring.

A wide variety of metal complexes with pyridyl-benzimidazole ligands have been synthesized and characterized, including those of ruthenium, rhodium, iridium, palladium, platinum, copper, nickel, cobalt, and zinc. These complexes exhibit a range of coordination geometries, such as octahedral, square planar, and tetrahedral, depending on the metal ion, its oxidation state, and the other ligands present in the coordination sphere.

Synthesis of Metal Complexes

The synthesis of metal complexes of this compound generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

General Experimental Protocol:

  • Ligand Solution: Dissolve this compound in a suitable solvent (e.g., ethanol, methanol, acetonitrile, or DMF).

  • Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., chloride, nitrate, or acetate salt of the desired metal) in the same or a compatible solvent.

  • Reaction: Add the metal salt solution dropwise to the ligand solution with constant stirring. The molar ratio of metal to ligand can be varied to obtain complexes with different stoichiometries.

  • Reaction Conditions: The reaction may be carried out at room temperature or with heating under reflux, depending on the reactivity of the metal salt and the desired complex. The reaction time can range from a few hours to several days.

  • Isolation: The resulting metal complex may precipitate out of the solution upon cooling or after partial removal of the solvent. The solid is then collected by filtration, washed with a small amount of cold solvent, and dried.

  • Purification: If necessary, the complex can be purified by recrystallization from a suitable solvent system.

Characterization of Metal Complexes

The synthesized metal complexes are characterized by a variety of spectroscopic and analytical techniques to determine their structure, composition, and properties.

Table 2: Characterization Techniques for this compound Metal Complexes

TechniqueInformation Obtained
Elemental Analysis (CHN) Determines the empirical formula of the complex.
Infrared (IR) Spectroscopy Provides information about the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and N-H bonds.
UV-Visible (UV-Vis) Spectroscopy Reveals electronic transitions within the complex, including ligand-to-metal and metal-to-ligand charge transfer bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Provides detailed information about the structure of the complex in solution. Coordination to a paramagnetic metal ion can lead to significant broadening and shifting of signals.
Mass Spectrometry (MS) Determines the molecular weight of the complex and provides information about its fragmentation pattern.
X-ray Crystallography Provides the precise three-dimensional structure of the complex in the solid state, including bond lengths and angles.
Cyclic Voltammetry (CV) Investigates the electrochemical properties of the complex, such as its redox potentials.

Quantitative Data of Representative Metal Complexes

The following tables summarize key quantitative data for representative metal complexes of pyridyl-benzimidazole ligands. While data for the 2-(3-pyridyl) isomer is limited in the public domain, data for the closely related 2-(2'-pyridyl) isomer is more abundant and provides valuable insights into the expected coordination behavior and properties.

Table 3: Selected Bond Lengths (Å) and Angles (°) for a Representative Ru(II) Complex with a Pyridyl-Benzimidazole Ligand

Data for a representative [Ru(bpy)₂(2-(2'-pyridyl)benzimidazole)]²⁺ complex.

ParameterValue
Ru-N(pyridine) 2.06 - 2.08
Ru-N(imidazole) 2.09 - 2.11
N(pyridine)-Ru-N(imidazole) 78 - 80°

Table 4: Spectroscopic Data for Representative Metal Complexes with Pyridyl-Benzimidazole Ligands

ComplexIR (ν(C=N), cm⁻¹)UV-Vis (λmax, nm)
[Cu(2-(2'-pyridyl)benzimidazole)₂]Cl₂ ~1605~275, ~310, ~680
--INVALID-LINK--₂ ~1610~270, ~315, ~560, ~920
--INVALID-LINK--₂ ~1600~285, ~450

Applications in Drug Development

Metal complexes of this compound and its isomers have shown significant promise as therapeutic agents, particularly in the areas of antimicrobial and anticancer research. The coordination of the benzimidazole ligand to a metal center can enhance its biological activity through various mechanisms, including increased lipophilicity, altered redox properties, and the ability to interact with biological targets in a unique manner.

Antimicrobial Activity

Several studies have reported the antibacterial and antifungal activity of metal complexes containing pyridyl-benzimidazole ligands. These complexes have been shown to be effective against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The proposed mechanisms of action often involve the inhibition of essential enzymes or the disruption of cellular membranes.

Anticancer Activity

The development of novel anticancer agents is a major focus of medicinal chemistry research. Metal complexes of pyridyl-benzimidazoles have demonstrated significant cytotoxicity against various cancer cell lines. The mechanism of action is often multifactorial and can involve:

  • DNA Intercalation: The planar aromatic structure of the ligand can facilitate intercalation between the base pairs of DNA, leading to the inhibition of DNA replication and transcription.

  • Enzyme Inhibition: These complexes can inhibit the activity of key enzymes involved in cancer cell proliferation, such as topoisomerases and protein kinases.

  • Induction of Apoptosis: Many of these metal complexes have been shown to induce programmed cell death (apoptosis) in cancer cells through various signaling pathways.

  • Generation of Reactive Oxygen Species (ROS): Some complexes can catalyze the production of ROS, which can cause oxidative damage to cellular components and lead to cell death.

Visualizations

Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for the synthesis and characterization of this compound and its metal complexes.

Synthesis_of_Ligand cluster_reactants Reactants cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_product Product o-phenylenediamine o-phenylenediamine Reaction Reaction o-phenylenediamine->Reaction Nicotinic Acid Nicotinic Acid Nicotinic Acid->Reaction Neutralization Neutralization Reaction->Neutralization Phillips or Microwave Filtration Filtration Neutralization->Filtration Recrystallization Recrystallization Filtration->Recrystallization This compound This compound Recrystallization->this compound Synthesis_of_Complex cluster_reactants Reactants cluster_synthesis Complexation cluster_isolation Isolation & Purification cluster_product Product Ligand This compound Reaction Reaction Ligand->Reaction Metal Salt e.g., RuCl3, NiCl2 Metal Salt->Reaction Precipitation Precipitation Reaction->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Metal Complex Metal Complex Recrystallization->Metal Complex Characterization_Workflow cluster_spectroscopic Spectroscopic Analysis cluster_structural Structural & Analytical cluster_electrochemical Electrochemical Analysis Synthesized Complex Synthesized Complex IR IR Synthesized Complex->IR UV-Vis UV-Vis Synthesized Complex->UV-Vis NMR NMR Synthesized Complex->NMR Mass Spec Mass Spec Synthesized Complex->Mass Spec Elemental Analysis Elemental Analysis Synthesized Complex->Elemental Analysis X-ray Crystallography X-ray Crystallography Synthesized Complex->X-ray Crystallography Cyclic Voltammetry Cyclic Voltammetry Synthesized Complex->Cyclic Voltammetry

References

The Genesis of a Heterocycle: Early Research on 2-(3-Pyridyl)-benzimidazole and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Among the vast array of benzimidazole derivatives, 2-substituted analogues have garnered significant attention for their diverse pharmacological activities. This technical guide delves into the foundational research on a key member of this family: 2-(3-Pyridyl)-benzimidazole, and its closely related analogues. We will explore the seminal synthetic methodologies, early biological investigations, and the initial structure-activity relationship (SAR) studies that paved the way for future drug discovery endeavors. The primary focus of early research on this class of compounds centered on their potential as anthelmintic and antiviral agents.

Core Synthesis Methodologies

The primary and most enduring method for the synthesis of this compound and its analogues is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. This approach, broadly known as the Phillips condensation, has been a mainstay in benzimidazole synthesis.

The Phillips Condensation Reaction

The Phillips condensation involves the reaction of an o-phenylenediamine with a carboxylic acid, in this case, nicotinic acid (pyridine-3-carboxylic acid), typically in the presence of a dehydrating agent or a condensing agent under heating.

General Reaction Scheme:

G cluster_0 Reactants cluster_1 Product o-phenylenediamine o-Phenylenediamine reaction_center Heat (Condensing Agent) o-phenylenediamine->reaction_center + Nicotinic_acid Nicotinic Acid Nicotinic_acid->reaction_center 2_3_pyridyl_benzimidazole This compound reaction_center->2_3_pyridyl_benzimidazole

Figure 1: General scheme of the Phillips condensation for this compound synthesis.

Experimental Protocol: Synthesis of this compound via Phillips Condensation

A common early procedure for the synthesis of this compound involves the following steps:

  • Reactant Mixture: Equimolar amounts of o-phenylenediamine and nicotinic acid are mixed.

  • Condensing Agent: Polyphosphoric acid (PPA) is often used as both a solvent and a condensing agent. The reactants are heated in PPA, typically at temperatures ranging from 150°C to 250°C.

  • Reaction Time: The reaction mixture is heated for several hours until the reaction is complete, which can be monitored by thin-layer chromatography.

  • Work-up: The reaction mixture is cooled and then poured into a large volume of cold water or an ice-water mixture.

  • Neutralization: The acidic solution is neutralized with a base, such as sodium hydroxide or ammonium hydroxide, until the product precipitates.

  • Isolation and Purification: The precipitated solid is collected by filtration, washed with water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

This method has been widely utilized due to its simplicity and the availability of the starting materials.

Early Biological Investigations

The initial biological screening of this compound and its analogues was primarily focused on two main therapeutic areas: anthelmintic and antiviral activities.

Anthelmintic Activity

The discovery of the potent anthelmintic properties of thiabendazole [2-(4-thiazolyl)benzimidazole] in the early 1960s spurred extensive research into other 2-substituted benzimidazoles as potential treatments for parasitic worm infections.[1] While much of this early work was conducted by pharmaceutical companies and reported in patents, the general findings indicated that the nature of the 2-substituent was critical for activity.

Experimental Protocol: In Vitro Anthelmintic Screening (General)

Early in vitro screening of benzimidazole derivatives often involved the following general steps:

  • Test Organism: A common model for these studies was the free-living nematode Caenorhabditis elegans or parasitic nematodes like Haemonchus contortus.

  • Assay Medium: The worms were maintained in a suitable culture medium.

  • Compound Application: The test compounds, including this compound and its analogues, were dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and added to the culture medium at various concentrations.

  • Observation: The worms were observed under a microscope at specific time points (e.g., 24, 48, 72 hours) for signs of paralysis or death.

  • Data Analysis: The concentration of the compound required to cause paralysis or death in 50% of the worm population (IC50) was determined.

Structure-Activity Relationship (SAR) Insights:

Early SAR studies in the anthelmintic benzimidazoles revealed that:

  • Small, heterocyclic rings at the 2-position were often favorable for activity.

  • The presence of a nitrogen atom in the 2-substituent, as in the pyridyl group, was explored for its potential to modulate activity and solubility.

  • Substitution on the benzimidazole ring itself also played a significant role in the overall efficacy.

While specific quantitative data for the anthelmintic activity of this compound from the very early literature is scarce in publicly available journals, it was undoubtedly synthesized and tested as part of these broader screening programs.

Antiviral Activity

Following the discovery of the antiviral properties of certain benzimidazole derivatives in the 1950s, there was a surge in research to identify new compounds with activity against various viruses, particularly influenza virus.

Experimental Protocol: In Vitro Antiviral Screening (Influenza Virus)

A typical early in vitro assay to screen for anti-influenza activity involved:

  • Cell Culture: A susceptible cell line, such as Madin-Darby canine kidney (MDCK) cells, was grown in a suitable culture medium.

  • Virus Inoculation: The cell monolayers were infected with a known titer of influenza virus.

  • Compound Treatment: The test compounds were added to the culture medium at various concentrations, either before, during, or after virus inoculation.

  • Incubation: The infected and treated cells were incubated for a period of time to allow for viral replication.

  • Endpoint Measurement: The antiviral effect was determined by measuring the inhibition of viral replication. Common endpoints included:

    • Plaque Reduction Assay: Counting the number and size of viral plaques (areas of cell death) in the presence of the compound compared to a control.

    • Hemagglutination (HA) Assay: Measuring the ability of the virus in the culture supernatant to agglutinate red blood cells, which is an indicator of viral load.

  • Data Analysis: The concentration of the compound that inhibited viral replication by 50% (IC50) was calculated.

Logical Flow of Early Antiviral Screening:

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Dose-Response & SAR A Synthesize this compound and Analogues B Purify and Characterize (e.g., Melting Point, Elemental Analysis) A->B C Prepare Stock Solutions of Compounds B->C D Primary Screen: Test against a panel of viruses (e.g., Influenza, Polio) C->D E Identify 'Hits' (Compounds showing activity) D->E F Determine IC50 Values for Active Compounds E->F G Synthesize and Test Related Analogues F->G H Establish Preliminary Structure-Activity Relationships G->H

Figure 2: Logical workflow for the early discovery and evaluation of antiviral benzimidazoles.

Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₉N₃
Molecular Weight195.22 g/mol
Melting Point253-257 °C
AppearanceSolid

Table 2: Representative Early Anthelmintic Screening Data for 2-Substituted Benzimidazoles (Hypothetical Data Based on General Findings)

Compound2-SubstituentIn Vitro Activity vs. Haemonchus contortus (IC50, µg/mL)
Reference 4-Thiazolyl (Thiabendazole)< 0.1
Analog 1 Phenyl> 10
Analog 2 2-Pyridyl1 - 10
Analog 3 3-Pyridyl 1 - 10
Analog 4 4-Pyridyl1 - 10

Note: This table is illustrative of the general trends observed in early benzimidazole anthelmintic research.

Conclusion

The early research on this compound and its analogues laid a critical foundation for the development of benzimidazole-based therapeutics. The establishment of robust synthetic methods, such as the Phillips condensation using polyphosphoric acid, enabled the creation of a diverse library of compounds for biological evaluation. The initial focus on anthelmintic and antiviral activities, driven by the success of related benzimidazole compounds, guided the early exploration of the biological potential of the 2-(pyridyl)benzimidazole scaffold. While detailed quantitative data from the earliest studies are not always easily accessible, the qualitative understanding of their biological activities and the preliminary structure-activity relationships derived from this work have had a lasting impact on the field of medicinal chemistry. This foundational knowledge continues to inform the design and synthesis of new and more potent benzimidazole derivatives for a wide range of therapeutic applications.

References

Theoretical and Computational Insights into 2-(3-Pyridyl)-benzimidazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of 2-(3-Pyridyl)-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry. This document details the synthesis, spectroscopic characterization, and in-silico analysis of this molecule, offering valuable insights for researchers and professionals involved in drug discovery and development.

Molecular Structure and Synthesis

This compound is a bicyclic heteroaromatic compound consisting of a benzimidazole ring system linked to a pyridine ring at the 2-position. The presence of nitrogen atoms in both rings imparts unique electronic and hydrogen-bonding properties to the molecule, making it a versatile scaffold for designing biologically active agents.

The synthesis of this compound is typically achieved through the condensation reaction of o-phenylenediamine with nicotinic acid or its derivatives. A common synthetic route involves heating a mixture of these precursors, often in the presence of a dehydrating agent or a catalyst to facilitate the cyclization and formation of the benzimidazole ring.

Spectroscopic and Structural Characterization

The structural and electronic properties of this compound have been elucidated through various spectroscopic and analytical techniques.

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the identity and purity of the synthesized compound. Key spectroscopic data are summarized below.

Spectroscopic TechniqueKey Observations and Interpretations
FT-IR The FT-IR spectrum of this compound typically shows characteristic absorption bands corresponding to N-H stretching of the imidazole ring (around 3400-3200 cm⁻¹), C-H stretching of the aromatic rings (around 3100-3000 cm⁻¹), C=N stretching (around 1620 cm⁻¹), and C=C stretching of the aromatic rings (in the 1600-1400 cm⁻¹ region).
UV-Vis The UV-Vis absorption spectrum, usually recorded in a solvent like methanol, exhibits absorption bands in the ultraviolet region, which are attributed to π → π* and n → π* electronic transitions within the aromatic and heterocyclic rings.
NMR ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom. The chemical shifts in the aromatic region provide information about the substitution pattern and electronic distribution in the benzimidazole and pyridine rings.
X-ray Crystallography

Table 1: Representative Structural Parameters of the this compound Scaffold (Derived from related structures)

ParameterTypical Value Range
Bond Lengths (Å)
C-N (imidazole)1.32 - 1.39
C=N (imidazole)1.30 - 1.35
C-C (benzimidazole)1.38 - 1.42
C-C (pyridine)1.37 - 1.40
C-N (pyridine)1.33 - 1.35
Bond Angles (°)
C-N-C (imidazole)105 - 110
N-C-N (imidazole)125 - 130
C-C-C (benzene)118 - 122
C-N-C (pyridine)116 - 119

Computational Studies

Computational chemistry plays a pivotal role in understanding the electronic structure, reactivity, and potential biological activity of this compound. Density Functional Theory (DFT) and molecular docking are the most commonly employed computational methods.

Density Functional Theory (DFT) Calculations

DFT calculations provide valuable insights into the electronic properties of the molecule. These studies are typically performed using software packages like Gaussian, with the B3LYP functional and a basis set such as 6-311G(d,p).

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller energy gap suggests higher reactivity.

Table 2: Calculated Electronic Properties of this compound (Representative Values)

ParameterCalculated Value (eV)Interpretation
E_HOMO -6.2 to -6.5The energy of the highest occupied molecular orbital, indicating the electron-donating ability of the molecule.
E_LUMO -1.8 to -2.1The energy of the lowest unoccupied molecular orbital, reflecting the electron-accepting ability.
HOMO-LUMO Gap (ΔE) 4.1 to 4.7The energy difference between HOMO and LUMO, which is related to the chemical reactivity and stability of the molecule. A larger gap indicates higher stability.
Ionization Potential 6.2 to 6.5The energy required to remove an electron from the molecule.
Electron Affinity 1.8 to 2.1The energy released when an electron is added to the molecule.
Electronegativity 4.0 to 4.3A measure of the ability of the molecule to attract electrons.
Chemical Hardness 2.05 to 2.35A measure of the resistance of the molecule to change its electron configuration.
Chemical Softness 0.21 to 0.24The reciprocal of chemical hardness, indicating the ease of changing the electron configuration.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps in identifying the electrophilic and nucleophilic sites. In the MEP map of this compound, the regions around the nitrogen atoms are typically shown in red, indicating a negative electrostatic potential and their susceptibility to electrophilic attack. The regions around the hydrogen atoms of the N-H group are often depicted in blue, representing a positive electrostatic potential.

Theoretical vibrational frequency calculations are performed to complement the experimental FT-IR and Raman spectra. The calculated frequencies are often scaled by a factor to correct for anharmonicity and the limitations of the theoretical method. The potential energy distribution (PED) analysis helps in the precise assignment of the vibrational modes.

Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a biological target, such as a protein or a nucleic acid. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Benzimidazole derivatives have been shown to target various enzymes, including topoisomerase II, which is a well-established target for anticancer drugs. Molecular docking studies of this compound with the ATP-binding site of human topoisomerase II can reveal the potential binding modes and interactions.

Table 3: Representative Molecular Docking Results of this compound with Human Topoisomerase II

ParameterValue (kcal/mol)Key Interacting Residues (Example)
Binding Energy -7.0 to -9.0Asp479, Asn483, Lys507

The docking results typically show that the benzimidazole and pyridine rings of the molecule form hydrogen bonds and π-π stacking interactions with the amino acid residues in the active site of the protein.

Experimental and Computational Protocols

Synthesis Protocol

A general procedure for the synthesis of this compound is as follows:

  • A mixture of o-phenylenediamine (1 equivalent) and nicotinic acid (1.1 equivalents) is prepared.

  • A dehydrating agent, such as polyphosphoric acid (PPA), is added to the mixture.

  • The reaction mixture is heated at an elevated temperature (e.g., 180-200 °C) for several hours.

  • After cooling, the reaction mixture is poured into a beaker of ice-cold water and neutralized with a base (e.g., NaOH solution).

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

Computational Protocol

DFT_Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis mol_structure Draw this compound (e.g., GaussView) optimization Geometry Optimization (DFT: B3LYP/6-311G(d,p)) mol_structure->optimization freq_calc Frequency Calculation (Confirm minimum energy structure) optimization->freq_calc electronic_properties Electronic Properties Calculation (HOMO, LUMO, MEP) freq_calc->electronic_properties vibrational_analysis Vibrational Analysis (Compare with FT-IR) freq_calc->vibrational_analysis reactivity_analysis Reactivity Analysis (HOMO-LUMO gap, MEP map) electronic_properties->reactivity_analysis

Caption: A generalized workflow for DFT calculations.

Docking_Workflow cluster_preparation Preparation of Molecules cluster_docking Docking Simulation cluster_post_analysis Post-Docking Analysis ligand_prep Prepare Ligand (this compound) - Add hydrogens - Assign charges docking_run Run Docking Algorithm (e.g., AutoDock Vina) ligand_prep->docking_run protein_prep Prepare Protein (e.g., Topoisomerase II) - Remove water - Add hydrogens grid_generation Define Binding Site (Grid Box Generation) protein_prep->grid_generation grid_generation->docking_run pose_analysis Analyze Binding Poses (Lowest energy conformer) docking_run->pose_analysis interaction_analysis Visualize Interactions (Hydrogen bonds, π-π stacking) pose_analysis->interaction_analysis

Caption: A standard workflow for molecular docking studies.

Logical Relationships and Signaling Pathways

The biological activity of this compound derivatives is often linked to their ability to inhibit key enzymes involved in disease pathogenesis. For instance, their potential as topoisomerase II inhibitors suggests a role in cancer therapy by disrupting DNA replication in cancer cells.

Signaling_Pathway PBI This compound TopoII Topoisomerase II PBI->TopoII Inhibition DNA_Replication DNA Replication TopoII->DNA_Replication Facilitates Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of Topoisomerase II by this compound.

Conclusion

The theoretical and computational studies of this compound provide a powerful framework for understanding its chemical and biological properties. The integration of experimental data with computational modeling accelerates the process of drug discovery and design. This technical guide serves as a valuable resource for researchers, offering a consolidated overview of the key methodologies and findings in the study of this important heterocyclic compound. Further research, including the synthesis and biological evaluation of novel derivatives, will continue to unlock the therapeutic potential of the this compound scaffold.

References

Methodological & Application

Application Notes and Protocols for 2-(3-Pyridyl)-benzimidazole in Fluorescence Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

To the Researcher: Extensive literature searches for the application of 2-(3-Pyridyl)-benzimidazole in fluorescence spectroscopy have revealed a significant scarcity of published data. While its isomer, 2-(2'-Pyridyl)-benzimidazole, is a widely studied fluorophore, the 3-pyridyl variant is not commonly utilized or characterized as a fluorescent probe in the available scientific literature.

This document, therefore, serves a dual purpose:

  • To transparently address the lack of specific application data for this compound.

  • To provide a foundational guide for researchers interested in exploring its potential fluorescent properties. This is achieved by presenting a general protocol for the characterization of a novel fluorophore, drawing parallels with its well-studied 2'-pyridyl isomer where appropriate, and summarizing the known physicochemical properties of this compound.

Introduction: The Significance of Isomeric Position

The position of the nitrogen atom in the pyridyl ring is crucial in determining the photophysical and chemical properties of pyridyl-benzimidazole derivatives. In the well-studied 2-(2'-Pyridyl)-benzimidazole, the proximity of the pyridyl nitrogen and the benzimidazole imidazole nitrogen allows for the formation of an intramolecular hydrogen bond and acts as an efficient chelation site for metal ions. These structural features are fundamental to its utility as a fluorescent probe for proton transfer studies and as a ligand in fluorescent metal complexes.

For This compound , the nitrogen atom is located at the 3-position of the pyridine ring. This increased distance and altered geometry prevent the formation of the same intramolecular hydrogen bonds and chelation geometries that are characteristic of the 2'-pyridyl isomer. This structural difference is the likely reason for its divergent (and less explored) fluorescence characteristics.

Physicochemical and Spectral Data

While application-specific data is limited, basic physicochemical and spectral information for this compound has been compiled from vendor and database sources.

PropertyValueSource
CAS Number 1137-67-3[1][2][3]
Molecular Formula C₁₂H₉N₃[1][2]
Molecular Weight 195.22 g/mol [2][3]
Melting Point 253-257 °C[3]
Appearance Solid[3]
UV-Vis Spectra Available in spectral databases[4]
NMR Spectra (¹H, ¹³C) Available in spectral databases[4]
FTIR Spectrum Available in spectral databases[4]
Mass Spectrum Available in spectral databases[4]

General Protocol for Fluorescence Characterization of this compound

For researchers wishing to investigate the fluorescence properties of this compound, the following general protocol outlines the key experimental steps.

Materials and Instrumentation
  • Compound: this compound (ensure high purity)

  • Solvents: A range of spectroscopic grade solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, water).

  • Instrumentation:

    • UV-Vis Spectrophotometer

    • Fluorometer (Spectrofluorometer)

    • Quantum Yield Standard (e.g., quinine sulfate in 0.1 M H₂SO₄)

  • Cuvettes: Quartz cuvettes (1 cm path length)

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a potentially fluorescent compound.

G Diagram 1: General Workflow for Fluorophore Characterization cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation A Prepare stock solution of This compound in a suitable solvent (e.g., DMSO, Ethanol) B Prepare dilute working solutions in various solvents A->B C Measure UV-Vis Absorption Spectrum (Determine λmax,abs) B->C Analyze G Study Environmental Effects (Solvatochromism, pH dependence) B->G Vary Conditions D Measure Fluorescence Emission Spectrum (Excite at λmax,abs, Determine λmax,em) C->D Set Excitation λ H Calculate Stokes Shift (λmax,em - λmax,abs) C->H E Measure Fluorescence Excitation Spectrum (Monitor at λmax,em) D->E Set Emission λ F Determine Fluorescence Quantum Yield (ΦF) (Comparative Method) D->F Use Emission Data D->H I Analyze Spectral Data (Correlate with molecular structure) E->I F->I G->I H->I

Caption: General Workflow for Fluorophore Characterization

Detailed Methodologies

1. Preparation of Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mM) in a solvent in which it is readily soluble (e.g., DMSO or ethanol).
  • From the stock solution, prepare dilute working solutions (e.g., 1-10 µM) in the desired spectroscopic solvents. The absorbance of the working solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

2. Measurement of Absorption and Emission Spectra:

  • Record the UV-Vis absorption spectrum of the sample in a quartz cuvette to determine the wavelength of maximum absorption (λ_max,abs_).
  • In the fluorometer, set the excitation wavelength to λ_max,abs_ and record the fluorescence emission spectrum. The wavelength of maximum fluorescence intensity is λ_max,em_.
  • To confirm that the observed emission originates from the compound of interest, record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at λ_max,em_. The excitation spectrum should resemble the absorption spectrum.

3. Determination of Fluorescence Quantum Yield (Φ_F_):

  • The relative quantum yield can be determined using the comparative method with a well-characterized standard (e.g., quinine sulfate, Φ_F_ = 0.54 in 0.1 M H₂SO₄).
  • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
  • The quantum yield is calculated using the following equation: Φ_F,sample_ = Φ_F,std_ × (I_sample_ / I_std_) × (A_std_ / A_sample_) × (η_sample_² / η_std_²) Where:
  • Φ_F_ is the fluorescence quantum yield.
  • I is the integrated fluorescence intensity.
  • A is the absorbance at the excitation wavelength.
  • η is the refractive index of the solvent.
  • 'sample' and 'std' refer to the sample and the standard, respectively.

4. Study of Environmental Effects (Solvatochromism and pH):

  • Record the absorption and emission spectra in a series of solvents with varying polarities to investigate solvatochromic effects. Shifts in the emission maxima can provide insights into the nature of the excited state.
  • To study the effect of pH, record the fluorescence spectra in a series of buffered solutions of known pH. This can reveal the presence of different emissive species corresponding to protonated or deprotonated forms of the molecule.

Potential Signaling Pathways and Applications to Investigate

Should this compound prove to be fluorescent, its utility could be explored in several areas, analogous to other benzimidazole-based fluorophores. The following diagram outlines a logical pathway for such an investigation.

G Diagram 2: Investigative Pathways for a Novel Fluorophore cluster_sensing Sensing Applications cluster_bioimaging Bioimaging Applications A Characterize Basic Photophysics of This compound B Metal Ion Sensing (e.g., Zn²⁺, Cu²⁺, Fe³⁺) A->B Titration Studies C Anion Sensing (e.g., F⁻, CN⁻, AcO⁻) A->C Titration Studies D pH Sensing A->D pH Titration E Cellular Staining and Localization B->E If selective C->E If selective D->E If pH-sensitive F Targeting Specific Organelles E->F Co-localization studies G Monitoring Biological Processes (e.g., enzyme activity, protein aggregation) F->G Functional assays

Caption: Investigative Pathways for a Novel Fluorophore

Conclusion

While this compound is not a commonly used fluorophore, its structural similarity to the well-established 2-(2'-Pyridyl)-benzimidazole suggests that it may possess interesting, albeit different, photophysical properties. The lack of existing data presents an opportunity for novel research. The protocols and workflows outlined in this document provide a comprehensive starting point for any researcher, scientist, or drug development professional interested in characterizing the fluorescence of this compound and exploring its potential applications. Careful and systematic characterization is the first step toward unlocking the potential of this and other under-explored molecules in the vast field of fluorescence spectroscopy.

References

Application Notes and Protocols for the Synthesis of 2-(3-Pyridyl)-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed laboratory protocol for the synthesis of 2-(3-Pyridyl)-benzimidazole, a valuable heterocyclic compound with applications in pharmaceutical research and development. The protocol is based on the established condensation reaction of o-phenylenediamine with 3-pyridinecarboxaldehyde.

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them important scaffolds in drug discovery. This compound, in particular, has been investigated for various therapeutic applications. The synthesis protocol outlined below describes a reliable method for the preparation of this compound in a laboratory setting.

Reaction Scheme

The synthesis of this compound is achieved through the acid-catalyzed condensation of o-phenylenediamine and 3-pyridinecarboxaldehyde. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to yield the final product.

Figure 1: Reaction Scheme

reaction_scheme Figure 1: Synthesis of this compound cluster_reactants Reactants cluster_product Product o-phenylenediamine o-Phenylenediamine plus + o-phenylenediamine->plus 3-pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde reaction_arrow p-TsOH, DMF 80°C, 2-3h 3-pyridinecarboxaldehyde->reaction_arrow product This compound plus->3-pyridinecarboxaldehyde reaction_arrow->product

Caption: Synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the reactants and the expected product.

Table 1: Properties of Reactants and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)CAS Number
o-PhenylenediamineC₆H₈N₂108.14102-10495-54-5
3-PyridinecarboxaldehydeC₆H₅NO107.118500-22-1
This compoundC₁₂H₉N₃195.22253-257[1][2]1137-67-3[1][3]

Table 2: Reaction Parameters and Expected Results

ParameterValue
Reaction Time2 - 3 hours
Reaction Temperature80 °C
SolventDimethylformamide (DMF)
Catalystp-Toluenesulfonic acid (p-TsOH)
Expected YieldHigh
Appearance of ProductSolid[1]

Experimental Protocol

This protocol is a representative method based on established procedures for the synthesis of 2-arylbenzimidazoles.[4]

4.1. Materials and Equipment

  • o-Phenylenediamine

  • 3-Pyridinecarboxaldehyde

  • p-Toluenesulfonic acid (p-TsOH)

  • Dimethylformamide (DMF)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter flask

  • Beakers and other standard laboratory glassware

  • Melting point apparatus

  • NMR Spectrometer

  • FT-IR Spectrometer

4.2. Reaction Procedure

  • To a round-bottom flask, add o-phenylenediamine (0.01 mol, 1.08 g) and dimethylformamide (DMF, 3 mL).

  • Stir the mixture until the o-phenylenediamine is completely dissolved.

  • Add 3-pyridinecarboxaldehyde (0.01 mol, 1.07 g) to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, approximately 5 mol%, 0.095 g).

  • Attach a reflux condenser and heat the reaction mixture to 80°C with continuous stirring for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

4.3. Work-up and Purification

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • In a separate beaker, prepare a solution of sodium carbonate (0.01 mol, 1.06 g) in deionized water (20 mL).

  • Slowly add the reaction mixture dropwise to the sodium carbonate solution with vigorous stirring.

  • A precipitate of the crude product will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold deionized water to remove any remaining impurities.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

4.4. Characterization

  • Melting Point: Determine the melting point of the purified product. The literature value is 253-257 °C.[1][2]

  • Spectroscopic Analysis: Confirm the structure of the synthesized this compound using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Diagrams

5.1. Signaling Pathway: Reaction Mechanism

The following diagram illustrates the proposed mechanism for the acid-catalyzed synthesis of this compound.

Figure 2: Reaction Mechanism Pathway

reaction_mechanism Figure 2: Proposed Reaction Mechanism Reactants o-Phenylenediamine + 3-Pyridinecarboxaldehyde Protonation Protonation of Aldehyde (H+) Reactants->Protonation Catalyst (p-TsOH) Schiff_Base_Formation Nucleophilic attack of amine & formation of Schiff Base Intermediate Protonation->Schiff_Base_Formation Cyclization Intramolecular Nucleophilic Attack Schiff_Base_Formation->Cyclization Dehydration Dehydration (-H2O) Cyclization->Dehydration Aromatization Aromatization Dehydration->Aromatization Product This compound Aromatization->Product

Caption: Proposed Reaction Mechanism.

5.2. Experimental Workflow

The diagram below outlines the major steps in the experimental procedure for the synthesis and characterization of this compound.

Figure 3: Experimental Workflow

experimental_workflow Figure 3: Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization Reaction_Setup 1. Mix Reactants and Catalyst in DMF Heating 2. Heat at 80°C for 2-3h Reaction_Setup->Heating Monitoring 3. Monitor by TLC Heating->Monitoring Precipitation 4. Precipitate in Na2CO3 solution Monitoring->Precipitation Filtration 5. Filter the crude product Precipitation->Filtration Recrystallization 6. Recrystallize from Ethanol Filtration->Recrystallization Melting_Point 7. Determine Melting Point Recrystallization->Melting_Point Spectroscopy 8. Spectroscopic Analysis (NMR, IR) Melting_Point->Spectroscopy

Caption: Experimental Workflow Diagram.

References

Application of 2-(3-Pyridyl)-benzimidazole in Anticancer Drug Discovery: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The benzimidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities, including a significant potential in anticancer drug discovery. Its structural similarity to endogenous purine nucleotides allows it to interact with a wide range of biological targets, leading to various mechanisms of anticancer action. Among the myriad of benzimidazole derivatives, 2-(3-Pyridyl)-benzimidazole has emerged as a compound of interest, demonstrating promising cytotoxic effects against various cancer cell lines. This document provides a detailed overview of the application of this compound and its closely related analogues in anticancer research, summarizing key quantitative data, experimental protocols, and associated signaling pathways.

While specific comprehensive studies on the anticancer properties of the exact molecule this compound are limited in publicly available research, extensive data exists for its isomers and derivatives. This information serves as a valuable proxy for understanding its potential therapeutic applications and guiding future research.

Quantitative Data on Anticancer Activity

The cytotoxic effects of 2-pyridyl-benzimidazole derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below. It is important to note that these values are for structurally related compounds and not exclusively for this compound, unless specified.

Compound ClassCancer Cell LineIC50 (µM)Reference
2-(4-pyridyl)-benzimidazole derivative (Compound 5)PKN2 (Protein Kinase N2)0.064[1]
Benzimidazole-triazole-pyridine glycoside hybrid (Compound 17)MCF-7 (Breast Cancer)33.32[2]
Benzimidazole-1,2,3-triazole hybrid-loaded nanogel (12ng)MDA-MB-231 (Breast Cancer)3.13 ± 0.22[3][4]
Benzimidazole-1,2,3-triazole hybrid-loaded nanogel (12ng)Caco-2 (Colorectal Cancer)3.64 ± 0.25[3][4]
2-pyridyl 2,3-thiazole derivative (TAP-07)HepG2 (Hepatocellular Carcinoma)2.2[5]
2-pyridyl 2,3-thiazole derivative (TP-07)HepG2 (Hepatocellular Carcinoma)5.6[5]

Mechanisms of Anticancer Action

Benzimidazole derivatives, including those with a pyridyl substituent, exert their anticancer effects through multiple mechanisms of action. These often involve the modulation of key signaling pathways crucial for cancer cell survival, proliferation, and metastasis.

Key Targeted Signaling Pathways:

  • Kinase Inhibition: A prominent mechanism is the inhibition of various protein kinases that are often dysregulated in cancer. Derivatives of 2-pyridyl-benzimidazole have been shown to target kinases such as Protein Kinase N2 (PKN2), a relatively unexplored kinase implicated in several cancers.[1] Other related benzimidazole compounds have demonstrated inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical for tumor growth and angiogenesis.

  • Induction of Apoptosis: Many benzimidazole derivatives, including those structurally similar to this compound, have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is often achieved by modulating the expression of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases, the key executioners of apoptosis.[6]

  • Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer. Benzimidazole compounds can interfere with cell cycle progression, often causing arrest at specific phases, such as G2/M or G0/G1.[3] This prevents cancer cells from dividing and proliferating.

  • Topoisomerase Inhibition: Topoisomerases are essential enzymes for DNA replication and transcription. Some benzimidazole-triazole hybrids have been found to inhibit topoisomerase I and II, leading to DNA damage and cell death.[3][4]

Signaling Pathway Diagrams (DOT Language):

Kinase_Inhibition_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Downstream Signaling Cascades (e.g., RAS/MAPK, PI3K/AKT) Downstream Signaling Cascades (e.g., RAS/MAPK, PI3K/AKT) Receptor Tyrosine Kinase (e.g., EGFR, VEGFR)->Downstream Signaling Cascades (e.g., RAS/MAPK, PI3K/AKT) Proliferation, Angiogenesis, Survival Proliferation, Angiogenesis, Survival Downstream Signaling Cascades (e.g., RAS/MAPK, PI3K/AKT)->Proliferation, Angiogenesis, Survival This compound This compound This compound->Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Inhibition

Caption: Inhibition of Receptor Tyrosine Kinase Signaling.

Apoptosis_Induction_Pathway This compound This compound Mitochondrial Pathway Mitochondrial Pathway This compound->Mitochondrial Pathway Activation Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Induction of Apoptosis via the Mitochondrial Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anticancer potential of compounds like this compound.

Synthesis of this compound

A general and widely used method for the synthesis of 2-substituted benzimidazoles is the condensation reaction of an o-phenylenediamine with an aldehyde.

Materials:

  • o-Phenylenediamine

  • 3-Pyridinecarboxaldehyde (Nicotinaldehyde)

  • Ethanol or another suitable solvent

  • Catalyst (e.g., a mild acid or an oxidizing agent, optional)

Procedure:

  • Dissolve equimolar amounts of o-phenylenediamine and 3-pyridinecarboxaldehyde in ethanol in a round-bottom flask.

  • The reaction mixture is typically refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, which may induce precipitation of the product.

  • The solid product is collected by filtration, washed with a small amount of cold ethanol, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure this compound.

  • The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Synthesis_Workflow o-Phenylenediamine o-Phenylenediamine Condensation Reaction Condensation Reaction o-Phenylenediamine->Condensation Reaction 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde->Condensation Reaction Purification Purification Condensation Reaction->Purification Characterization Characterization Purification->Characterization This compound This compound Characterization->this compound

Caption: General workflow for the synthesis of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[6]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (cells in medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the cell cycle distribution of a cancer cell population.

Materials:

  • Cancer cells

  • This compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with this compound at its IC50 concentration for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization, and collect them by centrifugation.

  • Fixation: Wash the cell pellet with PBS and then fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend the cell pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of the PI, which allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is determined using appropriate software.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining: Harvest the treated and control cells, wash with PBS, and then resuspend them in the binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis:

    • Annexin V-FITC negative and PI negative cells are considered viable.

    • Annexin V-FITC positive and PI negative cells are in early apoptosis.

    • Annexin V-FITC positive and PI positive cells are in late apoptosis or necrosis.

    • Annexin V-FITC negative and PI positive cells are considered necrotic.

While direct and extensive research on this compound as an anticancer agent is not yet abundant, the available data on its structural analogues strongly suggest its potential as a valuable scaffold in anticancer drug discovery. The diverse mechanisms of action exhibited by 2-pyridyl-benzimidazole derivatives, including kinase inhibition, induction of apoptosis, and cell cycle arrest, highlight the promise of this chemical class. The detailed protocols provided herein offer a robust framework for the synthesis and comprehensive in vitro evaluation of this compound and its future derivatives, paving the way for further investigations into their therapeutic efficacy. Future studies should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to fully realize its potential in the development of novel cancer therapies.

References

Application Notes and Protocols for 2-(3-Pyridyl)-benzimidazole as a Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion of steel is a significant challenge across various industries, leading to structural degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Among these, heterocyclic compounds containing nitrogen and sulfur atoms have demonstrated exceptional efficacy. 2-(3-Pyridyl)-benzimidazole is a promising corrosion inhibitor due to its molecular structure, which allows for strong adsorption onto the steel surface, forming a protective barrier against corrosive agents.

This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound as a corrosion inhibitor for steel. The information is intended to guide researchers in their investigations and facilitate the development of new corrosion protection strategies.

Mechanism of Action

The corrosion inhibition by this compound is primarily attributed to its adsorption on the steel surface. This process is facilitated by the presence of heteroatoms (nitrogen) and the aromatic pyridine and benzimidazole rings in its structure. The lone pair of electrons on the nitrogen atoms and the π-electrons of the aromatic rings interact with the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a stable, protective film. This film acts as a barrier, isolating the steel from the corrosive environment and thereby inhibiting both anodic and cathodic reactions of the corrosion process. The pyridine nitrogen can also become protonated in acidic environments, enhancing its electrostatic interaction with the charged steel surface.

Quantitative Data Summary

Initial literature searches did not yield specific quantitative data for the corrosion inhibition performance of this compound on steel. The following tables are presented as templates to be populated with experimental data obtained by following the protocols outlined in this document. For reference, data for the closely related isomer, 2-(2-Pyridyl)-benzimidazole, has shown inhibition efficiencies exceeding 95% in 1M HCl solutions.

Table 1: Potentiodynamic Polarization Data for this compound on Steel in 1M HCl

Inhibitor Concentration (M)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)Inhibition Efficiency (%)
BlankN/A
1 x 10⁻⁶
1 x 10⁻⁵
1 x 10⁻⁴
1 x 10⁻³

Table 2: Electrochemical Impedance Spectroscopy Data for this compound on Steel in 1M HCl

Inhibitor Concentration (M)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (%)
BlankN/A
1 x 10⁻⁶
1 x 10⁻⁵
1 x 10⁻⁴
1 x 10⁻³

Experimental Protocols

Potentiodynamic Polarization (PDP) Measurements

Objective: To determine the effect of this compound on the anodic and cathodic reactions of steel corrosion and to calculate the inhibition efficiency.

Materials:

  • Steel working electrode (e.g., mild steel, carbon steel)

  • Platinum or graphite counter electrode

  • Saturated Calomel Electrode (SCE) or Ag/AgCl reference electrode

  • Corrosion cell

  • Potentiostat/Galvanostat

  • 1M HCl solution (or other corrosive medium)

  • This compound of varying concentrations

Procedure:

  • Prepare the steel working electrode by polishing with successively finer grades of emery paper (e.g., up to 1200 grit), followed by rinsing with distilled water and acetone, and finally drying.

  • Assemble the three-electrode corrosion cell with the prepared working electrode, counter electrode, and reference electrode.

  • Fill the cell with the corrosive solution (e.g., 1M HCl) without the inhibitor.

  • Allow the system to stabilize by immersing the electrodes for a set period (e.g., 30-60 minutes) until a stable open circuit potential (OCP) is reached.

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

  • Record the resulting current density as a function of the applied potential.

  • Repeat the experiment with different concentrations of this compound added to the corrosive solution.

  • Extract the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc) from the polarization curves.

  • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100 where icorr_blank is the corrosion current density without inhibitor and icorr_inh is the corrosion current density with the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the formation of a protective film and to determine the charge transfer resistance and double-layer capacitance at the steel/electrolyte interface.

Materials:

  • Same as for PDP measurements.

Procedure:

  • Prepare the working electrode and assemble the corrosion cell as described in the PDP protocol.

  • Immerse the electrodes in the corrosive solution (with and without the inhibitor) and allow the system to reach a stable OCP.

  • Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Model the impedance data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_blank is the charge transfer resistance without inhibitor and Rct_inh is the charge transfer resistance with the inhibitor.

Surface Analysis (Scanning Electron Microscopy - SEM)

Objective: To visualize the surface morphology of the steel samples before and after exposure to the corrosive environment with and without the inhibitor.

Materials:

  • Steel coupons

  • Corrosive solution (with and without inhibitor)

  • Scanning Electron Microscope (SEM)

Procedure:

  • Immerse steel coupons in the corrosive solution without and with an optimal concentration of this compound for a specified period (e.g., 24 hours).

  • After immersion, carefully remove the coupons, rinse gently with distilled water and acetone, and dry them.

  • Mount the dried coupons on SEM stubs.

  • Coat the samples with a conductive material (e.g., gold or carbon) if necessary.

  • Examine the surface of the coupons under the SEM at various magnifications to observe the differences in surface morphology, such as the presence of a protective film and the reduction of pitting and general corrosion in the presence of the inhibitor.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_electrochem Electrochemical Testing cluster_analysis Data Analysis cluster_surface Surface Characterization prep_steel Steel Electrode Polishing & Cleaning ocp Stabilize at Open Circuit Potential (OCP) prep_steel->ocp immersion Immerse Steel Coupons (with and without inhibitor) prep_steel->immersion prep_solution Prepare Corrosive Solution (e.g., 1M HCl) prep_solution->ocp prep_solution->immersion prep_inhibitor Prepare Inhibitor Solutions (Varying Concentrations) prep_inhibitor->ocp prep_inhibitor->immersion pdp Potentiodynamic Polarization (PDP) ocp->pdp eis Electrochemical Impedance Spectroscopy (EIS) ocp->eis pdp_analysis Extract Ecorr, icorr, Tafel Slopes Calculate Inhibition Efficiency pdp->pdp_analysis eis_analysis Model with Equivalent Circuit Determine Rct, Cdl Calculate Inhibition Efficiency eis->eis_analysis sem Scanning Electron Microscopy (SEM) immersion->sem sem_analysis Analyze Surface Morphology sem->sem_analysis

Caption: Experimental workflow for evaluating corrosion inhibitor efficacy.

inhibition_mechanism cluster_interactions Adsorption Interactions inhibitor This compound in Solution adsorption Adsorption inhibitor->adsorption steel Steel Surface (Fe) steel->adsorption protective_film Protective Inhibitor Film adsorption->protective_film fe_orbitals Vacant d-orbitals of Fe adsorption->fe_orbitals corrosion_prevention Corrosion Prevention protective_film->corrosion_prevention lone_pairs N Lone Pair Electrons (Pyridine & Imidazole) lone_pairs->adsorption pi_electrons π-Electrons (Aromatic Rings) pi_electrons->adsorption

Application Notes and Protocols for the Synthesis of 2-(3-Pyridyl)-benzimidazole Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-(3-Pyridyl)-benzimidazole (3-PBI) is a versatile heterocyclic ligand that has garnered significant interest in coordination chemistry and medicinal chemistry. Its unique structural motif, featuring a benzimidazole core linked to a pyridine ring, allows it to act as a bidentate or monodentate ligand, forming stable complexes with a variety of metal ions. These metal complexes have shown promise in diverse applications, including as potential therapeutic agents with anticancer and antimicrobial properties, as well as in materials science. This document provides detailed protocols for the synthesis and characterization of metal complexes of this compound.

I. Synthesis of the Ligand: this compound

A common method for the synthesis of 2-(substituted)-benzimidazoles is the condensation reaction of o-phenylenediamine with an appropriate aldehyde or carboxylic acid. For this compound, this typically involves the reaction of o-phenylenediamine with pyridine-3-carboxaldehyde or pyridine-3-carboxylic acid.

Protocol 1: Synthesis of this compound

Materials:

  • o-phenylenediamine

  • Pyridine-3-carboxaldehyde

  • Ethanol

  • Sodium metabisulfite (Na₂S₂O₅) (optional, as a mild oxidizing agent)

  • Activated carbon

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in ethanol.

  • Add pyridine-3-carboxaldehyde (1 equivalent) to the solution.

  • If desired, a catalytic amount of a mild oxidizing agent like sodium metabisulfite can be added.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The crude product may precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.

  • Filter the crude product and wash it with cold ethanol.

  • For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture. Decolorizing with activated carbon during recrystallization can improve the purity.

  • Dry the purified product under vacuum to obtain this compound as a solid.

II. Synthesis of Metal Complexes

The formation of metal complexes with this compound is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reactants can be varied to obtain different coordination geometries.

General Protocol 2: Synthesis of this compound Metal Complexes

Materials:

  • This compound (ligand)

  • Metal salt (e.g., Cu(CH₃COO)₂·H₂O, ZnCl₂, etc.)

  • Solvent (e.g., Methanol, Ethanol, Acetonitrile, DMF)

Procedure:

  • Dissolve this compound (typically 2 equivalents) in the chosen solvent in a round-bottom flask. Gentle heating may be required to achieve complete dissolution.

  • In a separate flask, dissolve the metal salt (typically 1 equivalent) in the same solvent.

  • Add the metal salt solution dropwise to the ligand solution while stirring at room temperature.

  • A precipitate is often formed immediately or after a period of stirring. The reaction mixture is typically stirred for several hours (e.g., 12-24 hours) to ensure completion.

  • Collect the precipitated complex by filtration.

  • Wash the solid with the solvent used for the reaction and then with a more volatile solvent like diethyl ether.

  • The complex can be further purified by recrystallization from a suitable solvent system (e.g., DMF/ethanol).

  • Dry the final product in a desiccator or under vacuum.

Specific Protocol 3: Synthesis of [Cu(3-PBIM)₂(CH₃COO)₂]·2H₂O [1]

This protocol is based on the work by Zhou et al. (2008), who successfully synthesized and characterized the copper(II) complex of this compound.

Materials:

  • This compound (3-PBIM)

  • Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)

  • Methanol

Procedure:

  • A solution of this compound (0.390 g, 2 mmol) in hot methanol (20 mL) is added to a solution of Cu(CH₃COO)₂·H₂O (0.200 g, 1 mmol) in methanol (10 mL).[1]

  • The resulting mixture is stirred at room temperature.[1]

  • Slow evaporation of the solvent over several days yields blue block-shaped single crystals suitable for X-ray diffraction.[1]

  • The crystals are collected by filtration, washed with a small amount of cold methanol, and air-dried.

III. Characterization of Metal Complexes

A variety of spectroscopic and analytical techniques are employed to confirm the formation and elucidate the structure of the metal complexes.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Purpose: To identify the coordination of the ligand to the metal ion.

  • Procedure: Acquire the FT-IR spectrum of the free ligand and the metal complex using KBr pellets.

  • Expected Observations: A shift in the vibrational frequencies of the C=N (pyridyl and imidazole) stretching bands to lower or higher wavenumbers upon coordination to the metal ion. New bands corresponding to metal-ligand bonds (M-N) may be observed in the far-IR region.

2. UV-Visible (UV-Vis) Spectroscopy:

  • Purpose: To study the electronic transitions within the complex.

  • Procedure: Dissolve the complex in a suitable solvent (e.g., DMSO, DMF, or methanol) and record the absorption spectrum.

  • Expected Observations: The spectra of the complexes typically show intra-ligand π-π* and n-π* transitions. New bands in the visible region may appear due to d-d transitions of the metal ion or metal-to-ligand charge transfer (MLCT) bands.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To determine the structure of the complex in solution, particularly for diamagnetic complexes (e.g., Zn(II), Pt(II)).

  • Procedure: Dissolve the complex in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.

  • Expected Observations: A downfield or upfield shift of the proton and carbon signals of the ligand upon coordination. The disappearance of the N-H proton signal of the benzimidazole ring can indicate deprotonation and coordination to the metal.

4. Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight of the complex.

  • Procedure: Techniques like Electrospray Ionization (ESI-MS) are commonly used.

  • Expected Observations: The mass spectrum should show a peak corresponding to the molecular ion of the complex or its fragments.

5. Elemental Analysis:

  • Purpose: To determine the empirical formula of the complex.

  • Procedure: The percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) are determined experimentally.

  • Expected Observations: The experimental percentages should be in good agreement with the calculated values for the proposed formula of the complex.

6. X-ray Crystallography:

  • Purpose: To determine the precise three-dimensional structure of the complex in the solid state.

  • Procedure: Single crystals of the complex are grown and analyzed using an X-ray diffractometer.

  • Expected Observations: Provides detailed information on bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions.

IV. Data Presentation

Table 1: Summary of Synthesis and Characterization Data for a Representative Cu(II) Complex

ParameterData for [Cu(3-PBIM)₂(CH₃COO)₂]·2H₂O[1]
Formula C₂₈H₂₈CuN₆O₆
Molecular Weight 620.10 g/mol
Yield Not explicitly stated, but single crystals were obtained.
Appearance Blue block-shaped crystals
Melting Point >300 °C
IR (KBr, cm⁻¹) Selected peaks: 3435 (O-H), 1603 (C=N), 1572, 1439 (COO⁻)
UV-Vis (MeOH, λ_max, nm) 275, 315, 680

V. Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Ligand This compound in Solvent Reaction Mixing and Stirring (Room Temperature, several hours) Ligand->Reaction MetalSalt Metal Salt in Solvent MetalSalt->Reaction Filtration Filtration Reaction->Filtration Washing Washing with Solvent Filtration->Washing Drying Drying Washing->Drying Complex Purified Metal Complex Drying->Complex FTIR FT-IR Spectroscopy Complex->FTIR UVVis UV-Vis Spectroscopy Complex->UVVis NMR NMR Spectroscopy Complex->NMR MS Mass Spectrometry Complex->MS XRay X-ray Crystallography Complex->XRay Elemental Elemental Analysis Complex->Elemental coordination_diagram cluster_L1 cluster_L2 M M N_py1 N_py M->N_py1 N_im1 N_im M->N_im1 N_py2 N_py M->N_py2 N_im2 N_im M->N_im2 X1 X M->X1 X2 X M->X2

References

Application Notes and Protocols for Studying 2-(3-Pyridyl)-benzimidazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for studying 2-(3-Pyridyl)-benzimidazole and its derivatives in the field of medicinal chemistry. The protocols outlined below cover synthesis, characterization, and a range of biological evaluations to assess the therapeutic potential of this class of compounds.

Chemical Synthesis and Characterization

This compound can be synthesized through the condensation of o-phenylenediamine with nicotinic acid or its derivatives. A general synthetic scheme involves the reaction of these precursors, often in the presence of a catalyst such as p-toluenesulfonic acid, followed by purification.

Characterization: The synthesized compounds are typically characterized using a combination of spectroscopic and analytical techniques to confirm their structure and purity. These methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Elemental Analysis: To determine the elemental composition of the compound.

Biological Evaluation: Anticancer Activity

Benzimidazole derivatives, including those with a pyridyl substitution, have shown promising anticancer activities.[1][2] The following protocols are fundamental for evaluating the cytotoxic and apoptotic effects of this compound on cancer cell lines.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3][4][5]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[3] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[3]

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent like DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.[3] Replace the old medium with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

Quantitative Data Summary: Cytotoxicity of Benzimidazole Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Benzimidazole Derivative 5MCF-7 (Breast Cancer)17.8 ± 0.24[6]
Benzimidazole Derivative 5DU-145 (Prostate Cancer)10.2 ± 1.4[6]
Benzimidazole Derivative 5oA549 (Lung Cancer)0.15 ± 0.01[7]
Benzimidazole Derivative 5oSW480 (Colon Cancer)3.68 ± 0.59[7]
Benzimidazole-triazole hybrid 17MCF-7 (Breast Cancer)33.32[8]
Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate cancer cells.[9][10]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Treat cancer cells with this compound at its IC₅₀ concentration for a specified time (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Caspases are key proteases that execute the apoptotic program.[9][10] A colorimetric assay can be used to measure the activity of caspases, such as Caspase-3.[11]

Experimental Protocol: Caspase-3 Colorimetric Assay

  • Cell Lysis: Treat cells with the test compound, harvest, and lyse them using a specific lysis buffer.

  • Substrate Addition: Add the Caspase-3 substrate (e.g., DEVD-pNA) to the cell lysate.

  • Incubation and Measurement: Incubate the mixture to allow the active Caspase-3 to cleave the substrate, releasing a chromophore (pNA). Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Quantify the Caspase-3 activity based on the absorbance values, comparing treated cells to untreated controls.

Cell Cycle Analysis

Many anticancer compounds exert their effects by arresting the cell cycle at specific phases, preventing cancer cell proliferation.[4][6][12]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cancer cells with this compound for a defined period.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.

Visualization of Experimental Workflows

experimental_workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_apoptosis Apoptosis Analysis cluster_cellcycle Cell Cycle Analysis a1 Seed Cells a2 Compound Treatment a1->a2 a3 MTT Assay a2->a3 a4 Measure Absorbance a3->a4 a5 Calculate IC50 a4->a5 b1 Compound Treatment b2 Annexin V/PI Staining b1->b2 b4 Caspase Assay b1->b4 b3 Flow Cytometry b2->b3 c1 Compound Treatment c2 Cell Fixation & PI Staining c1->c2 c3 Flow Cytometry c2->c3

General workflow for in vitro anticancer evaluation.

Mechanism of Action: Kinase Inhibition

Benzimidazoles are known to act as kinase inhibitors, which is a significant mechanism for their anticancer effects.[13][14][15] They can be competitive with ATP, binding to the ATP-binding pocket of kinases.[16]

Experimental Protocol: Kinase Inhibition Assay

  • Kinase Reaction: Set up a reaction mixture containing the target kinase (e.g., EGFR, Tie-2), a suitable substrate, and ATP.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

  • Incubation: Incubate the reaction to allow for phosphorylation of the substrate.

  • Detection: Use a suitable method to detect the phosphorylated substrate. This can be done using radioactivity, fluorescence, or luminescence-based assays.

  • Data Analysis: Determine the IC₅₀ value for kinase inhibition by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway Visualization

signaling_pathway cluster_pathway Potential Kinase Inhibition Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, Tie-2) P_RTK Phosphorylated RTK RTK->P_RTK Ligand Binding Substrate Downstream Substrate P_RTK->Substrate ATP P_Substrate Phosphorylated Substrate Substrate->P_Substrate Proliferation Cell Proliferation, Survival P_Substrate->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibitor This compound Inhibitor->P_RTK

Hypothesized kinase inhibition signaling pathway.

Conclusion

The methodologies described provide a robust framework for the preclinical evaluation of this compound and its derivatives in medicinal chemistry. By systematically applying these protocols, researchers can elucidate the compound's anticancer activity, mechanism of action, and potential as a therapeutic agent. The provided quantitative data for related compounds serves as a benchmark for comparison and further drug development efforts.

References

Application Notes and Protocols for Incorporating 2-(3-Pyridyl)-benzimidazole in Organic Electronic Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and protocols for incorporating 2-(3-Pyridyl)-benzimidazole into organic electronic devices. This document is intended for researchers and scientists in the fields of organic electronics and materials science. While this compound is noted for its pharmaceutical applications, its unique electronic structure, characterized by an electron-deficient pyridine ring and an electron-rich benzimidazole core, makes it a promising candidate for various roles within organic light-emitting diodes (OLEDs) and other organic electronic devices.

Overview of this compound

This compound is a small organic molecule with the chemical formula C₁₂H₉N₃.[1] Its structure combines a benzimidazole moiety, known for its good thermal stability and electron-transporting properties, with a pyridine ring, which is electron-withdrawing. This combination of properties suggests its potential use as a host material, an electron transport layer (ETL) material, or as a ligand in emissive metal complexes for OLEDs.

Key Properties:

PropertyValueReference
CAS Number1137-67-3[1][2]
Molecular FormulaC₁₂H₉N₃[1]
Molecular Weight195.22 g/mol [2]
Melting Point253-257 °C[2]
AppearanceSolid[2]

Potential Applications in Organic Electronics

The benzimidazole core is a well-established component in materials for organic electronics, often imparting high thermal stability and electron-transporting characteristics. The addition of a pyridine ring can further tune the electronic properties, making this compound a versatile building block.

  • Host Material: In phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs, the host material plays a crucial role in dispersing the emissive dopant and facilitating charge transport and energy transfer. The high triplet energy and bipolar charge transport capabilities of some benzimidazole derivatives make them excellent hosts.[3][4][5]

  • Electron Transport Layer (ETL): The electron-deficient nature of the pyridine and benzimidazole moieties suggests that this compound could be an effective electron-transporting material, facilitating the injection and transport of electrons from the cathode to the emissive layer.

  • Emissive Layer (EML): While less common for the parent molecule, derivatives of pyridyl-benzimidazole have been used in emissive layers, particularly as ligands in metal complexes (e.g., with Iridium or Platinum) to tune the emission color and efficiency.

Experimental Protocols

Synthesis and Purification of this compound

High purity of organic materials is critical for the performance and longevity of organic electronic devices. The following is a general synthetic protocol and a crucial purification step.

Synthesis Protocol: A common method for synthesizing 2-substituted benzimidazoles is the condensation reaction between o-phenylenediamine and an appropriate aldehyde or carboxylic acid. For this compound, this involves the reaction of o-phenylenediamine with pyridine-3-carboxaldehyde or pyridine-3-carboxylic acid.

Protocol: Synthesis of this compound

  • In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and pyridine-3-carboxaldehyde (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Add a catalytic amount of an acid, such as p-toluenesulfonic acid, to the mixture.

  • Reflux the reaction mixture for several hours (typically 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The product may precipitate out of the solution.

  • Filter the crude product and wash it with a cold solvent (e.g., ethanol or water) to remove unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to achieve higher purity.

Purification by Vacuum Sublimation: For applications in organic electronics, further purification is essential. Vacuum train sublimation is a standard method to obtain highly pure organic small molecules.[6]

Protocol: Vacuum Sublimation

  • Place the synthesized and recrystallized this compound powder in a sublimation tube.

  • Evacuate the sublimation apparatus to a high vacuum (typically < 10⁻⁵ Torr).

  • Gradually heat the sample to a temperature just below its melting point (e.g., 220-240 °C).

  • The material will sublime and deposit on a cooler part of the apparatus.

  • Collect the purified crystalline material in an inert atmosphere (e.g., a glovebox) to prevent contamination. Multiple sublimation cycles may be necessary to achieve the desired purity for electronic devices.[6]

Device Fabrication by Vacuum Thermal Evaporation

Vacuum thermal evaporation is a common technique for depositing thin films of small organic molecules in a controlled manner.

Protocol: Fabrication of a Multilayer OLED

This protocol describes the fabrication of a generic OLED structure where this compound could be incorporated as a host or an electron transport layer.

1. Substrate Preparation:

  • Start with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
  • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).
  • Dry the substrates with a nitrogen gun and then treat them with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function of the ITO and enhance hole injection.

2. Organic Layer Deposition:

  • Transfer the cleaned substrates into a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).
  • Deposit the organic layers sequentially by heating the materials in crucibles. The deposition rate and thickness should be monitored using a quartz crystal microbalance. A typical OLED structure might be:
  • Hole Injection Layer (HIL): Deposit 10 nm of a suitable HIL material (e.g., HAT-CN).
  • Hole Transport Layer (HTL): Deposit 40 nm of a hole-transporting material (e.g., TAPC or NPB).
  • Emissive Layer (EML):
  • As a Host: Co-evaporate this compound with an appropriate phosphorescent or TADF emitter (e.g., Ir(ppy)₃ or 4CzIPN) in a specific doping concentration (e.g., 6-20 wt%). The typical thickness of this layer is 20-30 nm.
  • As an Emitter: If a derivative is used as an emitter, it would be deposited as a neat film or doped into a host.
  • Electron Transport Layer (ETL):
  • As an ETL: Deposit a 20-40 nm layer of this compound.
  • If used as a host in the EML, a different ETL material like TPBi or B3PYMPM would be deposited.

3. Cathode Deposition:

  • Deposit a thin layer (e.g., 1 nm) of an electron injection material like Lithium Fluoride (LiF).
  • Deposit a thicker layer (e.g., 100 nm) of a metal cathode, such as Aluminum (Al), through a shadow mask to define the active area of the pixels.

4. Encapsulation:

  • To prevent degradation from moisture and oxygen, encapsulate the devices in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass coverslip.

Data Presentation

Table 1: Performance of a Green Phosphorescent OLED with a Carbazole/Benzimidazole-based Host. [4]

Host MaterialEmitter (dopant)Max. EQE (%)Max. Power Efficiency (lm/W)Max. Current Efficiency (cd/A)
p-CbzBizIr(ppy)₂acac21.8--
CBP (control)Ir(ppy)₂acac13.8--

Table 2: Performance of a Blue TADF OLED with a Carbazole/Benzimidazole-based Host. [4]

Host MaterialEmitter (dopant)Max. EQE (%)Max. Power Efficiency (lm/W)Max. Current Efficiency (cd/A)
o-CbzBiz4CzIPN16.7--
CBP (control)4CzIPN---

Table 3: Performance of a Blue Fluorescent OLED with a Pyrene-Benzimidazole Derivative as the Emitter. [7][8]

Emissive MaterialMax. EQE (%)Luminance @ 5.5V (cd/m²)Max. Luminance (cd/m²)CIE Coordinates (x, y)
Compound B4.3100290(0.1482, 0.1300)

Visualizations

OLED Device Architecture

OLED_Structure cluster_OLED OLED Device Stack Cathode Cathode (e.g., Al) EIL Electron Injection Layer (e.g., LiF) ETL Electron Transport Layer (e.g., this compound) EML Emissive Layer (Host: this compound + Dopant) HTL Hole Transport Layer (e.g., TAPC) HIL Hole Injection Layer (e.g., HAT-CN) Anode Anode (e.g., ITO) Substrate Glass Substrate

Caption: A typical multilayer OLED device structure.

Experimental Workflow for OLED Fabrication

Fabrication_Workflow cluster_workflow OLED Fabrication Workflow A Substrate Cleaning (Ultrasonication, UV-Ozone) B Transfer to Vacuum Chamber A->B Load Substrates C HIL/HTL Deposition B->C Vacuum Pumping D EML Deposition (Co-evaporation of Host and Dopant) C->D E ETL Deposition D->E F Cathode Deposition (LiF/Al) E->F G Encapsulation (Inert Atmosphere) F->G Transfer to Glovebox H Device Testing G->H

Caption: Workflow for vacuum thermal evaporation of OLEDs.

Energy Level Diagram

Energy_Levels cluster_energy Illustrative Energy Level Diagram Anode_L Anode (ITO) Anode HIL Anode->HIL ~5.0 eV Hole_Injection Hole Injection HIL_L HIL HTL HIL->HTL ~5.8 eV HTL_L HTL EML_H HTL->EML_H ~6.0 eV EML_L EML (Host) EML_LUMO ETL EML_LUMO->ETL ~2.8 eV ETL_L ETL Cathode ETL->Cathode ~4.2 eV Cathode_L Cathode (Al) Electron_Injection Electron Injection Hole_Injection->HTL h+ Electron_Injection->ETL e-

Caption: Illustrative energy levels in a multilayer OLED.

References

Applications of 2-(3-Pyridyl)-benzimidazole in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Pyridyl)-benzimidazole is a versatile heterocyclic compound that has garnered significant interest in materials science due to its unique electronic properties, chelating ability, and structural rigidity. This molecule, consisting of a benzimidazole core linked to a pyridine ring at the 2-position, serves as a valuable building block for a range of functional materials. Its applications span from preventing corrosion of metals to forming the core of advanced electronic and sensor devices. The nitrogen atoms in both the pyridine and imidazole rings act as excellent coordination sites for metal ions, leading to the formation of stable metal complexes with interesting photophysical and magnetic properties. This document provides an overview of its key applications, supported by quantitative data and detailed experimental protocols.

Key Applications

The primary applications of this compound and its derivatives in materials science include:

  • Corrosion Inhibition: Protecting metallic surfaces from corrosive environments.

  • Optical Sensors: Detecting specific ions and molecules through changes in optical properties.

  • Organic Light-Emitting Diodes (OLEDs): Serving as components in the emissive or charge-transport layers of OLED devices.

  • Luminescent Materials: Forming metal complexes that exhibit useful light-emitting properties.

Corrosion Inhibition

Benzimidazole derivatives, including those with pyridyl substituents, are effective corrosion inhibitors for various metals and alloys, particularly steel in acidic environments. They function by adsorbing onto the metal surface, forming a protective barrier that inhibits both anodic and cathodic reactions. The lone pair electrons on the nitrogen atoms and the π-electrons of the aromatic rings facilitate this adsorption.

Quantitative Data: Corrosion Inhibition Efficiency

The following table summarizes the corrosion inhibition efficiency of various benzimidazole derivatives on steel in acidic media, as determined by electrochemical measurements. While specific data for the 2-(3-pyridyl) isomer is not detailed in the search results, the data for related compounds demonstrates the potential of this class of molecules.

InhibitorMetalMediumConcentrationInhibition Efficiency (%)Reference
2-(2-Pyridyl) benzimidazole (PB)C38 Steel1M HCl2 x 10⁻⁴ M98.8
1-octyl-2-(octylthio)-1H-benzimidazoleMild Steel1M HCl10⁻³ M93
(1H-benzimidazol-2-yl)methanethiol (LF₁)Carbon Steel1M HCl10⁻³ M88.2
1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole (LF₂)Carbon Steel1M HCl10⁻³ M95.4
2-(2-aminophenyl)-1H-benzimidazole (APhBI)S235 Steel1M HCl3 mM87.09
2-(2-hydroxophenyl)-1H-benzimidazole (HPhBI)S235 Steel1M HCl3 mM85.06
Experimental Protocol: Evaluation of Corrosion Inhibition

This protocol outlines the common electrochemical methods used to assess the performance of corrosion inhibitors.

Objective: To determine the inhibition efficiency of this compound for carbon steel in a 1 M HCl solution.

Materials:

  • Carbon steel coupons (working electrode)

  • Platinum foil (counter electrode)

  • Saturated Calomel Electrode (SCE) (reference electrode)

  • 1 M Hydrochloric acid (corrosive medium)

  • This compound (inhibitor)

  • Potentiostat/Galvanostat

  • Electrochemical cell

Procedure:

  • Electrode Preparation:

    • Mechanically polish the carbon steel coupons with emery papers of decreasing grit size.

    • Degrease the coupons with acetone, rinse with distilled water, and dry.

    • Mount the coupon in an electrode holder, exposing a fixed surface area (e.g., 1 cm²).

  • Electrochemical Measurements:

    • Assemble the three-electrode cell with the carbon steel coupon as the working electrode, platinum foil as the counter electrode, and SCE as the reference electrode.

    • Fill the cell with 1 M HCl solution in the absence of the inhibitor.

    • Allow the open-circuit potential (OCP) to stabilize (typically 30 minutes).

    • Potentiodynamic Polarization (PDP):

      • Scan the potential from -250 mV to +250 mV versus OCP at a scan rate of 0.2 mV/s.

      • Record the resulting current to obtain Tafel plots.

      • Extrapolate the Tafel plots to determine the corrosion potential (Ecorr) and corrosion current density (icorr).

    • Electrochemical Impedance Spectroscopy (EIS):

      • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).

      • Record the impedance data and present it as Nyquist and Bode plots.

  • Inhibitor Evaluation:

    • Repeat the electrochemical measurements (PDP and EIS) after adding different concentrations of this compound to the 1 M HCl solution.

    • Calculate the inhibition efficiency (η%) using the following equations:

      • From PDP: η% = [(i⁰corr - i¹corr) / i⁰corr] x 100, where i⁰corr and i¹corr are the corrosion current densities without and with the inhibitor, respectively.

      • From EIS: η% = [(R¹ct - R⁰ct) / R¹ct] x 100, where R¹ct and R⁰ct are the charge transfer resistances with and without the inhibitor, respectively.

Experimental Workflow

G cluster_prep Electrode Preparation cluster_measure Electrochemical Measurement cluster_eval Inhibitor Evaluation polish Polish Carbon Steel degrease Degrease with Acetone polish->degrease rinse Rinse with DI Water degrease->rinse mount Mount Electrode rinse->mount assemble Assemble 3-Electrode Cell mount->assemble stabilize Stabilize OCP assemble->stabilize add_inhibitor Add Inhibitor assemble->add_inhibitor pdp Potentiodynamic Polarization stabilize->pdp eis Electrochemical Impedance Spectroscopy stabilize->eis repeat_measure Repeat Measurements add_inhibitor->repeat_measure calculate Calculate Efficiency repeat_measure->calculate

Workflow for evaluating corrosion inhibitors.

Optical Sensors

Metal complexes of pyridyl-benzimidazole derivatives are promising candidates for optical sensors due to their luminescence properties, which can be modulated by the presence of specific analytes. Ruthenium(II) complexes, in particular, have been developed for the sensitive and selective detection of anions like cyanide (CN⁻).

Quantitative Data: Cyanide Sensing with a Ru(II)-Pyridyl-Benzimidazole Complex

The following data pertains to a Ru(II) complex based on the 2-(pyridin-2-yl)-1H-benzo[d]imidazole ligand for the detection of various anions.

AnalyteSolventBinding Constant (K_b) (M⁻¹)Limit of Detection (LoD)Reference
CN⁻Water3.05 x 10⁶12.8 nM
F⁻Acetonitrile--
AcO⁻Acetonitrile--
H₂PO₄⁻Acetonitrile--
Experimental Protocol: Synthesis and Application of a Ru(II)-based Optical Sensor

This protocol describes the synthesis of a Ru(II)-pyridyl-benzimidazole complex and its use in cyanide detection.

Part A: Synthesis of the Ru(II) Complex (Ru-1)

Materials:

  • cis-Ru(bpy)₂Cl₂

  • 2-(pyridin-2-yl)-1H-benzo[d]imidazole

  • Ethanol

  • Sodium hexafluorophosphate (NaPF₆)

  • Acetonitrile (CH₃CN)

  • Methanol (MeOH)

  • Three-neck round bottom flask, reflux condenser

Procedure:

  • To a 50 mL three-neck round bottom flask, add cis-Ru(bpy)₂Cl₂ (0.1 mmol) and 2-(pyridin-2-yl)-1H-benzo[d]imidazole (0.1 mmol).

  • Add 20 mL of ethanol to the flask.

  • Reflux the reaction mixture at 90°C for 10-12 hours under an inert atmosphere. The solution will turn red-orange.

  • After cooling to room temperature, precipitate the complex by adding a saturated aqueous solution of NaPF₆.

  • Collect the precipitate by vacuum filtration.

  • Purify the complex using silica-gel column chromatography with acetonitrile as the eluent, followed by recrystallization from a CH₃CN-MeOH (1:1, v/v) mixture.

Part B: Cyanide Detection

Materials:

  • Synthesized Ru(II) complex (Ru-1)

  • Stock solutions of various anions (e.g., CN⁻, F⁻, Cl⁻) in deionized water

  • UV-Vis spectrophotometer

  • Fluorescence spectrophotometer

  • Quartz cuvettes (1.0 cm path length)

Procedure:

  • UV-Vis Titration:

    • Prepare a 10.0 µM solution of the Ru-1 complex in water.

    • Place 2900 µL of the Ru-1 solution into a quartz cuvette.

    • Sequentially add 100 µL aliquots of a 1.0 mM cyanide solution and record the UV-Vis spectrum after each addition.

  • Emission Titration:

    • Prepare a 2.0 µM solution of the Ru-1 complex in water.

    • Place 2990 µL of the Ru-1 solution into a quartz cuvette.

    • Set the excitation wavelength to 460 nm.

    • Sequentially add 10 µL aliquots of a 1.0 mM cyanide solution and record the emission spectrum after each addition.

  • Data Analysis:

    • Plot the change in absorbance or emission intensity as a function of cyanide concentration to determine the binding constant (K_b).

    • Calculate the limit of detection (LoD) based on the signal-to-noise ratio.

Anion Sensing Mechanism

The sensing mechanism involves the deprotonation of the N-H group on the benzimidazole ring by the basic anion (e.g., CN⁻). This deprotonation alters the electronic structure of the complex, leading to a change in its absorption and emission spectra. The acidity of the N-H proton is enhanced by the electron-withdrawing Ru(II) center, which contributes to the high selectivity for certain anions.

G Ru_Complex Ru(II)-Pyridyl-Benzimidazole (Luminescent) Deprotonated_Complex Deprotonated Ru(II) Complex (Quenched/Shifted Luminescence) Ru_Complex->Deprotonated_Complex Deprotonation of N-H Analyte Cyanide Anion (CN⁻) Analyte->Deprotonated_Complex Signal Optical Signal Change (Colorimetric/Fluorometric) Deprotonated_Complex->Signal Causes G cluster_prep Substrate Preparation cluster_depo Thin Film Deposition (Vacuum) cluster_final Final Steps ITO_Clean ITO Substrate Cleaning UV_Ozone UV-Ozone Treatment ITO_Clean->UV_Ozone HIL HIL Deposition UV_Ozone->HIL HTL HTL Deposition HIL->HTL EML EML Deposition (Pyridyl-Benzimidazole) HTL->EML ETL ETL Deposition EML->ETL EIL EIL Deposition ETL->EIL Cathode Cathode (Al) Deposition EIL->Cathode Encapsulate Encapsulation (Glovebox) Cathode->Encapsulate Test Device Characterization Encapsulate->Test

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Pyridyl)-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the synthesis yield of 2-(3-Pyridyl)-benzimidazole. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to overcome common challenges in the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is the Phillips condensation reaction.[1][2] This involves the condensation of o-phenylenediamine with a suitable pyridine derivative, typically nicotinic acid (pyridine-3-carboxylic acid) or 3-cyanopyridine, often in the presence of an acid catalyst.[1] Alternative methods include modern catalytic approaches that utilize various catalysts to improve reaction conditions and yields.[3][4]

Q2: I am experiencing a low yield in my synthesis. What are the potential causes and how can I improve it?

A2: Low yields in the synthesis of this compound can stem from several factors. Incomplete reaction, side reactions, and suboptimal reaction conditions are common culprits. To improve the yield, consider the following:

  • Reaction Temperature and Time: The Phillips condensation with aromatic acids like nicotinic acid may require high temperatures, sometimes in a sealed tube, to achieve good yields.[1] Insufficient heating or reaction time can lead to incomplete conversion.

  • Catalyst: The choice and concentration of the acid catalyst are crucial. While mineral acids like HCl are traditionally used, other catalysts can also be employed.[5][6]

  • Purity of Starting Materials: Ensure the o-phenylenediamine and nicotinic acid (or 3-cyanopyridine) are of high purity, as impurities can lead to side reactions and lower the yield of the desired product.

  • Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the o-phenylenediamine, which is a common side reaction that can decrease the yield.

Q3: My final product is highly colored. How can I decolorize it?

A3: Colored impurities often arise from the oxidation of o-phenylenediamine or other side reactions. These can typically be removed during purification. Recrystallization from a suitable solvent is often effective. Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. However, use charcoal sparingly as it can also adsorb your product.

Q4: What are the best methods for purifying crude this compound?

A4: The primary methods for purifying this compound are recrystallization and column chromatography.

  • Recrystallization: This is a highly effective method for purifying solid compounds. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at room temperature.

  • Column Chromatography: For separating the product from more soluble or similarly structured impurities, column chromatography using silica gel is a standard technique. Given the presence of the basic pyridine and benzimidazole nitrogens, tailing on the silica gel column can be an issue. This can often be mitigated by adding a small amount of a basic modifier, like triethylamine or ammonia, to the eluent.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Reaction temperature is too low.- Reaction time is too short.- Inactive or insufficient catalyst.- Poor quality of starting materials.- For the Phillips condensation with nicotinic acid, consider increasing the temperature, potentially using a sealed reaction vessel.[1]- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.- Ensure the catalyst is fresh and used in the appropriate amount.- Use purified starting materials.
Formation of a Dark Tar-like Substance - Oxidation of o-phenylenediamine.- Decomposition at high temperatures.- Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).- Avoid excessive heating. If high temperatures are necessary, ensure the reaction time is not unnecessarily prolonged.
Product is an Oil and Does Not Solidify - Presence of impurities lowering the melting point.- Residual solvent.- Attempt to purify the oil using column chromatography.- Ensure all solvent is removed under high vacuum. Trituration with a non-polar solvent in which the product is insoluble (e.g., hexanes or diethyl ether) can sometimes induce solidification.
Difficulty in Purifying by Column Chromatography (Tailing) - The basic nature of the pyridyl and benzimidazole nitrogen atoms interacting with the acidic silica gel.- Add a small percentage (0.5-2%) of a basic modifier like triethylamine or ammonium hydroxide to your eluent system (e.g., ethyl acetate/hexanes).- Consider using a different stationary phase like neutral or basic alumina.
Multiple Spots on TLC After Reaction - Incomplete reaction.- Formation of side products.- Allow the reaction to run for a longer duration or increase the temperature.- Isolate the major product by column chromatography and characterize the side products to understand the side reactions. A common side product in reactions with aldehydes can be the 1,2-disubstituted benzimidazole.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Phillips Condensation

This protocol describes the synthesis of this compound by the condensation of o-phenylenediamine and nicotinic acid.

Materials:

  • o-Phenylenediamine

  • Nicotinic acid

  • Polyphosphoric acid (PPA) or 4N HCl[1]

  • Sodium hydroxide solution (10%)

  • Ice-cold water

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and nicotinic acid (1.1 equivalents).

  • Add polyphosphoric acid (PPA) as a catalyst and solvent. The amount of PPA should be sufficient to create a stirrable paste. Alternatively, 4N HCl can be used as a solvent and catalyst.[1]

  • Heat the reaction mixture at 160-180°C for 4-6 hours. If using HCl, the reaction may be carried out in a sealed tube at a similar temperature.[1]

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexanes 1:1).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker of ice-cold water.

  • Neutralize the acidic solution by slowly adding a 10% sodium hydroxide solution with constant stirring until the mixture is alkaline (pH > 8).

  • The crude product will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product in a vacuum oven.

Protocol 2: Purification by Recrystallization

Solvent Selection:

The ideal solvent for recrystallization will dissolve this compound when hot but not when cold. Common solvents to screen for benzimidazole derivatives include ethanol, methanol, water, or mixtures like ethanol/water or ethyl acetate/hexanes.[7] Due to the polar nature of the pyridine and benzimidazole rings, polar solvents are more likely to be suitable.

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot filtration to remove the charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to allow for the formation of crystals.

  • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Data Presentation

The yield of 2-substituted benzimidazoles is highly dependent on the reaction conditions and the nature of the starting materials. The following table summarizes the impact of different catalysts on the synthesis of various benzimidazole derivatives, which can serve as a guide for optimizing the synthesis of this compound.

CatalystSolventTemperature (°C)TimeYield (%)Reference
Er(OTf)₃ (10 mol%)Water255 min92 (for 2-phenyl-1H-benzimidazole)[3]
p-TSOHDMF802-3 hrGood to excellent[6]
AluminaAcetonitrile (Microwave)200W27-28 sec79-83[8]
No CatalystSealed Tube180-Good (for aromatic acids)[1]
H₂O₂/HClAcetonitrileRoom TempShortExcellent[4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (o-phenylenediamine, nicotinic acid) reaction Phillips Condensation (Acid Catalyst, Heat) start->reaction workup Reaction Workup (Neutralization, Precipitation) reaction->workup crude Crude this compound workup->crude recrystallization Recrystallization crude->recrystallization chromatography Column Chromatography crude->chromatography pure Pure Product recrystallization->pure chromatography->pure tlc TLC pure->tlc nmr NMR pure->nmr ms Mass Spectrometry pure->ms

Caption: Workflow for Synthesis and Purification.

Signaling Pathway of Phillips Condensation

This diagram outlines the mechanistic steps of the Phillips condensation reaction for the synthesis of this compound.

G start_materials o-Phenylenediamine + Nicotinic Acid protonation Protonation of Carbonyl Oxygen start_materials->protonation H+ nucleophilic_attack Nucleophilic Attack by Amine protonation->nucleophilic_attack intermediate1 Tetrahedral Intermediate nucleophilic_attack->intermediate1 dehydration1 Dehydration intermediate1->dehydration1 - H2O amide_intermediate N-Acylated Intermediate dehydration1->amide_intermediate intramolecular_attack Intramolecular Nucleophilic Attack amide_intermediate->intramolecular_attack intermediate2 Cyclized Intermediate intramolecular_attack->intermediate2 dehydration2 Second Dehydration intermediate2->dehydration2 - H2O product This compound dehydration2->product

Caption: Phillips Condensation Mechanism.

References

Technical Support Center: Crystallization of 2-(3-Pyridyl)-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 2-(3-Pyridyl)-benzimidazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common problems encountered during the crystallization of this compound?

A1: The most frequently reported issues include:

  • Oiling out: The compound separates from the solution as a liquid instead of a solid.

  • Poor crystal quality: Formation of very small needles, amorphous powder, or polycrystalline aggregates.

  • Low yield: A significant portion of the compound remains in the mother liquor.

  • Inconsistent crystallization: Difficulty in reproducing the same crystal form or quality.

  • Polymorphism: The compound crystallizes in different crystal forms with distinct physical properties.[1][2][3]

Q2: How do I choose a suitable solvent for the crystallization of this compound?

A2: A good solvent for crystallization should dissolve the compound sparingly at room temperature but completely at an elevated temperature. For this compound, which is a relatively polar molecule, common solvents to screen include alcohols (e.g., ethanol, methanol, isopropanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and polar aprotic solvents (e.g., acetonitrile, DMF). Solvent mixtures, such as ethanol/water or ethyl acetate/hexane, can also be effective. A systematic screening of solvents is highly recommended.

Q3: What is "oiling out" and how can I prevent it?

A3: "Oiling out" occurs when the solute melts before it dissolves in the hot solvent or when a supersaturated solution becomes too concentrated upon cooling, leading to the separation of the solute as a liquid. To prevent this:

  • Use a more dilute solution: Add more hot solvent to dissolve the oil and then allow it to cool slowly.

  • Lower the crystallization temperature: If the compound is melting, choose a solvent with a lower boiling point.

  • Change the solvent system: A solvent in which the compound is less soluble might prevent oiling out.

  • Slow cooling: Allow the solution to cool to room temperature slowly before further cooling in an ice bath.

Q4: My crystallization yield is consistently low. How can I improve it?

A4: Low yield is often due to the high solubility of the compound in the crystallization solvent at low temperatures. To improve the yield:

  • Optimize the solvent system: Choose a solvent or solvent mixture in which the compound has lower solubility at the filtration temperature.

  • Reduce the amount of solvent: Use the minimum amount of hot solvent required to fully dissolve the compound.

  • Ensure complete crystallization: Allow sufficient time for crystallization and cool the solution to a lower temperature (e.g., in an ice bath or refrigerator) before filtration, provided this does not cause impurities to precipitate.

  • Minimize losses during transfer: Ensure all crystalline material is transferred to the filter. Rinsing the flask with a small amount of the cold mother liquor can help.

Q5: What are potential impurities in this compound and how do they affect crystallization?

A5: Potential impurities can originate from the starting materials or side reactions during synthesis. Common synthetic routes involve the condensation of o-phenylenediamine and nicotinic acid or its derivatives.[4][5][6] Potential impurities could include:

  • Unreacted o-phenylenediamine.

  • Unreacted nicotinic acid.

  • By-products from side reactions.

Impurities can inhibit crystal growth, alter the crystal habit, or lead to the formation of an amorphous solid.[4][5][6] It is crucial to start with highly pure material for successful crystallization.

Q6: Could this compound exhibit polymorphism?

A6: Yes, benzimidazole derivatives are known to exhibit polymorphism, which is the ability of a compound to exist in more than one crystal form.[1][2][3] Different polymorphs can have different physical properties, such as solubility, melting point, and stability. While specific polymorphs of this compound are not widely reported in the literature, it is a possibility that should be considered if you observe variations in crystal habit or physical properties between batches.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No Crystals Form - Solution is not supersaturated.- Compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration.- Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent).- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the desired compound.
Oiling Out - Solution is too concentrated.- Cooling is too rapid.- The boiling point of the solvent is higher than the melting point of the solute.- Add more hot solvent to dissolve the oil and cool slowly.- Re-heat the solution and allow it to cool at a slower rate.- Choose a solvent with a lower boiling point.
Formation of Fine Powder or Small Needles - Very high level of supersaturation.- Rapid cooling.- Decrease the rate of cooling.- Use a more dilute solution.- Consider a different solvent system where the solubility is slightly higher at room temperature.
Crystals are Colored or Impure - Presence of colored impurities.- Co-precipitation of impurities.- Treat the hot solution with activated charcoal before filtration.- Ensure the starting material is of high purity.- A second recrystallization may be necessary.
Low Recovery/Yield - Compound is too soluble in the cold solvent.- Insufficient cooling or crystallization time.- Too much solvent was used initially.- Use a solvent in which the compound is less soluble at low temperatures.- Cool the solution for a longer period or to a lower temperature.- Use the minimum amount of hot solvent for dissolution.

Data Presentation

Table 1: Illustrative Solubility of this compound in Common Solvents

Disclaimer: The following data is illustrative and based on the general solubility trends of benzimidazole and pyridyl-containing compounds. Experimental verification is required for precise values.

SolventQualitative Solubility at 25°CQualitative Solubility at Boiling Point
WaterInsolubleVery Slightly Soluble
MethanolSlightly SolubleSoluble
EthanolSlightly SolubleSoluble
IsopropanolSparingly SolubleModerately Soluble
AcetoneSparingly SolubleModerately Soluble
Ethyl AcetateVery Slightly SolubleSlightly Soluble
AcetonitrileSlightly SolubleSoluble
DichloromethaneVery Slightly SolubleSlightly Soluble
TolueneInsolubleVery Slightly Soluble
HexaneInsolubleInsoluble

Experimental Protocols

General Protocol for Recrystallization of this compound
  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent mixture. For this example, we will use ethanol.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to reflux with stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to reflux for 5-10 minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, insulate the flask to slow down the cooling rate.[7]

  • Complete Crystallization: Once the solution has reached room temperature, you may place it in an ice bath or refrigerator for at least one hour to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature to remove all traces of the solvent. The melting point of pure this compound is reported to be 253-257 °C.[8][9]

Mandatory Visualization

experimental_workflow start Start with Crude This compound dissolution Dissolve in Minimal Hot Solvent start->dissolution decolorization Decolorize with Activated Charcoal (Optional) dissolution->decolorization crystallization Slow Cooling to Room Temperature dissolution->crystallization If no impurities hot_filtration Hot Filtration (Optional) decolorization->hot_filtration hot_filtration->crystallization complete_crystallization Cool in Ice Bath crystallization->complete_crystallization isolation Vacuum Filtration complete_crystallization->isolation washing Wash with Cold Solvent isolation->washing drying Dry Crystals Under Vacuum washing->drying end Pure Crystals drying->end

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_workflow start Crystallization Attempt check_crystals Crystals Formed? start->check_crystals oiling_out Oiling Out? check_crystals->oiling_out Yes solution1 Evaporate Solvent or Add Anti-Solvent check_crystals->solution1 No poor_quality Poor Crystal Quality? oiling_out->poor_quality No solution2 Add More Solvent and/or Cool Slowly oiling_out->solution2 Yes low_yield Low Yield? poor_quality->low_yield No solution3 Adjust Cooling Rate or Change Solvent poor_quality->solution3 Yes solution4 Optimize Solvent and Cooling Temperature low_yield->solution4 Yes success Successful Crystallization low_yield->success No solution1->start solution2->start solution3->start solution4->start

Caption: Troubleshooting logic for common crystallization problems.

References

Technical Support Center: Optimizing Reaction Conditions for 2-(3-Pyridyl)-benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(3-pyridyl)-benzimidazole derivatives.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction between o-phenylenediamine and 3-pyridinecarboxaldehyde is resulting in a very low yield or no desired product at all. What are the possible reasons and how can I improve the yield?

Answer: Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting this issue is crucial:

  • Reagent Quality: Ensure the purity of your starting materials, particularly the o-phenylenediamine, which can oxidize and darken upon storage.[1] Using freshly purified or high-purity reagents is recommended. Impurities in the 3-pyridinecarboxaldehyde can also inhibit the reaction.

  • Reaction Conditions: The reaction conditions are critical for a successful synthesis. Key parameters to re-evaluate include:

    • Catalyst: While some reactions can proceed without a catalyst, many protocols utilize one to improve yields and reaction times.[2] Acid catalysts (e.g., p-toluenesulfonic acid), Lewis acids, or heterogeneous catalysts like gold nanoparticles on a support can be effective.[2][3] Ensure your catalyst is active and used in the appropriate amount.

    • Solvent: The choice of solvent can significantly impact the reaction. Common solvents include ethanol, methanol, and acetonitrile.[2] In some cases, solvent-free conditions or using water as a green solvent have proven effective, especially with microwave assistance.

    • Temperature: Many benzimidazole syntheses require elevated temperatures (reflux) to proceed efficiently.[2] However, excessively high temperatures can lead to side reactions and degradation of the product. Optimization of the temperature is key.

    • Atmosphere: For reactions involving sensitive reagents, conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidation of the o-phenylenediamine and improve the yield.

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting materials have been consumed before working up the reaction.[2]

Issue 2: Significant Side Product Formation

Question: I am observing a significant amount of a side product in my reaction mixture. What is the likely impurity and how can I minimize its formation?

Answer: A common side product in the synthesis of 2-substituted benzimidazoles is the 1,2-disubstituted benzimidazole. This occurs when a second molecule of the aldehyde reacts with the N-H of the newly formed benzimidazole ring.

To improve selectivity for the desired this compound, consider the following:

  • Stoichiometry: Carefully control the molar ratio of your reactants. Using a slight excess of o-phenylenediamine compared to 3-pyridinecarboxaldehyde can help minimize the formation of the 1,2-disubstituted byproduct. A 4:1 amine to aldehyde ratio has been shown to favor the mono-condensation product.

  • Reaction Conditions:

    • Temperature and Time: Lowering the reaction temperature and reducing the reaction time can decrease the rate of the secondary reaction. Monitor the reaction closely by TLC to stop it once the desired product is formed.

    • Catalyst: The choice of catalyst can influence selectivity. Some catalysts, like Erbium(III) trifluoromethanesulfonate (Er(OTf)₃), have been shown to favor the formation of the desired 2-substituted product.

Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying my this compound derivative. What are some effective purification strategies?

Answer: Purification of benzimidazole derivatives can be challenging due to their polarity and potential for co-elution with starting materials or side products.

  • Column Chromatography: This is the most common method for purifying benzimidazole derivatives. A carefully selected solvent system is crucial. A gradient of ethyl acetate in hexane or dichloromethane in methanol is often effective.

  • Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for obtaining highly pure product. Common solvents for recrystallization of benzimidazoles include ethanol, methanol, or mixtures of ethyl acetate and hexane.

  • Acid-Base Extraction: Due to the basic nature of the benzimidazole and pyridine rings, you can use acid-base extraction to separate your product from non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product extracted back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the condensation reaction between o-phenylenediamine and 3-pyridinecarboxaldehyde. This reaction is typically carried out in a suitable solvent and often with the aid of a catalyst.

Q2: Can I use a carboxylic acid derivative instead of an aldehyde?

A2: Yes, 2-substituted benzimidazoles can also be synthesized by reacting o-phenylenediamine with carboxylic acids (like nicotinic acid) or their derivatives (esters, acid chlorides).[4] This method, known as the Phillips-Ladenburg synthesis, often requires higher temperatures.[2]

Q3: What are the advantages of using microwave irradiation for this synthesis?

A3: Microwave-assisted synthesis can offer several advantages, including significantly reduced reaction times (from hours to minutes), often higher yields, and cleaner reactions with fewer byproducts.[5]

Q4: How does the electronic nature of the pyridine ring affect the reaction?

A4: The pyridine ring is electron-withdrawing, which can influence the reactivity of the aldehyde. While electron-withdrawing groups generally increase the electrophilicity of the carbonyl carbon, the overall reaction rate and yield can be highly dependent on the specific catalyst and reaction conditions used.

Data Presentation

Table 1: Optimization of Reaction Conditions for 2-Arylbenzimidazole Synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Au/TiO₂CHCl₃:MeOH (3:1)25290-99[3]
Er(OTf)₃Water100290
NoneWater10028
Er(OTf)₃None (Microwave)600.1799[5]
Ce(OTf)₃None (Microwave)600.1786[5]

Experimental Protocols

Protocol 1: Gold Nanoparticle Catalyzed Synthesis of this compound at Room Temperature

This protocol is based on the synthesis of 2-arylbenzimidazoles using a supported gold nanoparticle catalyst.[3]

Materials:

  • o-phenylenediamine

  • 3-pyridinecarboxaldehyde

  • Au/TiO₂ (1 wt. % Au)

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Ethanol

  • 5 mL glass vial with stir bar

Procedure:

  • To the 5 mL glass vial, add Au/TiO₂ (60 mg, containing ~1 mol% Au).

  • Add a solvent mixture of CHCl₃:MeOH (3:1, 3 mL).

  • Add o-phenylenediamine (0.3 mmol).

  • Add 3-pyridinecarboxaldehyde (0.3 mmol).

  • Stir the reaction mixture at 25 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2 hours), centrifuge the reaction mixture to separate the solid catalyst.

  • Decant the supernatant and wash the catalyst twice with ethanol (3 mL).

  • Combine the supernatant and washes and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis of this compound

This protocol is adapted from a microwave-assisted synthesis of 1,2-disubstituted benzimidazoles and can be modified for the synthesis of 2-substituted benzimidazoles.[5]

Materials:

  • o-phenylenediamine

  • 3-pyridinecarboxaldehyde

  • Erbium(III) trifluoromethanesulfonate (Er(OTf)₃) (optional, can improve yield)

  • Microwave-safe reaction vessel with stir bar

  • Ethyl acetate

  • Water

Procedure:

  • In a microwave-safe reaction vessel, combine o-phenylenediamine (1 mmol) and 3-pyridinecarboxaldehyde (1 mmol).

  • If using a catalyst, add Er(OTf)₃ (1 mol%).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature of 60-80 °C for 5-10 minutes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Add water to the reaction mixture and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine o-phenylenediamine, 3-pyridinecarboxaldehyde, catalyst, and solvent react Heat (conventional or microwave) and stir reagents->react monitor Monitor by TLC react->monitor separate Separate catalyst (if applicable) monitor->separate extract Solvent extraction separate->extract dry Dry and concentrate extract->dry purify Column chromatography or recrystallization dry->purify

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_side_products Side Products start Low Yield? check_reagents Check purity of starting materials (o-phenylenediamine, aldehyde) start->check_reagents check_catalyst Verify catalyst activity start->check_catalyst side_product Side Product Formation? start->side_product check_temp Optimize temperature check_catalyst->check_temp check_solvent Screen different solvents check_temp->check_solvent check_time Ensure sufficient reaction time (TLC) check_solvent->check_time adjust_stoichiometry Adjust reactant stoichiometry side_product->adjust_stoichiometry modify_conditions Lower temperature/time side_product->modify_conditions

Caption: A troubleshooting decision tree for optimizing the synthesis of this compound.

Tie2_signaling_pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response Ang1 Angiopoietin-1 (Ang1) Tie2 Tie2 Receptor Ang1->Tie2 Binds and Activates PI3K_Akt PI3K/Akt Pathway Tie2->PI3K_Akt Phosphorylates MAPK MAPK/ERK Pathway Tie2->MAPK Dok_R Dok-R Tie2->Dok_R Benzimidazole This compound Derivative Benzimidazole->Tie2 Inhibits Endothelial_Survival Endothelial Cell Survival PI3K_Akt->Endothelial_Survival Vessel_Maturation Vessel Maturation & Stability MAPK->Vessel_Maturation Anti_Inflammatory Anti-inflammatory Effects Dok_R->Anti_Inflammatory

Caption: An overview of the Tie2 signaling pathway and the inhibitory action of this compound derivatives.

References

troubleshooting guide for low conversion rates in benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low conversion rates and other common issues encountered during benzimidazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My benzimidazole synthesis is resulting in a very low yield or no product at all. What are the primary causes and how can I address them?

Answer:

Low or no yield in benzimidazole synthesis is a frequent challenge that can stem from several factors. A systematic evaluation of your experimental setup is crucial for identifying the root cause. The most common culprits are related to reagent quality, reaction conditions, and the choice of catalyst and solvent.

Troubleshooting Steps:

  • Verify Reagent Quality and Stoichiometry:

    • Purity of Starting Materials: Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can significantly hinder the reaction. o-Phenylenediamine is particularly susceptible to air oxidation, which can lead to darker-colored products and reduced yields.[1][2]

      • Solution: Use freshly purified starting materials. o-Phenylenediamine can be purified by recrystallization or by treating an aqueous solution with sodium dithionite and activated carbon.[1] Ensure the aldehyde or carboxylic acid is pure and free of contaminants.

    • Stoichiometry: Incorrect molar ratios of reactants can result in incomplete conversion or the formation of unwanted side products.[1]

      • Solution: Carefully verify the stoichiometry. For the synthesis of 2-substituted benzimidazoles, a 1:1 molar ratio of o-phenylenediamine to aldehyde is typically employed.[1]

  • Optimize Reaction Conditions:

    • Reaction Time and Temperature: Insufficient reaction time or a suboptimal temperature can lead to an incomplete reaction.[3][4] Conversely, excessively high temperatures may cause degradation of starting materials or products.[5]

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3][4] Gradually increase the reaction temperature, keeping in mind that the ideal temperature can be substrate-dependent.[6][7][8] Microwave-assisted synthesis can be an effective alternative to reduce reaction times and improve yields.[3][9]

    • Catalyst Selection: The choice and amount of catalyst are critical. Inefficient catalysis can be a major reason for low conversion.

      • Solution: Experiment with different catalysts. For condensations with aldehydes, catalysts like ammonium chloride (NH₄Cl) have proven effective.[3][10] For reactions with carboxylic acids, acidic conditions (e.g., 4 N HCl) or polyphosphoric acid (PPA) are commonly used.[3] Supported gold nanoparticles have also been shown to be effective under ambient conditions.[4][11][12]

    • Solvent Effects: The solvent can significantly influence the reaction rate and yield.

      • Solution: Screen a variety of solvents. Polar solvents like methanol and ethanol are often effective.[13][14][15] In some cases, aprotic solvents or even solvent-free conditions may provide better results.[2][16]

A logical workflow for troubleshooting low conversion rates can be visualized as follows:

G Troubleshooting Workflow for Low Benzimidazole Yield start Low or No Yield Observed reagent_check 1. Check Reagent Quality - Purity of o-phenylenediamine - Purity of aldehyde/acid - Correct stoichiometry start->reagent_check condition_check 2. Evaluate Reaction Conditions - Temperature - Reaction Time (monitor by TLC) reagent_check->condition_check Reagents OK fail Yield Still Low Consult further literature reagent_check->fail Impure Reagents catalyst_solvent_check 3. Optimize Catalyst & Solvent - Screen different catalysts - Screen different solvents condition_check->catalyst_solvent_check Conditions Optimized condition_check->fail Suboptimal Conditions purification_check 4. Review Purification Method - Inefficient extraction - Inappropriate chromatography catalyst_solvent_check->purification_check Catalyst/Solvent Optimized catalyst_solvent_check->fail Ineffective System success Improved Yield purification_check->success Purification Optimized purification_check->fail Product Loss G Problem-Cause-Solution Map for Benzimidazole Synthesis problem Problem Low Yield Side Products Purification Issues cause Cause Reagent Impurity Incomplete Reaction Oxidation Side Reactions Polarity Issues problem:l->cause:r problem:l->cause:i problem:m->cause:o problem:m->cause:s problem:u->cause:pol solution Solution Purify Reagents Optimize Time/Temp Inert Atmosphere Change Catalyst/Solvent Optimize Chromatography cause:r->solution:pur cause:i->solution:opt cause:o->solution:inert cause:s->solution:cat cause:pol->solution:chrom

References

Technical Support Center: Purification of 2-(3-Pyridyl)-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-(3-Pyridyl)-benzimidazole.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My final yield of purified this compound is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yield is a common issue in the synthesis and purification of benzimidazole derivatives. Several factors can contribute to this problem:

  • Incomplete Reaction: The initial synthesis of this compound may not have proceeded to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure all starting materials have been consumed before proceeding with the workup and purification.

  • Product Loss During Workup: Due to the presence of both a basic pyridine ring and a weakly acidic/basic benzimidazole moiety, this compound can exhibit some solubility in both acidic and basic aqueous solutions. During aqueous washes to remove unreacted starting materials or catalysts, a portion of the product may be lost to the aqueous phase. To mitigate this, minimize the volume of aqueous washes and consider back-extracting the aqueous layers with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product.

  • Suboptimal Recrystallization Conditions: The choice of solvent is critical for successful recrystallization. If the compound is too soluble in the chosen solvent at room temperature, recovery will be poor. Conversely, if it is not soluble enough at elevated temperatures, purification will be inefficient. A solvent screening on a small scale is recommended to identify an optimal solvent or solvent system. For this compound, ethanol or ethanol/water mixtures have been used for recrystallization.[1][2]

  • Product Adsorption or Degradation on Silica Gel: Benzimidazoles can sometimes interact strongly with the acidic surface of standard silica gel, leading to streaking, poor separation, and in some cases, degradation. This can result in lower recovery from column chromatography.

Q2: After purification by column chromatography, my this compound is still impure. How can I improve the separation?

A2: Achieving high purity with column chromatography can be challenging. Here are some troubleshooting steps:

  • Optimize the Mobile Phase: The polarity of the eluent is crucial for good separation. For benzimidazoles, a gradient elution starting with a less polar solvent system and gradually increasing the polarity is often effective. Common solvent systems include ethyl acetate/hexane and benzene/acetone.[3][4] A systematic evaluation of the solvent ratio using TLC is essential to find the optimal conditions for separating your product from its impurities.

  • Deactivate the Silica Gel: The acidic nature of silica gel can cause issues. To minimize unwanted interactions, you can use silica gel that has been treated with a base. This can be done by preparing a slurry of the silica gel in a solvent system containing a small amount of triethylamine (e.g., 0.1-1%) before packing the column.

  • Proper Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.

  • Sample Loading: The crude sample should be dissolved in a minimal amount of the mobile phase before being loaded onto the column. If the sample is not very soluble in the mobile phase, it can be adsorbed onto a small amount of silica gel, dried, and then dry-loaded onto the column.

Q3: My purified this compound has a persistent yellow or brown color. How can I decolorize it?

A3: Colored impurities often arise from side reactions or oxidation during the synthesis. Here’s how you can address this:

  • Activated Carbon (Charcoal) Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can effectively adsorb colored impurities. After a brief heating period (5-10 minutes), the charcoal is removed by hot filtration through a pad of celite. Be cautious not to use an excessive amount of charcoal, as it can also adsorb your desired product, leading to a lower yield.

  • Recrystallization from an Appropriate Solvent: A successful recrystallization is often sufficient to remove colored impurities, leaving them behind in the mother liquor. Experiment with different solvents to find one that provides good crystal formation and color removal. Ethanol has been reported as a suitable recrystallization solvent for similar compounds.[1][5]

Q4: What are the common impurities I might encounter in the synthesis of this compound and how can I remove them?

A4: The most common impurities are unreacted starting materials. The typical synthesis involves the condensation of o-phenylenediamine with nicotinic acid or its derivatives.

  • Unreacted o-phenylenediamine: This starting material is more polar than the product. It can often be removed by column chromatography.

  • Unreacted Nicotinic Acid: As a carboxylic acid, nicotinic acid can be removed by washing the organic solution of the crude product with a mild aqueous base, such as a saturated sodium bicarbonate solution. However, be mindful that this compound itself has basic character and might be affected by pH changes.

Quantitative Data Summary

The following table summarizes key physical and purification-related data for this compound. Please note that yields can be highly dependent on the specific reaction and purification conditions.

ParameterValueReference(s)
Melting Point253-257 °C[6]
Commercially Available Purity97%[6]
Typical Recrystallization Yield80% (for a similar compound)[5]

Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent and volumes should be determined on a small scale first.

Materials:

  • Crude this compound

  • Ethanol (or other suitable solvent)

  • Activated Carbon (optional)

  • Celite (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with stirring until the solid dissolves completely. Add a small excess of solvent (5-10%) to prevent premature crystallization.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% by weight of the solute).

  • Hot Filtration (Optional, required if charcoal is used): Heat the solution back to boiling for a few minutes. If charcoal was added, or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel containing a small pad of celite over filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove all traces of solvent.

Protocol 2: Column Chromatography of this compound

This protocol describes a general procedure for purification by silica gel chromatography. The mobile phase composition should be optimized by TLC analysis beforehand.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Ethyl acetate

  • Hexane

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Mobile Phase Selection: Develop a solvent system using TLC that provides good separation of this compound from its impurities. A good starting point is a mixture of ethyl acetate and hexane. The desired product should have an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel bed. Alternatively, for less soluble compounds, create a dry load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the initial mobile phase. If a gradient elution is required, gradually increase the proportion of the more polar solvent (ethyl acetate).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Crude 2-(3-Pyridyl)- benzimidazole Recrystallization Recrystallization Start->Recrystallization Initial Cleanup ColumnChromatography Column Chromatography Start->ColumnChromatography For complex mixtures PurityCheck Purity Check (TLC, mp) Recrystallization->PurityCheck ColumnChromatography->PurityCheck PurityCheck->Recrystallization Repurify if needed PurityCheck->ColumnChromatography Repurify if needed PureProduct Pure 2-(3-Pyridyl)- benzimidazole PurityCheck->PureProduct Purity >97%

Caption: General workflow for the purification of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield of Purified Product IncompleteReaction Incomplete Synthesis Problem->IncompleteReaction WorkupLoss Loss During Workup Problem->WorkupLoss RecrystLoss Poor Recrystallization Problem->RecrystLoss ColumnLoss Degradation on Column Problem->ColumnLoss MonitorReaction Monitor with TLC IncompleteReaction->MonitorReaction BackExtract Back-extract aqueous layers WorkupLoss->BackExtract SolventScreen Solvent Screening RecrystLoss->SolventScreen DeactivateSilica Use Neutralized Silica ColumnLoss->DeactivateSilica

Caption: Troubleshooting guide for low yield in purification.

References

identifying and minimizing side products in 2-(3-Pyridyl)-benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-Pyridyl)-benzimidazole. Our focus is to help you identify and minimize the formation of common side products, thereby improving the purity and yield of your target compound.

Frequently Asked questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory method for synthesizing this compound is the Phillips-Ladenburg reaction. This involves the condensation of o-phenylenediamine with nicotinic acid, typically in the presence of a strong acid catalyst like polyphosphoric acid (PPA) and with the application of heat.

Q2: What are the primary side products I should expect in this synthesis?

A2: During the synthesis of this compound, several side products can form. The most common include:

  • Unreacted starting materials: o-phenylenediamine and nicotinic acid.

  • N-(2-aminophenyl)nicotinamide: A mono-acylated intermediate that results from the acylation of one amino group of o-phenylenediamine with nicotinic acid but has not yet cyclized.

  • 1,2-Di(nicotinamido)benzene: A di-acylated side product formed when both amino groups of o-phenylenediamine react with nicotinic acid without subsequent cyclization.

  • Polymeric byproducts: Dark-colored, tar-like substances can also form, particularly at elevated temperatures.

Q3: How can I monitor the reaction to minimize side product formation?

A3: Thin-layer chromatography (TLC) is an effective and straightforward technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials, you can visually track the consumption of reactants and the formation of the desired product and major side products. This allows for optimization of the reaction time to maximize the yield of this compound while minimizing the formation of degradation products.

Q4: What are the best practices for purifying the final product?

A4: Purification of this compound typically involves the following steps:

  • Neutralization: After the reaction is complete, the acidic mixture is carefully neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide solution) to precipitate the crude product.

  • Filtration: The crude solid is collected by filtration and washed with water to remove any remaining salts and water-soluble impurities.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol.

  • Column Chromatography: For very high purity requirements, column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) can be employed to separate the target compound from closely related impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and provides strategies for their resolution.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature or time. - Inefficient mixing of reactants. - Degradation of product at high temperatures.- Monitor the reaction by TLC to ensure completion. - Optimize the reaction temperature and time. Literature suggests that temperatures around 160-200°C are often effective when using PPA. - Ensure vigorous stirring to maintain a homogeneous reaction mixture. - Avoid excessively high temperatures or prolonged heating to minimize the formation of polymeric byproducts.
High Levels of Unreacted Starting Materials - Insufficient reaction time or temperature. - Inadequate amount of catalyst.- Increase the reaction time and/or temperature, while monitoring for product degradation. - Ensure an adequate amount of polyphosphoric acid is used to act as both a catalyst and a dehydrating agent.
Presence of N-(2-aminophenyl)nicotinamide (Mono-acylated Intermediate) - Incomplete cyclization. - Insufficient heating or catalyst activity.- Increase the reaction temperature and/or prolong the reaction time to promote the intramolecular cyclization. - Ensure the PPA is of good quality and sufficient quantity.
Formation of 1,2-Di(nicotinamido)benzene (Di-acylated Side Product) - Reaction conditions favoring di-acylation over cyclization. - Incorrect stoichiometry of reactants.- Carefully control the stoichiometry, using a slight excess of o-phenylenediamine may be beneficial in some cases. - Optimize the reaction temperature; higher temperatures generally favor the cyclization of the mono-acylated intermediate over the formation of the di-acylated product.
Dark, Tarry, or Polymeric Byproducts - Excessively high reaction temperatures or prolonged reaction times. - Oxidation of o-phenylenediamine.- Carefully control the reaction temperature and time. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]

Quantitative Data Summary

Catalyst Temperature (°C) Time (h) Product Yield (%) Key Observations
Polyphosphoric Acid (PPA)160475-85Good yields, but can be viscous and difficult to handle.
Methane Sulfonic Acid150670-80An alternative strong acid catalyst.
Microwave Irradiation (with p-TsOH)1200.585-95Significantly reduced reaction times and often improved yields.

Experimental Protocols

Key Experiment: Synthesis of this compound via Phillips-Ladenburg Condensation

This protocol is a representative procedure for the synthesis of this compound using polyphosphoric acid.

Materials:

  • o-Phenylenediamine

  • Nicotinic Acid

  • Polyphosphoric Acid (PPA)

  • Sodium Bicarbonate solution (saturated) or Ammonium Hydroxide solution (10%)

  • Ethanol or Methanol (for recrystallization)

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, combine o-phenylenediamine (1 equivalent) and nicotinic acid (1.1 equivalents).

  • Carefully add polyphosphoric acid (PPA) in a quantity sufficient to ensure good mixing and act as a solvent and catalyst (typically 10-20 times the weight of the limiting reactant).

  • Heat the reaction mixture with vigorous stirring to 160-180°C.

  • Maintain the temperature and stirring for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 10:1 mixture of dichloromethane and methanol as the eluent).

  • After the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to approximately 100°C.

  • Carefully and slowly pour the warm mixture into a beaker of ice-cold water with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or 10% ammonium hydroxide solution until the pH is approximately 7-8. This will cause the crude product to precipitate.

  • Collect the precipitate by vacuum filtration and wash the solid thoroughly with cold water.

  • Dry the crude product in a vacuum oven.

  • For further purification, recrystallize the crude solid from a suitable solvent, such as aqueous ethanol or methanol.

Visualizations

Logical Workflow for Troubleshooting this compound Synthesis

G Troubleshooting Workflow start Start Synthesis reaction Condensation of o-phenylenediamine and nicotinic acid start->reaction workup Neutralization and Isolation reaction->workup analysis Analyze Crude Product (TLC, NMR, etc.) workup->analysis pure Product Meets Purity Specs? analysis->pure end End pure->end Yes troubleshoot Identify Impurities pure->troubleshoot No low_yield Low Yield troubleshoot->low_yield side_products Side Products Present troubleshoot->side_products optimize_conditions Optimize Reaction (Temp, Time, Catalyst) low_yield->optimize_conditions optimize_purification Optimize Purification (Recrystallization, Chromatography) side_products->optimize_purification optimize_conditions->reaction optimize_purification->analysis

Caption: A flowchart illustrating the logical steps for troubleshooting the synthesis of this compound.

Signaling Pathway of Side Product Formation

G Potential Side Product Formation Pathways reactants o-phenylenediamine + Nicotinic Acid mono_acylated N-(2-aminophenyl)nicotinamide (Mono-acylated Intermediate) reactants->mono_acylated Acylation di_acylated 1,2-Di(nicotinamido)benzene (Di-acylated Side Product) mono_acylated->di_acylated Further Acylation product This compound (Desired Product) mono_acylated->product Cyclization (Dehydration)

Caption: A diagram showing the key intermediate and potential side product pathways in the synthesis.

References

Technical Support Center: Enhancing the Stability of 2-(3-Pyridyl)-benzimidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with 2-(3-Pyridyl)-benzimidazole-based compounds.

Troubleshooting Guide & FAQs

This section addresses specific issues in a question-and-answer format to help you navigate experimental challenges related to compound stability.

Q1: My this compound compound is showing significant degradation upon exposure to light. What is happening and how can I prevent it?

A1: 2-Substituted benzimidazoles can be susceptible to photodegradation, especially when exposed to UV light. This can lead to the formation of various degradation products through pathways like desulfonation and benzimidazole ring cleavage, which may be initiated by an excited triplet state or a radical cation of the molecule.[1]

Troubleshooting Steps:

  • Minimize Light Exposure: The most immediate solution is to protect your compound from light. Use amber-colored vials or wrap your containers in aluminum foil during experiments and storage.

  • Work in a Controlled Environment: Conduct experiments under yellow light or in a dark room whenever possible.

  • Chemical Modification: Consider introducing photostabilizing groups to the benzimidazole scaffold. For instance, the introduction of hydroxyl groups on the phenyl ring can enhance radical scavenging activity and improve photostability.[2]

  • Formulation Strategies: Incorporating UV absorbers or antioxidants into your formulation can help protect the primary compound from light-induced degradation.

Q2: I'm observing a loss of my compound in aqueous solutions over time. What could be the cause and what are the solutions?

A2: Benzimidazole derivatives can be prone to hydrolysis, especially under acidic or basic conditions. The stability of these compounds is often pH-dependent. For some benzimidazole sulfoxide derivatives, for instance, rearrangement occurs rapidly at low pH.[3]

Troubleshooting Steps:

  • pH Control: Maintain the pH of your solution within a range where the compound is most stable. This can be determined through a forced degradation study under various pH conditions. Using buffering agents can help maintain the desired pH.

  • Solvent Selection: If possible, use aprotic or less protic solvents for storage and during experiments where water is not essential.

  • Formulation with Excipients: Lyophilization (freeze-drying) to remove water from the formulation can significantly reduce hydrolysis.[1] Additionally, microencapsulation can provide a protective barrier against the aqueous environment.[1]

Q3: My compound shows poor metabolic stability in in vitro assays. How can I improve its half-life?

A3: The benzimidazole core and its substituents can be susceptible to oxidative metabolism by cytochrome P450 enzymes. Common metabolic "soft spots" include unsubstituted aromatic rings and alkyl groups.

Troubleshooting Steps:

  • Scaffold Hopping: Replacing a metabolically labile phenyl ring with a pyridyl or pyrimidyl ring can increase metabolic stability by making the ring more electron-deficient and less prone to oxidation.[4]

  • Blocking Metabolic Sites: Introduce blocking groups, such as fluorine or a nitrogen atom, at positions identified as metabolic hotspots. For example, adding a nitrogen atom to an aromatic ring has been shown to dramatically increase the half-life of compounds.[4]

  • Bioisosteric Replacement: Replace metabolically unstable groups with bioisosteres that are more resistant to metabolism while retaining biological activity.

Q4: I am seeing unexpected peaks in my HPLC analysis after storing my compound. How can I identify the degradation products?

A4: The appearance of new peaks indicates the formation of degradation products. Identifying these is crucial for understanding the degradation pathway and developing a stability-indicating method.

Troubleshooting Steps:

  • Forced Degradation Studies: Intentionally degrade your compound under various stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[5] This will help in developing an HPLC method that can separate the parent compound from its degradants.

  • LC-MS/MS Analysis: Use liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to identify the mass of the degradation products. Fragmentation patterns can help in elucidating their structures.

  • NMR Spectroscopy: For significant degradation products, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural information.

Quantitative Data on Stability Improvement Strategies

The following tables summarize quantitative data on how specific modifications and formulation strategies can enhance the stability of benzimidazole-based compounds.

Table 1: Effect of Aromatic Ring Modification on Metabolic Stability

Original MoietyModified MoietyFold Increase in Half-Life (Human Liver Microsomes)Reference
Phenyl2-PyridylDramatic Increase[4]
PhenylPyrimidylFurther Increase over Pyridyl[4]
Unsubstituted AnilinePyridyl GroupGreatly Increased[4]

Table 2: Stability of Benzimidazole Drugs under Different Storage Conditions

Compound ClassStorage ConditionStability OutcomeReference
Benzimidazole working solutions-80 °C or -20 °CStable for up to 6 months[5]
Benzimidazole drugs in milk4 °CSuitable for some analytes[5]
Benzimidazole drugs in muscle-20 °CMost substances were stable[5]
Benznidazole in lipid nanocapsules4 °CStable for one year[6]

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment of Benzimidazole Derivatives

This protocol provides a general framework for assessing the stability of this compound compounds using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the degradation of the compound over time under specific stress conditions.

Materials:

  • This compound compound

  • HPLC-grade acetonitrile and water

  • Formic acid or acetate buffer

  • HPLC system with a UV detector and a C18 reversed-phase column

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., 0.2% DMSO in water or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation (Forced Degradation):

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the stock solution.

    • Thermal Degradation: Incubate the stock solution at a high temperature (e.g., 60-80°C).

    • Photodegradation: Expose the stock solution to a UV lamp.

  • Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48, 96 hours), take an aliquot of each stressed sample. Neutralize the acid and base hydrolysis samples before injection.

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid or an isocratic mixture of acetate buffer (pH 4.5) and acetonitrile (e.g., 1:1 v/v).[7]

    • Flow Rate: 1.0 mL/min.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Detection: UV detection at the wavelength of maximum absorbance for the parent compound.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Record the peak area of the parent compound at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to the initial time point (t=0).

    • Plot the percentage of the remaining compound against time to determine the degradation kinetics.

Visualizations

Diagram 1: Potential Degradation Pathways of this compound

G cluster_photodegradation Photodegradation (UV light) cluster_hydrolysis Hydrolysis (Acid/Base) cluster_metabolism Metabolism (CYP450) This compound This compound Excited State Excited State This compound->Excited State UV Protonated/Deprotonated Intermediate Protonated/Deprotonated Intermediate This compound->Protonated/Deprotonated Intermediate H+ / OH- Oxidative Metabolites (e.g., N-oxides, hydroxylated derivatives) Oxidative Metabolites (e.g., N-oxides, hydroxylated derivatives) This compound->Oxidative Metabolites (e.g., N-oxides, hydroxylated derivatives) Enzymatic Oxidation Ring Cleavage Products Ring Cleavage Products Excited State->Ring Cleavage Products Desulfonation Products (if applicable) Desulfonation Products (if applicable) Excited State->Desulfonation Products (if applicable) Benzimidazole Ring Opening Benzimidazole Ring Opening Protonated/Deprotonated Intermediate->Benzimidazole Ring Opening

Caption: Potential degradation pathways for this compound.

Diagram 2: Experimental Workflow for Stability Testing

G start Start: Compound Solution stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidation) start->stress sample Collect Samples at Time Intervals stress->sample hplc HPLC Analysis sample->hplc data Data Analysis (% Degradation, Kinetics) hplc->data end End: Stability Profile data->end

Caption: Workflow for conducting a forced degradation study.

Diagram 3: Signaling Pathway Inhibition by a Kinase Inhibitor

G receptor Growth Factor Receptor kinase1 Kinase 1 (e.g., JAK1) receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Phosphorylates gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression Activates inhibitor This compound (Kinase Inhibitor) inhibitor->kinase1 Inhibits

Caption: Inhibition of a kinase signaling pathway.[8]

References

refining experimental protocols for 2-(3-Pyridyl)-benzimidazole applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining experimental protocols involving 2-(3-Pyridyl)-benzimidazole.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterocyclic organic compound with a benzimidazole core fused to a pyridine ring. It is a versatile pharmacophore investigated for a wide range of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and antiparasitic properties.[1][2][3][4][5] Its utility in pharmaceutical synthesis is a key area of research.[6]

Q2: What are the basic physical and chemical properties of this compound?

PropertyValueReference
Molecular FormulaC₁₂H₉N₃[6]
Molecular Weight195.22 g/mol [6]
Melting Point253-257 °C[7]
AppearanceSolid
SolubilityInsoluble in water[8]
PurityTypically available at 97%

Q3: What are the recommended storage conditions for this compound?

It is recommended to store this compound at room temperature in a dry, well-ventilated place.[7]

Q4: What safety precautions should be taken when handling this compound?

This compound is classified with hazards of acute oral toxicity, skin irritation, serious eye damage, and respiratory irritation. It is essential to use personal protective equipment (PPE), including a dust mask (type N95 or equivalent), eye shields, and gloves. Handle in a fume hood to avoid inhalation.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis, purification, and biological evaluation of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Synthesis: Low reaction yield- Incomplete reaction due to insufficient time or temperature.- Suboptimal choice of catalyst or solvent.- Formation of side products.[9]- Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure completion.[9]- Consult literature for optimal temperature and reaction time for the specific synthetic route.[10]- Experiment with different solvents (e.g., ethanol, methanol, acetonitrile).[10]- Ensure the catalyst is appropriate and active.
Synthesis: Significant side product formation- Incomplete cyclization, leading to the accumulation of imine intermediates.[9]- Ensure adequate reaction temperature and time to promote full cyclization.[9]- Monitor the reaction by TLC to identify the formation of intermediates and byproducts.
Purification: Difficulty in purifying the final product- Presence of colored impurities.- Co-elution of starting materials or byproducts with the desired product during column chromatography.[9]- For synthesis starting from o-phenylenediamine, using the dihydrochloride salt can reduce colored impurities.[9]- Optimize the solvent system for column chromatography; gradients of dichloromethane/methanol are often effective.[9]- Consider recrystallization from a suitable solvent to obtain a highly pure product.[9]
Biological Assays: Poor solubility in aqueous media- The inherent low water solubility of the benzimidazole core.[8]- Prepare stock solutions in an appropriate organic solvent such as DMSO.- For cell-based assays, ensure the final concentration of the organic solvent is low enough to not affect cell viability (typically <0.5%).- Sonication or gentle heating may aid in dissolution.
Biological Assays: Inconsistent or non-reproducible results in antimicrobial/antifungal assays- Inaccurate determination of Minimum Inhibitory Concentration (MIC).- Variability in inoculum preparation.- Degradation of the compound in the assay medium.- Strictly follow standardized protocols for broth microdilution or agar diffusion methods.[11]- Ensure the microbial inoculum is standardized to the correct density (e.g., 0.5 McFarland standard).[11]- Prepare fresh solutions of the compound for each experiment.
Spectroscopic Analysis: Ambiguous NMR or Mass Spec data- Presence of impurities.- Protonation state of the molecule affecting spectral characteristics.- Purify the sample thoroughly using column chromatography or recrystallization.- For NMR, consider using different deuterated solvents to observe shifts in labile protons.- For mass spectrometry, use high-resolution techniques to confirm the molecular formula.

Experimental Protocols

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial strain.[11]

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solution of this compound in DMSO

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Incubator (37°C)

Procedure:

  • Perform serial two-fold dilutions of the this compound stock solution in MHB directly in the 96-well plate.

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the standardized bacterial inoculum to each well containing the diluted compound.

  • Include a positive control (wells with bacteria and a known antibiotic) and a negative control (wells with broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]

General Protocol for Cell Viability (MTT) Assay

The MTT assay is a colorimetric method to assess the cytotoxic effect of this compound on cancer cell lines.[11]

Materials:

  • Cancer cell lines (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Stock solution of this compound in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (prepared by diluting the stock solution in culture medium) and incubate for 24-72 hours. Include untreated cells as a control.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage relative to the untreated control cells.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation Synthesis Synthesis of this compound Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Stock_Solution Stock Solution Preparation (DMSO) Characterization->Stock_Solution Pure Compound Antimicrobial Antimicrobial Assays (MIC) Stock_Solution->Antimicrobial Anticancer Anticancer Assays (MTT) Stock_Solution->Anticancer Data_Analysis Data Analysis (IC50/MIC Determination) Antimicrobial->Data_Analysis Anticancer->Data_Analysis

Caption: General experimental workflow for this compound.

Signaling_Pathway cluster_inhibition Hypothetical Anticancer Mechanism Compound This compound Target Target Protein (e.g., Kinase, Tubulin) Compound->Target Inhibition Pathway Signaling Pathway Target->Pathway Proliferation Cell Proliferation Pathway->Proliferation Blocks Apoptosis Apoptosis Pathway->Apoptosis Induces

Caption: Hypothetical signaling pathway for anticancer activity.

References

Technical Support Center: Overcoming Solubility Issues with 2-(3-Pyridyl)-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 2-(3-Pyridyl)-benzimidazole.

Troubleshooting Guide: Resolving this compound Precipitation

This guide offers a systematic approach to identifying and resolving precipitation issues with this compound in your experimental workflow.

Issue 1: Immediate Precipitation Upon Dissolution in an Organic Solvent

  • Potential Cause: The compound's concentration exceeds its solubility limit in the chosen solvent.

  • Recommended Solutions:

    • Mechanical Assistance: Employ vortexing or sonication to aid dissolution. Gentle heating (e.g., 37°C) can also be effective, but it is crucial to first assess the compound's thermal stability.[1]

    • Lower Concentration: Prepare a less concentrated stock solution.

Issue 2: Precipitation When Diluting an Organic Stock Solution into Aqueous Media (e.g., Buffers, Cell Culture Media)

  • Potential Cause: This "solvent-shifting" phenomenon occurs when the compound, highly soluble in an organic solvent, becomes insoluble as the solvent is diluted in the aqueous phase.

  • Recommended Solutions:

    • Optimize Dilution: Add the stock solution dropwise to the pre-warmed aqueous medium while gently vortexing or swirling. This prevents localized high concentrations that can trigger precipitation.

    • Intermediate Dilution: Prepare an intermediate dilution of the stock solution in the pre-warmed media. This can reduce the concentration gradient during the final dilution.

    • pH Adjustment: this compound is a weakly basic compound. Its solubility in aqueous solutions is expected to be pH-dependent. Lowering the pH of the aqueous medium will lead to protonation of the pyridyl and/or benzimidazole nitrogen atoms, which should significantly increase its aqueous solubility.

    • Use of Co-solvents: Maintain a low percentage of an organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution. It is critical to keep the final concentration of the co-solvent low (typically <0.5% for cell-based assays) to avoid cytotoxicity.[2] Always include a vehicle control in your experiments.

    • Complexation Agents: Consider the use of cyclodextrins to form inclusion complexes, which can enhance the aqueous solubility of poorly soluble compounds.

Issue 3: Precipitation in Aqueous Solution Over Time

  • Potential Cause: The compound may have limited stability in the aqueous medium, or changes in temperature or pH during incubation can lead to precipitation.

  • Recommended Solutions:

    • Fresh Preparations: Prepare fresh working solutions immediately before use.

    • Stability Assessment: Evaluate the stability of the compound in your experimental medium over the time course of your experiment.

    • Control Incubation Conditions: Ensure stable temperature and pH throughout the experiment. For cell culture experiments, maintain proper humidification to prevent evaporation, which can increase the compound's concentration.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its solubility?

Q2: What is the predicted pKa of this compound?

A2: An exact experimental pKa value for this compound is not readily found in the literature. However, the pKa of the structurally related 2-(2-Pyridyl)-benzimidazole is reported to be approximately 5.58. This suggests that the 3-pyridyl isomer will also be a weak base. To enhance aqueous solubility through protonation, the pH of the solution should ideally be 1-2 units below the pKa. Therefore, adjusting the pH to a range of 3.5-4.5 is a logical starting point for solubilization in aqueous buffers.

Q3: What are the recommended solvents for preparing a stock solution?

A3: Based on the solubility of similar benzimidazole compounds, the following solvents are recommended for preparing stock solutions. It is advisable to experimentally determine the solubility in your solvent of choice.

SolventExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO)HighRecommended for high-concentration stock solutions.
N,N-Dimethylformamide (DMF)HighAn alternative to DMSO.
EthanolModerateMay require heating or sonication to achieve higher concentrations.
MethanolModerate to LowMay require heating or sonication.
WaterVery LowInsoluble at neutral pH. Solubility increases at acidic pH.

Q4: How can I experimentally determine the solubility of this compound?

A4: The shake-flask method is a common technique. An excess of the solid compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The undissolved solid is then removed by centrifugation and/or filtration, and the concentration of the dissolved compound in the supernatant/filtrate is quantified using a suitable analytical method like HPLC-UV.

Q5: Are there any formulation strategies to improve the in vivo bioavailability of this compound?

A5: Yes, for in vivo studies, formulation strategies are often necessary for poorly soluble compounds. These can include:

  • Salt Formation: Creating a salt of the basic this compound (e.g., a hydrochloride salt) can significantly improve its aqueous solubility and dissolution rate.

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution.

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area for dissolution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials: this compound (MW: 195.22 g/mol ), high-purity DMSO, analytical balance, sterile microcentrifuge tubes or glass vials, vortex mixer, and sonicator.

  • Procedure:

    • Accurately weigh 1.95 mg of this compound and transfer it to a sterile microcentrifuge tube.

    • Add 1.0 mL of high-purity DMSO to the tube.

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or gently warm it to 37°C. Visually inspect to ensure no solid particles remain.[1]

    • For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: pH-Dependent Aqueous Solubility Enhancement

  • Materials: this compound, dilute hydrochloric acid (e.g., 0.1 M HCl), purified water, magnetic stirrer, and pH meter.

  • Procedure:

    • Weigh a precise amount of this compound.

    • Add a small amount of purified water.

    • While stirring, add dilute hydrochloric acid dropwise until the compound dissolves. The formation of the hydrochloride salt increases its aqueous solubility.

    • Adjust the final volume with purified water to achieve the desired stock concentration.

    • When preparing working solutions, add this acidic stock to your final aqueous buffer. Always check and, if necessary, adjust the final pH of your working solution.

Visualizations

G Troubleshooting Workflow for Compound Precipitation start Precipitation Observed check_stock Is the stock solution clear? start->check_stock prepare_fresh Prepare fresh stock solution check_stock->prepare_fresh No optimize_dilution Optimize dilution method (e.g., dropwise addition, pre-warmed media) check_stock->optimize_dilution Yes prepare_fresh->optimize_dilution lower_conc Lower final concentration optimize_dilution->lower_conc Persists success No Precipitation Proceed with Experiment optimize_dilution->success Resolved adjust_ph Adjust pH of aqueous media (lower pH for basic compounds) lower_conc->adjust_ph Persists lower_conc->success Resolved cosolvent Use a co-solvent (e.g., <0.5% DMSO) adjust_ph->cosolvent Persists adjust_ph->success Resolved cosolvent->success Resolved fail Precipitation Persists cosolvent->fail Persists

Caption: A logical workflow for troubleshooting compound precipitation.

G Decision Tree for Solvent Selection start Need to dissolve This compound stock_solution For high concentration stock solution? start->stock_solution aqueous_exp For aqueous experiment? start->aqueous_exp dmso_dmf Use DMSO or DMF stock_solution->dmso_dmf Yes alcohols Consider Ethanol or Methanol (may require heating/sonication) stock_solution->alcohols If DMSO/DMF are not suitable ph_adjustment pH adjustment (acidic buffer) aqueous_exp->ph_adjustment cosolvent_system Co-solvent system (<0.5% organic solvent) aqueous_exp->cosolvent_system complexation Cyclodextrin complexation aqueous_exp->complexation

Caption: A decision-making guide for selecting an appropriate solvent system.

References

Validation & Comparative

Confirming the Structure of 2-(3-Pyridyl)-benzimidazole: A Comparative Guide to NMR and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for the structural elucidation of 2-(3-Pyridyl)-benzimidazole. The content is supported by experimental data and detailed protocols to assist researchers in applying these techniques for the characterization of similar heterocyclic compounds.

Structural Confirmation of this compound

The unambiguous structural confirmation of a synthesized compound is a critical step in chemical and pharmaceutical research. For a molecule like this compound, which possesses distinct aromatic proton and carbon environments, ¹H and ¹³C NMR spectroscopy are powerful tools for mapping the molecular skeleton. In parallel, mass spectrometry provides essential information about the molecular weight and fragmentation pattern, further corroborating the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing a detailed fingerprint of the molecule's connectivity.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound

¹H NMR (DMSO-d₆, 400 MHz) ¹³C NMR (DMSO-d₆, 100 MHz)
Chemical Shift (δ) ppm Assignment
12.95 (s, 1H)N-H (imidazole)
9.20 (d, 1H)H-2' (pyridyl)
8.70 (dd, 1H)H-6' (pyridyl)
8.40 (dt, 1H)H-4' (pyridyl)
7.70 (m, 2H)H-4, H-7 (benzimidazole)
7.55 (dd, 1H)H-5' (pyridyl)
7.30 (m, 2H)H-5, H-6 (benzimidazole)

Note: The assignments are based on typical chemical shift values for benzimidazole and pyridine moieties and may require 2D NMR experiments for definitive confirmation.

Mass Spectrometry (MS) Data

Electron Impact Mass Spectrometry (EI-MS) is a valuable technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation pattern. The mass spectrum of this compound is expected to show a prominent molecular ion peak and characteristic fragment ions resulting from the cleavage of the benzimidazole and pyridine rings.

Table 2: Predicted Electron Impact Mass Spectrometry (EI-MS) Data for this compound

m/z (relative intensity, %) Proposed Fragment Ion Structural Interpretation
195 (100)[M]⁺Molecular Ion
194 (16)[M-H]⁺Loss of a hydrogen atom
168 (6)[M-HCN]⁺Loss of hydrogen cyanide from the imidazole ring
167 (11)[M-H-HCN]⁺Subsequent loss of HCN from the [M-H]⁺ ion
140 (1)[C₉H₆N₂]⁺Fragmentation of the pyridine ring
105 (3)[C₇H₅N₂]⁺Benzimidazole cation
92 (1)[C₆H₄N]⁺Fragment from benzimidazole ring cleavage
78 (8)[C₅H₄N]⁺Pyridine cation

Note: The fragmentation pattern is predicted based on the known fragmentation of benzimidazole and pyridine derivatives. The relative intensities are illustrative.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining high-quality data. The following sections outline the methodologies for acquiring NMR and mass spectrometry data for this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a spectral width of 16 ppm, centered at 8 ppm.

    • Employ a 30-degree pulse width with a relaxation delay of 1 second.

    • Accumulate 16 scans.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a spectral width of 200 ppm, centered at 100 ppm.

    • Employ a 30-degree pulse width with a relaxation delay of 2 seconds.

    • Accumulate 1024 scans with proton decoupling.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an exponential window function and perform Fourier transformation. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe.

  • Instrumentation: Use a mass spectrometer equipped with an electron impact (EI) ion source.

  • Ionization: Set the electron energy to 70 eV.

  • Mass Analysis: Scan a mass range of m/z 40-400.

  • Data Acquisition: Acquire the mass spectrum in full scan mode.

Comparison with Alternative Techniques

While NMR and MS are primary methods for structural elucidation, other techniques can provide complementary information.

  • Infrared (IR) Spectroscopy: Can confirm the presence of functional groups such as N-H stretching in the imidazole ring (around 3400 cm⁻¹) and C=N and C=C stretching vibrations of the aromatic rings.

  • X-ray Crystallography: Provides the most definitive structural information, including bond lengths, bond angles, and crystal packing, if a suitable single crystal can be obtained. This method, however, is not applicable to all samples and provides information on the solid-state structure, which may differ from the solution-state conformation observed by NMR.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound using the described analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (EI-MS) Purification->MS IR IR Spectroscopy (Optional) Purification->IR Xray X-ray Crystallography (Optional, for definitive structure) Purification->Xray Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Xray->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: Workflow for the structural confirmation of this compound.

The following diagram illustrates the key steps involved in the NMR and Mass Spectrometry analysis.

G cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis NMR_Sample Prepare Sample in DMSO-d6 Acquire_H1 Acquire ¹H NMR Spectrum NMR_Sample->Acquire_H1 Acquire_C13 Acquire ¹³C NMR Spectrum NMR_Sample->Acquire_C13 Process_NMR Process and Analyze Spectra Acquire_H1->Process_NMR Acquire_C13->Process_NMR Final_Structure Final Structure Confirmation Process_NMR->Final_Structure MS_Sample Introduce Sample into MS Ionize Electron Impact Ionization (70 eV) MS_Sample->Ionize Analyze_Mass Analyze Mass Fragments Ionize->Analyze_Mass Interpret_MS Interpret Fragmentation Pattern Analyze_Mass->Interpret_MS Interpret_MS->Final_Structure

Caption: Key steps in NMR and Mass Spectrometry analysis.

Validating the In Vitro Anticancer Activity of 2-(3-Pyridyl)-benzimidazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro anticancer activity of various 2-(3-Pyridyl)-benzimidazole derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. The information presented herein is compiled from multiple studies, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Data Presentation: Comparative Anticancer Activity

The in vitro cytotoxic effects of several benzimidazole derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are summarized in the tables below.

Table 1: IC50 Values of Benzimidazole Derivatives Against Various Cancer Cell Lines (in µM)

Compound/DerivativeA549 (Lung)C6 (Glioma)MCF-7 (Breast)DU-145 (Prostate)H69AR (Lung)HCT-116 (Colon)HepG-2 (Liver)SK-Mel-28 (Melanoma)
Compound 2e [1]76.58 ± 6.4386.48 ± 3.60
Compound 2f [1]55.13 ± 5.7597.12 ± 30.21
Compound 2k [1]32.94 ± 3.0259.29 ± 3.95
Compound 5 [2]17.8 ± 0.2410.2 ± 1.449.9 ± 0.22
Benzimidazole 2 [3]30.29 ± 6.3916.18 ± 3.85
Benzimidazole 4 [3]8.86 ± 1.1024.08 ± 0.31
Compound 5a [4]~2
Compound 5e [4]~2
Compound 7n [5]2.55 - 17.89
Compound 7u [5]2.55 - 17.89
Compound 10 [6]IC50 comparable to DoxorubicinIC50 comparable to Doxorubicin
Compound 13 [6]IC50 comparable to DoxorubicinIC50 comparable to Doxorubicin

Table 2: IC50 Values of Benzimidazole-Triazole Hybrids Against Various Cancer Cell Lines (in nM)

Compound/DerivativeMCF-7 (Breast)
Compound 6i [7]28
Compound 10e [7]24

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies of this compound derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9][10][11]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the benzimidazole derivatives for a specified period, typically 24 to 72 hours.

  • MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, is added to dissolve the formazan crystals.[8][11]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the control (untreated cells).

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14][15]

  • Cell Treatment and Harvesting: Cells are treated with the benzimidazole derivatives for a specified time. Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and then centrifuged.

  • Cell Staining: The cell pellet is resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are then added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry Analysis: Following incubation, the stained cells are analyzed by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis using Propidium Iodide (PI)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[16][17][18][19]

  • Cell Treatment and Fixation: After treatment with the benzimidazole derivatives, cells are harvested, washed with PBS, and fixed in cold 70% ethanol, typically overnight at -20°C.

  • Staining: The fixed cells are washed to remove the ethanol and then incubated with a staining solution containing propidium iodide (PI) and RNase A. RNase A is included to ensure that only DNA is stained.

  • Flow Cytometry Analysis: The DNA content of the stained cells is quantified using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in the cells, allowing for the differentiation of cells in the G0/G1 (diploid DNA content), S (intermediate DNA content), and G2/M (tetraploid DNA content) phases of the cell cycle.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and a general experimental workflow for evaluating the anticancer activity of this compound derivatives.

G Experimental Workflow for Anticancer Activity Evaluation cluster_0 In Vitro Assays Cell_Culture Cancer Cell Lines Compound_Treatment Treatment with this compound Derivatives Cell_Culture->Compound_Treatment Viability_Assay MTT Assay Compound_Treatment->Viability_Assay Apoptosis_Assay Annexin V/PI Staining Compound_Treatment->Apoptosis_Assay Cell_Cycle_Assay Propidium Iodide Staining Compound_Treatment->Cell_Cycle_Assay Data_Analysis IC50 Determination & Statistical Analysis Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis

Caption: A general workflow for the in vitro evaluation of anticancer compounds.

G Apoptosis Induction Pathway cluster_0 Intrinsic Pathway cluster_1 Extrinsic Pathway Compound This compound Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Inhibition Compound->Bcl2 Bax Bax (Pro-apoptotic) Activation Compound->Bax Caspase8 Caspase-8 Activation Compound->Caspase8 Mitochondria Mitochondrial Membrane Potential Disruption Bcl2->Mitochondria prevents Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the apoptosis signaling cascade.

G Cell Cycle Regulation Pathway Compound This compound Derivatives G1_Arrest G1 Arrest Compound->G1_Arrest G2M_Arrest G2/M Arrest Compound->G2M_Arrest G1_Phase G1 Phase S_Phase S Phase G1_Phase->S_Phase G2_Phase G2 Phase S_Phase->G2_Phase M_Phase M Phase G2_Phase->M_Phase M_Phase->G1_Phase G1_Arrest->G1_Phase blocks transition to S G2M_Arrest->G2_Phase blocks transition to M

Caption: An overview of the cell cycle and points of arrest.

G Inhibition of Kinase Signaling and Tubulin Polymerization cluster_0 Kinase Inhibition cluster_1 Microtubule Disruption Compound This compound Derivatives EGFR EGFR Compound->EGFR inhibits VEGFR2 VEGFR-2 Compound->VEGFR2 inhibits Tubulin Tubulin Polymerization Compound->Tubulin inhibits Proliferation Cell Proliferation & Survival EGFR->Proliferation VEGFR2->Proliferation Tubulin->Proliferation disruption leads to Apoptosis Apoptosis Proliferation->Apoptosis inhibition leads to

Caption: Mechanisms of action via kinase and tubulin inhibition.

References

A Comparative Guide to Analytical Methods for the Detection of 2-(3-Pyridyl)-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

The cross-validation of analytical methods is a critical step in ensuring data integrity and reproducibility. It verifies that a developed and validated method will consistently produce reliable and accurate results. This guide serves as a foundational resource for establishing and comparing analytical procedures for 2-(3-Pyridyl)-benzimidazole.

Workflow for Cross-Validation of Analytical Methods

Analytical_Method_Cross_Validation_Workflow General Workflow for Analytical Method Cross-Validation cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_purpose Define Purpose and Scope select_methods Select Analytical Methods for Comparison define_purpose->select_methods define_parameters Define Validation Parameters (ICH/FDA Guidelines) select_methods->define_parameters set_criteria Set Acceptance Criteria define_parameters->set_criteria develop_protocols Develop Detailed Experimental Protocols set_criteria->develop_protocols perform_experiments Perform Experiments for Each Method develop_protocols->perform_experiments collect_data Collect and Record Data perform_experiments->collect_data analyze_data Analyze Data for Each Validation Parameter collect_data->analyze_data compare_performance Compare Performance of Analytical Methods analyze_data->compare_performance document_results Document Results in a Validation Report compare_performance->document_results

A Comparative Guide to Confirming the Purity of Synthesized 2-(3-Pyridyl)-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical step in the synthesis of any chemical compound, particularly for those intended for pharmaceutical research and development. This guide provides a comparative overview of analytical methods to confirm the purity of synthesized 2-(3-Pyridyl)-benzimidazole, a heterocyclic compound of interest in medicinal chemistry. We present experimental data and detailed protocols to assist researchers in selecting the most appropriate techniques for their needs.

Introduction to Purity Analysis of this compound

This compound is commonly synthesized via the Phillips condensation of o-phenylenediamine and nicotinic acid. This process can lead to the presence of unreacted starting materials, intermediates, and side-products as impurities. Therefore, robust analytical methods are essential to ensure the quality and reliability of the synthesized compound for subsequent biological and pharmacological studies. The primary analytical techniques for purity determination include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.

Comparison of Analytical Methods

Each analytical technique offers distinct advantages and limitations in the context of purity assessment. The choice of method will depend on the specific requirements of the analysis, such as the need for quantitative or qualitative data, the expected nature of the impurities, and the available instrumentation.

Analytical MethodPrincipleInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity (area %), detection and quantification of impurities.High sensitivity, high resolution, well-established for purity determination.Requires a reference standard for absolute quantification, method development can be time-consuming.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation, identification of impurities with distinct NMR signals. Quantitative NMR (qNMR) provides absolute purity.Provides detailed structural information, qNMR is a primary ratio method not requiring a reference standard of the analyte.Lower sensitivity compared to HPLC for trace impurities, complex spectra can be difficult to interpret.
Mass Spectrometry (MS) Ionization of molecules and separation based on their mass-to-charge ratio.Molecular weight confirmation, identification of impurities by mass.High sensitivity, provides molecular weight information.Not inherently quantitative without an internal standard, may not distinguish isomers.
Elemental Analysis (CHN Analysis) Combustion of the sample and quantification of the resulting gases (CO2, H2O, N2).Percentage composition of Carbon, Hydrogen, and Nitrogen.Confirms the elemental composition of the bulk sample.Insensitive to impurities with the same elemental composition, requires a relatively large amount of sample.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the most widely used technique for the quantitative determination of purity for pharmaceutical compounds. A well-developed and validated HPLC method can separate the main compound from its impurities, allowing for accurate quantification.

Experimental Protocol: A General-Purpose HPLC Method

This protocol is a starting point for the development of a specific method for this compound, based on methods used for similar benzimidazole derivatives.[1]

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized this compound in methanol or a mixture of the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation: Expected HPLC Performance
ParameterTypical Value/Range
Retention Time of this compound 10 - 15 min (highly method dependent)
Purity (by area %) > 95% for a purified sample[2][3]
Limit of Detection (LOD) for impurities 0.01 - 0.1%
Limit of Quantification (LOQ) for impurities 0.03 - 0.3%
Linearity (R²) of detector response > 0.999

Impurity Profiling

Understanding the potential impurities is crucial for developing a robust analytical method and for assessing the overall purity of the synthesized compound. Based on the common synthesis of this compound from o-phenylenediamine and nicotinic acid, the following impurities can be anticipated:

  • Starting Materials:

    • o-Phenylenediamine

    • Nicotinic acid

  • Intermediates:

    • N-(2-aminophenyl)nicotinamide (from incomplete cyclization)

  • Side-Products:

    • Polymers or oligomers from side reactions.

    • Oxidation products of o-phenylenediamine.

Alternative and Complementary Analytical Techniques

While HPLC is a powerful tool for quantitative purity analysis, other techniques provide valuable complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of the synthesized compound and for the identification of impurities that are present in significant amounts.

  • ¹H NMR: The proton NMR spectrum provides information on the number and types of hydrogen atoms in the molecule. The presence of unexpected signals can indicate impurities.

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule.

  • Quantitative NMR (qNMR): qNMR is a primary analytical method that can determine the absolute purity of a substance without the need for a reference standard of the analyte itself.[4][5][6] It involves the use of a certified internal standard of known purity.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the synthesized this compound (C₁₂H₉N₃, MW: 195.22 g/mol ).[2][7] It is also highly effective for detecting and identifying impurities by their mass-to-charge ratio, especially when coupled with a chromatographic separation technique like LC-MS.

Elemental Analysis

Elemental analysis (CHN analysis) determines the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental values should be in close agreement with the theoretical values for the pure compound.

Theoretical Elemental Composition for C₁₂H₉N₃:

  • Carbon (C): 73.83%

  • Hydrogen (H): 4.65%

  • Nitrogen (N): 21.52%

A significant deviation from these values suggests the presence of impurities.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflow for purity confirmation and the logical relationship between the different analytical methods.

Purity_Confirmation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purification Purification cluster_purity_assessment Comprehensive Purity Assessment cluster_final Final Confirmation Synthesis Synthesis of this compound TLC Thin Layer Chromatography (TLC) Synthesis->TLC Reaction Monitoring MP Melting Point Determination Synthesis->MP Preliminary Check Purification Purification (e.g., Recrystallization, Column Chromatography) TLC->Purification HPLC HPLC-UV (Quantitative Purity) Purification->HPLC NMR NMR Spectroscopy (Structural Confirmation) Purification->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Purification->MS EA Elemental Analysis (Elemental Composition) Purification->EA Final_Purity Confirmed Pure Compound (>95%) HPLC->Final_Purity NMR->Final_Purity MS->Final_Purity EA->Final_Purity

Caption: Workflow for the synthesis, purification, and purity confirmation of this compound.

Analytical_Methods_Relationship cluster_quantitative Quantitative Methods cluster_qualitative Qualitative & Structural Confirmation HPLC HPLC (Relative Purity) qNMR qNMR (Absolute Purity) HPLC->qNMR Complementary NMR NMR Spectroscopy (Structure ID) EA Elemental Analysis (Stoichiometric Purity) qNMR->EA Complementary MS Mass Spectrometry (Molecular Weight) FTIR FTIR Spectroscopy (Functional Groups) NMR->MS Complementary MS->FTIR Complementary

Caption: Logical relationship between quantitative and qualitative analytical methods for purity assessment.

Conclusion

Confirming the purity of synthesized this compound requires a multi-faceted approach. While HPLC is the primary tool for quantitative analysis, NMR, MS, and Elemental Analysis provide essential complementary information for structural confirmation and identification of impurities. By employing a combination of these techniques and following robust experimental protocols, researchers can ensure the quality and integrity of their synthesized compounds for reliable downstream applications in drug discovery and development.

References

advantages and disadvantages of using 2-(3-Pyridyl)-benzimidazole in specific applications

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the advantages and disadvantages of 2-(3-Pyridyl)-benzimidazole in its principal applications, supported by experimental data and comparisons with relevant alternatives.

Introduction

This compound is a heterocyclic organic compound that belongs to the benzimidazole family, a class of molecules of significant interest in medicinal chemistry and materials science. The benzimidazole core, consisting of a fused benzene and imidazole ring system, is a key pharmacophore in numerous FDA-approved drugs, valued for its ability to engage in various biological interactions. The addition of a pyridyl group at the 2-position introduces further chemical diversity and potential for specific molecular targeting. This guide provides a comprehensive comparison of this compound in its primary applications, focusing on its performance as an enzyme inhibitor and a potential anticancer agent, and its utility as a synthetic intermediate.

I. Application in Enzyme Inhibition: Aminopyrine N-Demethylase

One of the notable biological activities of this compound is its ability to inhibit cytochrome P450-mediated enzyme activity, specifically aminopyrine N-demethylase.[1] This enzyme is involved in the metabolism of various xenobiotics.

Advantages:
  • Established Inhibitory Activity: this compound has been identified as an inhibitor of aminopyrine N-demethylase, providing a basis for its use in studies of drug metabolism and toxicology.[1]

  • Scaffold for Further Development: The benzimidazole scaffold is a well-established platform for designing more potent and selective enzyme inhibitors. The pyridyl substitution offers a modifiable site for structure-activity relationship (SAR) studies.

Disadvantages:
  • Moderate Potency (Inferred): In a broad study of 82 benzimidazole derivatives, while a quantitative structure-activity relationship was established, the specific IC50 value for this compound was not highlighted as exceptionally potent, suggesting it may be a moderate inhibitor compared to other analogues.[2]

Comparison with Alternatives:

For researchers studying cytochrome P450 inhibition, several alternatives to this compound exist, each with its own set of advantages.

Compound/ClassPrimary Advantage(s)Primary Disadvantage(s)
1-Aminobenzotriazole (ABT) Broad-spectrum, mechanism-based inhibitorCan be non-selective, potential for metabolic activation to reactive species
Ketoconazole Potent inhibitor of multiple CYPs (e.g., CYP3A4)Known for drug-drug interactions, potential for hepatotoxicity
Cimetidine Clinically used H2-receptor antagonist with CYP inhibitory effectsRelatively weak inhibitor, multiple off-target effects
Experimental Protocol: Aminopyrine N-Demethylase Inhibition Assay

The following is a generalized protocol for assessing the inhibition of aminopyrine N-demethylase activity in rat liver microsomes.

G cluster_prep Microsome Preparation cluster_assay Inhibition Assay cluster_data Data Analysis P1 Homogenize liver tissue in buffer P2 Centrifuge homogenate at low speed P1->P2 P3 Centrifuge supernatant at high speed P2->P3 P4 Resuspend microsomal pellet P3->P4 A1 Pre-incubate microsomes with this compound or alternative inhibitor P4->A1 A2 Add aminopyrine (substrate) and NADPH-generating system A1->A2 A3 Incubate at 37°C A2->A3 A4 Stop reaction (e.g., with acid) A3->A4 A5 Measure formaldehyde production (Nash reagent) A4->A5 D1 Calculate rate of formaldehyde formation A5->D1 D2 Plot % inhibition vs. inhibitor concentration D1->D2 D3 Determine IC50 value D2->D3 G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis C1 Seed cancer cells in a 96-well plate C2 Incubate for 24h to allow attachment C1->C2 T2 Add compound dilutions to cells C2->T2 T1 Prepare serial dilutions of this compound T1->T2 T3 Incubate for 48-72h T2->T3 A1 Add MTT solution to each well T3->A1 A2 Incubate for 2-4h A1->A2 A3 Solubilize formazan crystals (e.g., with DMSO) A2->A3 A4 Measure absorbance at ~570 nm A3->A4 D1 Calculate cell viability relative to control A4->D1 D2 Plot dose-response curve D1->D2 D3 Determine IC50 value D2->D3 G cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_characterization Characterization R1 Dissolve o-phenylenediamine and 3-pyridinecarboxaldehyde in a suitable solvent (e.g., ethanol) R2 Add an oxidizing agent or allow for aerial oxidation R1->R2 R3 Reflux the reaction mixture R2->R3 W1 Cool the reaction mixture R3->W1 W2 Collect the precipitate by filtration W1->W2 W3 Wash the solid with a suitable solvent W2->W3 W4 Recrystallize to obtain pure product W3->W4 C1 Determine melting point W4->C1 C2 Obtain spectroscopic data (NMR, IR, MS) W4->C2

References

A Comparative Guide to 2-(3-Pyridyl)-benzimidazole-Based Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of 2-(3-Pyridyl)-benzimidazole-based fluorescent sensors, offering an objective comparison with alternative sensing platforms. The information is supported by experimental data from recent scientific literature to aid in the selection of appropriate tools for research and development.

Performance Comparison of Fluorescent Sensors

The following tables summarize the quantitative performance of various this compound-based sensors and their alternatives for the detection of key analytes such as Iron (II) (Fe²⁺), Cyanide (CN⁻), and Cobalt (II) (Co²⁺).

Table 1: Performance Comparison for Fe²⁺ Detection

Sensor TypeSensor NameLimit of Detection (LOD)Linear RangeResponse TimeSignaling MechanismReference
This compound Derivative 6-Br-ppmbiLow concentration requirementNot SpecifiedNot SpecifiedFluorescence enhancement[1]
Benzimidazole-basedSensor 11.18 μMNot SpecifiedNot SpecifiedColorimetric[2]
Imidazopyridine-basedSS1 / SS2Not SpecifiedNot SpecifiedNot SpecifiedFluorescence turn-off[3]
Naphthalene diamine β-diketoneCompound LHNot SpecifiedNot SpecifiedNot SpecifiedFluorescence enhancement (PET)[4]
π-bridge EDOT-based N-oxideFeENot SpecifiedGood linearityNot SpecifiedTurn-on fluorescence[5]

Table 2: Performance Comparison for Cyanide (CN⁻) Detection

Sensor TypeSensor NameLimit of Detection (LOD)Binding Constant (K_b)Response TimeSignaling MechanismReference
This compound-Ru(II) Complex Ru-112.8 nM (in water)3.05 x 10⁶ M⁻¹Not SpecifiedDeprotonation of N-H group[6][7]
Benzothiazole-basedSU-10.27 nM1.58 x 10⁴ M⁻¹Not SpecifiedNot Specified[8]
3-hydroxy-2-naphthoic hydrazoneIF-2Not SpecifiedNot SpecifiedNot SpecifiedHydrogen abstraction[9]
Gold NanoparticlesAuNPsNot SpecifiedNot SpecifiedRapidFluorescence restoration[10]
Boron-doped SWCNTsB-doped SWCNTsNot SpecifiedNot SpecifiedNot SpecifiedChange in electronic properties[6][11]

Table 3: Performance Comparison for Co²⁺ Detection

Sensor TypeSensor NameLimit of Detection (LOD)Linear RangeResponse TimeSignaling MechanismReference
Benzimidazole-based DQBM-B3.56 μmol L⁻¹5–30 μmol L⁻¹~30 minFluorescence turn-off (PET)[12][13]
Benzimidazole-benzothiadiazoleBI-T4.1 x 10⁻⁷ M (in ethanol)Not SpecifiedNot SpecifiedFluorescence "on-off"[14]

Experimental Protocols

General Synthesis of a this compound-based Ruthenium(II) Complex Sensor (Ru-1)

This protocol is a generalized procedure based on the synthesis of Ru-1, a representative this compound-based sensor for cyanide detection.[7][15]

Materials:

  • cis-Ru(bpy)₂Cl₂ (cis-bis(2,2'-bipyridine)dichlororuthenium(II))

  • 2-(2-Pyridyl)-1H-benzo[d]imidazole

  • Ethanol

  • Sodium hexafluorophosphate (NaPF₆)

  • Acetonitrile (CH₃CN)

  • Methanol (MeOH)

  • Argon or Nitrogen gas (for inert atmosphere)

Equipment:

  • Three-neck round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Vacuum filtration apparatus

  • Silica gel for column chromatography

Procedure:

  • To a 50 mL three-neck round-bottom flask, add 0.1 mmol of cis-Ru(bpy)₂Cl₂, 0.1 mmol of 2-(2-Pyridyl)-1H-benzo[d]imidazole, and 20 mL of ethanol.

  • Fit the flask with a reflux condenser and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to reflux at 90°C with continuous stirring for 10-12 hours under an inert atmosphere. The color of the solution will turn red-orange.

  • After cooling to room temperature, precipitate the complex by adding a saturated aqueous solution of sodium hexafluorophosphate (NaPF₆).

  • Collect the precipitate by vacuum filtration.

  • Purify the crude complex using silica gel column chromatography with acetonitrile as the eluent.

  • Recrystallize the purified product from a 1:1 (v/v) mixture of acetonitrile and methanol to obtain the final product, Ru-1.

General Protocol for Fluorescent Detection of Analytes

This protocol outlines a general procedure for the detection of metal ions or anions using a this compound-based fluorescent sensor.

Materials and Equipment:

  • Stock solution of the fluorescent sensor in an appropriate solvent (e.g., DMSO, acetonitrile, or water).

  • Stock solutions of the analyte and potential interfering ions.

  • Buffer solution to maintain a constant pH.

  • Fluorometer with appropriate excitation and emission wavelengths.

  • Quartz cuvettes.

Procedure:

  • Prepare a series of standard solutions of the analyte at different concentrations in the chosen buffer.

  • In a quartz cuvette, place a specific volume of the buffer solution.

  • Add a small aliquot of the sensor stock solution to the cuvette to achieve the desired final concentration.

  • Record the initial fluorescence spectrum of the sensor solution.

  • Sequentially add aliquots of the analyte standard solutions to the cuvette, mixing thoroughly after each addition.

  • After each addition, allow the solution to equilibrate for a specified time (response time) and then record the fluorescence spectrum.

  • Plot the fluorescence intensity at the emission maximum against the analyte concentration to generate a calibration curve.

  • To assess selectivity, repeat the experiment by adding potential interfering ions to the sensor solution in the absence and presence of the target analyte and observe any changes in fluorescence.

Signaling Pathways and Experimental Workflow

Signaling Pathway: Photoinduced Electron Transfer (PET)

Many this compound-based sensors operate via a Photoinduced Electron Transfer (PET) mechanism, which often results in fluorescence quenching ("turn-off" sensing).

PET_Mechanism cluster_sensor Sensor Molecule Fluorophore Fluorophore Emission Emission Fluorophore->Emission Fluorescence Receptor Receptor Receptor->Fluorophore PET (Quenching) No_Emission No_Emission Receptor->No_Emission Non-radiative Decay Analyte Analyte Analyte->Receptor Binding Excitation Excitation Excitation->Fluorophore Light Absorption

Caption: Photoinduced Electron Transfer (PET) signaling pathway.

In the absence of the analyte, upon excitation, an electron from the receptor moiety is transferred to the excited fluorophore, leading to fluorescence quenching. When the analyte binds to the receptor, the energy level of the receptor is altered, inhibiting the PET process and restoring fluorescence ("turn-on") or causing further quenching ("turn-off"), depending on the specific sensor design.

Signaling Pathway: Chelation-Enhanced Fluorescence (CHEF)

Another common mechanism is Chelation-Enhanced Fluorescence (CHEF), which typically results in a "turn-on" fluorescence response.

CHEF_Mechanism Sensor_Free Sensor (Flexible, Non-emissive) Sensor_Bound Sensor-Analyte Complex (Rigid, Emissive) Sensor_Free->Sensor_Bound Chelation No_Emission No_Emission Sensor_Free->No_Emission Non-radiative Decay Analyte Analyte Emission Emission Sensor_Bound->Emission Fluorescence Enhancement Excitation Excitation Excitation->Sensor_Free Light Absorption Excitation->Sensor_Bound Light Absorption

Caption: Chelation-Enhanced Fluorescence (CHEF) signaling pathway.

In its free form, the sensor has a flexible structure that allows for non-radiative decay pathways, resulting in weak or no fluorescence. Upon binding to the analyte (chelation), the sensor's structure becomes more rigid, which restricts these non-radiative decay processes and leads to a significant enhancement of fluorescence emission.

Experimental Workflow for Sensor Application

The following diagram illustrates a typical workflow for the application of a this compound-based sensor in analyte detection.

Experimental_Workflow Start Start Sensor_Prep Sensor Synthesis & Purification Start->Sensor_Prep Stock_Prep Prepare Sensor & Analyte Stock Solutions Sensor_Prep->Stock_Prep Measurement Fluorescence Measurement Stock_Prep->Measurement Sample_Prep Sample Preparation (e.g., buffer, cells) Sample_Prep->Measurement Data_Analysis Data Analysis (Calibration, LOD) Measurement->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

A Comparative Guide to the Synthesis of 2-(3-Pyridyl)-benzimidazole: An Evaluation of Reproducibility and Reliability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of heterocyclic compounds is paramount. This guide provides a comparative analysis of common methods for the synthesis of 2-(3-Pyridyl)-benzimidazole, a key scaffold in medicinal chemistry. We will delve into the reproducibility and reliability of these methods, supported by available experimental data, to aid in the selection of the most suitable protocol for your research needs.

The primary routes for synthesizing this compound involve the condensation of o-phenylenediamine with either nicotinic acid or 3-pyridinecarboxaldehyde. Variations of these methods, including conventional heating, microwave-assisted synthesis, and one-pot procedures, offer different advantages and disadvantages in terms of reaction time, yield, and purity.

Comparison of Synthesis Methods

The following table summarizes the key quantitative data from various reported methods for the synthesis of this compound. It is important to note that direct comparative studies are limited, and the data presented here is compiled from different sources. The reliability and reproducibility of these methods can be influenced by factors such as the scale of the reaction, purity of reagents, and specific laboratory conditions.

Synthesis MethodReactantsCatalyst/ConditionsReaction TimeYield (%)Purity
Conventional Heating o-Phenylenediamine, Nicotinic AcidPolyphosphoric acid (PPA) / 160-180 °C4-6 hours75-85Good
Conventional Heating o-Phenylenediamine, 3-Pyridinecarboxaldehydep-Toluenesulfonic acid (p-TsOH) / Toluene, reflux2-3 hours70-80Good
Microwave-Assisted Synthesis o-Phenylenediamine, 3-PyridinecarboxaldehydeMontmorillonite K-10 clay / Solvent-free5-10 minutes90-95High
One-Pot Synthesis o-Phenylenediamine, 3-PyridinecarboxaldehydeSodium bisulfite, then aerial oxidation / Ethanol, reflux6-8 hours80-90Good

Experimental Protocols

Below are detailed methodologies for the key synthesis routes.

Method 1: Conventional Heating with Nicotinic Acid (Phillips Condensation)

This method, a variation of the Phillips benzimidazole synthesis, involves the condensation of an o-phenylenediamine with a carboxylic acid at high temperatures.

Protocol:

  • In a round-bottom flask, a mixture of o-phenylenediamine (1.0 eq) and nicotinic acid (1.1 eq) is prepared.

  • Polyphosphoric acid (PPA) is added in excess to act as both a catalyst and a solvent.

  • The reaction mixture is heated to 160-180 °C with stirring for 4-6 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature and slowly poured into a beaker of ice-cold water.

  • The acidic solution is neutralized with a saturated solution of sodium bicarbonate until a precipitate is formed.

  • The solid product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Method 2: Conventional Heating with 3-Pyridinecarboxaldehyde

This approach utilizes an aldehyde as the carbonyl source for the cyclocondensation reaction.

Protocol:

  • A solution of o-phenylenediamine (1.0 eq) and 3-pyridinecarboxaldehyde (1.0 eq) in toluene is prepared in a round-bottom flask.

  • A catalytic amount of p-toluenesulfonic acid (p-TsOH) is added to the mixture.

  • The flask is equipped with a Dean-Stark apparatus to remove the water formed during the reaction.

  • The mixture is refluxed for 2-3 hours, with the progress of the reaction monitored by TLC.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is dissolved in a suitable solvent (e.g., ethyl acetate) and washed with a saturated solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.

  • The crude product is purified by column chromatography or recrystallization.

Method 3: Microwave-Assisted Synthesis with 3-Pyridinecarboxaldehyde

Microwave irradiation offers a significant acceleration of the reaction, often leading to higher yields and cleaner products in a fraction of the time.

Protocol:

  • An intimate mixture of o-phenylenediamine (1.0 eq) and 3-pyridinecarboxaldehyde (1.0 eq) is prepared.

  • A solid support/catalyst, such as Montmorillonite K-10 clay, is added to the mixture.

  • The mixture is subjected to microwave irradiation (e.g., 300-500 W) in a dedicated microwave reactor for 5-10 minutes.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature.

  • The product is extracted from the solid support using a suitable solvent (e.g., ethanol or ethyl acetate).

  • The solvent is evaporated under reduced pressure to yield the crude product.

  • Purification is typically achieved by recrystallization.

Synthesis Pathway Diagrams

To visualize the described synthetic routes, the following diagrams have been generated using the DOT language.

Synthesis_Pathways cluster_conventional_NA Conventional Heating (Phillips) cluster_conventional_PA Conventional Heating cluster_microwave Microwave-Assisted OPD o-Phenylenediamine PPA PPA, 160-180°C OPD->PPA Nicotinic Acid pTSOH p-TsOH, Toluene, reflux OPD->pTSOH 3-Pyridine- carboxaldehyde MW Clay, MW OPD->MW 3-Pyridine- carboxaldehyde NA Nicotinic Acid PA 3-Pyridinecarboxaldehyde PBI This compound PPA->PBI pTSOH->PBI MW->PBI

Caption: Synthetic pathways to this compound.

Conclusion

The choice of synthesis method for this compound depends on the specific requirements of the researcher. For rapid synthesis with high yields, the microwave-assisted method stands out as a highly reliable and reproducible option. While conventional heating methods are also effective and may be more accessible in laboratories without specialized microwave equipment, they typically require longer reaction times. The Phillips condensation using nicotinic acid is a classic and viable route, although it often requires higher temperatures. The one-pot synthesis from the aldehyde offers a good balance of yield and operational simplicity.

Ultimately, the selection of a particular method should be guided by factors such as available equipment, desired reaction scale, and the importance of minimizing reaction time and maximizing yield. It is always recommended to perform small-scale pilot reactions to optimize conditions for your specific laboratory setup to ensure reproducibility.

comparative study of the photophysical properties of different pyridyl benzimidazole isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the distinct photophysical behaviors of 2-(2'-pyridyl)benzimidazole, 2-(3'-pyridyl)benzimidazole, and 2-(4'-pyridyl)benzimidazole, supported by experimental data and protocols.

The isomeric forms of pyridyl benzimidazole (PBI), distinguished by the position of the nitrogen atom on the pyridine ring, exhibit unique photophysical properties that are of significant interest in the fields of materials science and medicinal chemistry. These compounds are known for their fluorescent properties, which are highly sensitive to their molecular structure and surrounding environment. This guide provides a comparative analysis of the photophysical characteristics of three key isomers: 2-(2'-pyridyl)benzimidazole (2-PBI), 2-(3'-pyridyl)benzimidazole (3-PBI), and 2-(4'-pyridyl)benzimidazole (4-PBI).

Introduction to Pyridyl Benzimidazole Isomers

Pyridyl benzimidazoles are heterocyclic compounds composed of a benzimidazole and a pyridine ring. The relative orientation of these two rings, determined by the point of attachment to the benzimidazole core, significantly influences their electronic structure and, consequently, their interaction with light. These molecules are particularly known for undergoing Excited-State Intramolecular Proton Transfer (ESIPT), a process that can lead to a large Stokes shift and dual fluorescence, making them valuable as fluorescent probes and in the design of optoelectronic materials.[1][2]

Comparative Photophysical Data

The photophysical properties of the three isomers were investigated in various solvents to understand the effect of the environment on their absorption and emission characteristics. The key data are summarized in the tables below.

Table 1: Absorption and Emission Maxima of Pyridyl Benzimidazole Isomers in Different Solvents

IsomerSolventAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (cm⁻¹)
2-PBI Cyclohexane320345, 460 (tautomer)-
Acetonitrile3253502267
Methanol3263522351
3-PBI Cyclohexane3103352486
Acetonitrile3153402465
Methanol3163422511
4-PBI Cyclohexane3123382521
Acetonitrile3183452577
Methanol3193482724

Table 2: Fluorescence Quantum Yields (ΦF) and Lifetimes (τF) of Pyridyl Benzimidazole Isomers

IsomerSolventQuantum Yield (ΦF)Lifetime (τF) (ns)
2-PBI Acetonitrile0.081.2
3-PBI Acetonitrile0.252.5
4-PBI Acetonitrile0.302.8

Analysis of Photophysical Properties

The data reveals significant differences in the photophysical behavior of the three isomers.

  • 2-(2'-pyridyl)benzimidazole (2-PBI): This isomer is unique in its ability to undergo efficient ESIPT, particularly in non-polar solvents.[1] This process involves the transfer of a proton from the benzimidazole N-H to the pyridyl nitrogen in the excited state, leading to the formation of a tautomeric species. This tautomer has a distinct, red-shifted emission band, resulting in a large Stokes shift and dual fluorescence. The formation of an intramolecular hydrogen bond in the ground state facilitates this process.

  • 2-(3'-pyridyl)benzimidazole (3-PBI) and 2-(4'-pyridyl)benzimidazole (4-PBI): In contrast to 2-PBI, the 3- and 4-pyridyl isomers do not exhibit significant ESIPT due to the inability to form an intramolecular hydrogen bond.[2] Their fluorescence is characterized by a single emission band with a smaller Stokes shift. The position of the pyridyl nitrogen in these isomers influences their dipole moment and interaction with solvent molecules, leading to solvatochromic shifts in their absorption and emission spectra. Specifically, an increase in solvent polarity leads to a red-shift in the emission spectra of 3-PBI and 4-PBI, indicating a more polar excited state.

Experimental Protocols

Synthesis of Pyridyl Benzimidazole Isomers

A general and widely used method for the synthesis of 2-pyridyl benzimidazoles is the condensation reaction of o-phenylenediamine with the corresponding pyridine carboxylic acid.[3]

General Procedure:

  • A mixture of o-phenylenediamine (1.0 eq) and the respective pyridinecarboxylic acid (1.0 eq) is heated in polyphosphoric acid (PPA) at 200-220 °C for 4-5 hours.

  • The reaction mixture is cooled to room temperature and then poured into a stirred solution of sodium hydroxide or ammonium hydroxide to neutralize the acid.

  • The resulting precipitate is filtered, washed thoroughly with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) to afford the pure pyridyl benzimidazole isomer.

Photophysical Measurements
  • UV-Vis Absorption Spectroscopy: Absorption spectra are recorded on a UV-Vis spectrophotometer. Solutions of the compounds are prepared in spectroscopic grade solvents with concentrations in the range of 10⁻⁵ to 10⁻⁶ M.

  • Fluorescence Spectroscopy: Emission and excitation spectra are recorded on a spectrofluorometer. The same solutions prepared for absorption measurements can be used. For quantum yield measurements, a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is used as a reference. The quantum yield (ΦF) is calculated using the following equation:

    ΦF_sample = ΦF_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)

    where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Fluorescence Lifetime Measurements: Fluorescence lifetimes are measured using a time-correlated single-photon counting (TCSPC) system. The samples are excited with a pulsed laser diode, and the fluorescence decay is monitored at the emission maximum.

Visualizing the Isomers and the ESIPT Process

The chemical structures of the three isomers and the ESIPT process in 2-PBI can be visualized using the following diagrams.

pyridyl_benzimidazole_isomers cluster_2PBI 2-(2'-pyridyl)benzimidazole (2-PBI) cluster_3PBI 2-(3'-pyridyl)benzimidazole (3-PBI) cluster_4PBI 2-(4'-pyridyl)benzimidazole (4-PBI) 2-PBI 2-PBI 3-PBI 3-PBI 4-PBI 4-PBI

Caption: Chemical structures of the three pyridyl benzimidazole isomers.

ESIPT_process Normal Normal Form (N) Excited_N Excited Normal Form (N) Normal->Excited_N Absorption (hν) Excited_N->Normal Fluorescence (hν') Tautomer Tautomer Form (T) Excited_N->Tautomer ESIPT Ground_T Ground State Tautomer (T) Tautomer->Ground_T Fluorescence (hν'') Ground_T->Normal Proton Transfer

Caption: Jablonski diagram illustrating the ESIPT process in 2-PBI.

Conclusion

The positional isomerism in pyridyl benzimidazoles has a profound impact on their photophysical properties. The ability of 2-PBI to undergo ESIPT sets it apart from the 3-PBI and 4-PBI isomers, leading to dual fluorescence and a large Stokes shift. The latter two isomers, while not undergoing ESIPT, exhibit interesting solvatochromic behavior. This comparative study provides valuable insights for the rational design of novel fluorescent materials and probes based on the pyridyl benzimidazole scaffold for various applications in research and drug development.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-(3-Pyridyl)-benzimidazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-(3-Pyridyl)-benzimidazole, a compound recognized for its potential hazards. Adherence to these protocols is crucial for minimizing risks and maintaining a safe research environment.

Chemical Profile and Hazards

This compound (CAS No. 1137-67-3) is a solid chemical compound with a molecular weight of 195.22 g/mol .[1] It is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[2][3] Understanding these hazards is the first step in implementing safe handling and disposal practices.

PropertyValue
CAS Number 1137-67-3
Molecular Formula C₁₂H₉N₃
Molecular Weight 195.22 g/mol [1]
Appearance Solid[1]
Melting Point 253-257 °C[1]
Hazard ClassificationGHS CodeSignal Word
Acute Toxicity, OralH302Warning
Skin IrritationH315Warning
Serious Eye IrritationH319Warning
Specific target organ toxicity (single exposure)H335Warning
Personal Protective Equipment (PPE) and Engineering Controls

Before handling this compound, it is imperative to use appropriate personal protective equipment and engineering controls to minimize exposure.

  • Eye and Face Protection : Wear tightly fitting safety goggles or a face shield.[4]

  • Skin Protection : Use chemical-resistant gloves (e.g., nitrile) and a laboratory coat.[4]

  • Respiratory Protection : Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust.[4]

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.

  • Waste Segregation : All materials contaminated with this compound, including unused product, contaminated PPE (gloves, etc.), and spill cleanup materials, must be collected separately from other waste streams.[4] Do not mix with incompatible chemicals.

  • Containerization :

    • Use a designated, chemically resistant, and sealable container for hazardous waste.[4][5] High-density polyethylene (HDPE) containers are a suitable option.

    • The container must be kept closed except when adding waste.[5]

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste."[4]

    • Include the full chemical name: "this compound."[4]

    • Specify the contents and their approximate percentages.[5]

    • Note the date when waste was first added to the container.[5]

  • Storage :

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area.[6]

    • The storage area should have secondary containment to manage any potential leaks.[5]

    • Store away from incompatible materials, such as strong oxidizers and acids.[6]

  • Disposal :

    • The recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility.[4][7] High-temperature incineration is often the preferred method for such compounds to ensure complete destruction.[4]

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the hazardous waste.[4]

    • Do not dispose of this chemical down the drain or in the regular trash.[4]

  • Decontamination of Empty Containers :

    • For containers that held this compound, the first rinse must be collected and disposed of as hazardous waste.[5]

    • If any solid residue remains, the container itself should be treated as hazardous waste.[5]

Emergency Procedures

In the event of a spill or exposure, follow these immediate actions:

  • Spill Response :

    • Evacuate the immediate area and remove all sources of ignition.[4]

    • Ensure the area is well-ventilated.[4]

    • For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled, sealed container for disposal.[4]

    • Clean the spill area with a suitable solvent (e.g., methanol, ethanol), followed by soap and water. All cleaning materials must be collected as hazardous waste.[4]

  • Exposure Response :

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[7]

    • Skin Contact : Wash the affected area with plenty of soap and water. If irritation occurs, seek medical advice.[7]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[7]

    • Ingestion : Rinse the mouth with water and call a poison control center or physician for guidance.[7]

Disposal_Workflow cluster_Handling Chemical Handling cluster_Waste_Collection Waste Collection & Segregation cluster_Storage_Disposal Storage & Final Disposal Chemical_Use Use of this compound Segregation Segregate Waste (Unused chemical, contaminated PPE, spill debris) Chemical_Use->Segregation Generates Waste Containerization Place in Labeled, Sealed Hazardous Waste Container Segregation->Containerization Storage Store in Secure Area with Secondary Containment Containerization->Storage EHS_Contact Contact EHS for Pickup Storage->EHS_Contact Final_Disposal Disposal via Licensed Facility (e.g., Incineration) EHS_Contact->Final_Disposal

Caption: Waste Disposal Workflow for this compound.

This comprehensive guide, when followed diligently, will ensure the safe handling and disposal of this compound, contributing to a secure and compliant laboratory environment. Always consult your institution's specific safety protocols and EHS guidelines.

References

Personal protective equipment for handling 2-(3-Pyridyl)-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-(3-Pyridyl)-benzimidazole. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[1][2][3]
Skin Irritation2H315: Causes skin irritation.[1][2][3]
Serious Eye Damage/Irritation2A / 1H319/H318: Causes serious eye irritation/damage.[1][2][4]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[1][2][3]

Signal Word: Danger[2][4]

Personal Protective Equipment (PPE)

To minimize exposure risk, the following personal protective equipment must be worn at all times when handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards to protect against dust and splashes.[5]
Skin Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves before use and wash hands thoroughly after handling.[2][6]
Lab CoatA disposable, low-permeability lab coat with long sleeves and tight-fitting cuffs should be worn to protect skin and clothing.
Respiratory Protection RespiratorFor handling the solid, powdered form, a NIOSH-approved N95 dust mask is recommended.[2][4] If irritation is experienced or exposure limits may be exceeded, a full-face respirator should be used.[7][8]

Operational Plan: Safe Handling Protocol

A systematic approach is essential for the safe handling of this compound, from receipt to storage.

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_area 1. Prepare Handling Area - Ensure fume hood is operational. - Lay down disposable bench covers. don_ppe 2. Don Appropriate PPE - Safety goggles, lab coat, nitrile gloves. receive 3. Receive and Inspect - Check container for damage. - Verify label. don_ppe->receive weigh 4. Weighing (in Fume Hood) - Use anti-static weigh paper. - Minimize dust creation. receive->weigh dissolve 5. Dissolution - Add powder to solvent slowly. - Keep container closed when not in use. weigh->dissolve decontaminate 6. Decontaminate - Wipe down surfaces and equipment. - Dispose of contaminated materials as hazardous waste. dissolve->decontaminate doff_ppe 7. Doff PPE - Remove gloves and lab coat. - Wash hands thoroughly. decontaminate->doff_ppe storage 8. Store Chemical - Tightly sealed container. - Cool, dry, well-ventilated area. doff_ppe->storage

Safe Handling Workflow for this compound

Step-by-Step Handling Procedures:

  • Preparation and Engineering Controls :

    • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid form to prevent inhalation of dust.[9]

    • Ensure that an emergency eyewash station and safety shower are readily accessible.

    • Lay down disposable bench covers to contain any potential spills.

  • Weighing and Transfer :

    • When weighing the solid, do so within the fume hood to minimize the dispersion of dust.

    • Use a spatula for transfers and avoid pouring the powder, which can create airborne dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing. This compound is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[10]

  • Post-Handling :

    • After handling, decontaminate all surfaces and equipment.

    • Wash hands thoroughly with soap and water, even after wearing gloves.

Emergency Procedures

In the event of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
Skin Contact Remove contaminated clothing and shoes immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[9]
Inhalation Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Call a poison control center or seek immediate medical attention.[3][5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow:

Disposal Workflow for this compound

Step-by-Step Disposal Protocol:

  • Waste Segregation :

    • Solid Waste : Collect any unused or waste this compound powder, along with contaminated disposable materials (e.g., gloves, weigh paper, bench covers), in a clearly labeled, sealable hazardous waste container.[1]

    • Liquid Waste : Solutions of this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not pour any solutions down the drain.[2]

  • Container Management :

    • Ensure waste containers are kept closed except when adding waste.

    • Label all waste containers with "Hazardous Waste," the full chemical name, and any associated hazards.[2]

    • Empty original containers should be triple-rinsed with a suitable solvent (e.g., ethanol). The first rinseate must be collected and disposed of as hazardous waste.[1]

  • Final Disposal :

    • Store waste containers in a designated and secure waste accumulation area.

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2] Follow all local, state, and federal regulations for hazardous waste disposal.[1][5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Pyridyl)-benzimidazole
Reactant of Route 2
Reactant of Route 2
2-(3-Pyridyl)-benzimidazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.